Product packaging for 2-Morpholin-4-yl-1-phenylethylamine(Cat. No.:CAS No. 38060-08-1)

2-Morpholin-4-yl-1-phenylethylamine

Cat. No.: B1585773
CAS No.: 38060-08-1
M. Wt: 206.28 g/mol
InChI Key: CLAGARRWBBUZDR-UHFFFAOYSA-N
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Description

2-Morpholin-4-yl-1-phenylethylamine is a useful research compound. Its molecular formula is C12H18N2O and its molecular weight is 206.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18N2O B1585773 2-Morpholin-4-yl-1-phenylethylamine CAS No. 38060-08-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-morpholin-4-yl-1-phenylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c13-12(11-4-2-1-3-5-11)10-14-6-8-15-9-7-14/h1-5,12H,6-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLAGARRWBBUZDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50384640
Record name 2-Morpholin-4-yl-1-phenylethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38060-08-1
Record name 2-Morpholin-4-yl-1-phenylethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to 2-Morpholin-4-yl-1-phenylethylamine: A Versatile Scaffold in Neuropharmacological Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Morpholin-4-yl-1-phenylethylamine, a derivative of the endogenous trace amine phenethylamine, is a compound of significant interest in medicinal chemistry and neuropharmacology. Its unique structure, incorporating a morpholine ring, positions it as a valuable building block for the synthesis of novel therapeutic agents, particularly those targeting the central nervous system.[1] This guide provides a comprehensive overview of its chemical properties, potential applications, and the scientific rationale for its use in drug discovery and development.

It is crucial to distinguish this compound from its isomer, 2-Morpholin-4-yl-2-phenylethylamine. While both are relevant in neuropharmacological research, their distinct structures impart different physicochemical and biological properties. This guide will focus on the former, with the understanding that the strategic placement of the morpholine and phenyl groups is a key determinant of its biological activity.

Core Compound Identification

IdentifierValueSource
CAS Number 38060-08-1[2][3][4]
Molecular Formula C₁₂H₁₈N₂O[2][4]
Synonyms 2-(4-morpholinyl)-1-phenylethylamine

Physicochemical and Safety Data

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development.

PropertyValueSource
Molecular Weight 206.29 g/mol [3]
Appearance Yellowish liquid to White to Yellow Solid[3]
Boiling Point 143-152 °C[3]
Storage Conditions 0-8 °C[3]
Purity ≥ 95% (HPLC)[3]

Safety Information:

Hazard StatementCode
Toxic if swallowedH301
Signal Word Danger
Pictogram Skull and Crossbones

Note: This information is based on available safety data sheets and should be supplemented with a comprehensive risk assessment before handling.

The Scientific Rationale: A Chemist's Perspective

The therapeutic potential of this compound stems from the synergistic combination of its core phenethylamine structure and the appended morpholine ring.

The Phenethylamine Backbone: A Gateway to the CNS

The parent compound, 2-phenylethylamine, is an endogenous trace amine that acts as a central nervous system stimulant.[5] Its derivatives are known to interact with a variety of monoaminergic systems, including those involving dopamine, norepinephrine, and serotonin. This interaction can occur through several mechanisms, such as:

  • Receptor Binding: Direct interaction with G-protein coupled receptors (GPCRs) like dopamine and adrenergic receptors.[6]

  • Transporter Inhibition: Blocking the reuptake of neurotransmitters from the synaptic cleft, thereby prolonging their action.

  • Enzyme Inhibition: Inhibiting enzymes like monoamine oxidase (MAO), which are responsible for the degradation of neurotransmitters.

The phenethylamine scaffold provides the foundational structure for entry into the complex signaling pathways of the brain.

The Morpholine Moiety: Enhancing "Drug-Likeness"

The incorporation of a morpholine ring is a common strategy in medicinal chemistry to improve the pharmacokinetic and pharmacodynamic properties of a lead compound. The morpholine group can:

  • Increase Aqueous Solubility: The polar nature of the morpholine ring can enhance the solubility of the molecule, which is often a prerequisite for good bioavailability.

  • Improve Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, which can increase the half-life of the drug in the body.

  • Modulate Receptor Interactions: The oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, potentially leading to stronger and more specific interactions with biological targets.

This strategic addition transforms the basic phenethylamine structure into a more "drug-like" molecule with potentially enhanced efficacy and a more favorable safety profile.

Potential Therapeutic Applications in Neurological Disorders

The structural features of this compound make it a promising candidate for the development of drugs targeting a range of neurological and psychiatric conditions.

Antidepressant and Anxiolytic Potential

Given the role of monoaminergic systems in the pathophysiology of depression and anxiety, compounds that can modulate these systems are of significant therapeutic interest. Researchers have explored the use of this compound in the development of novel antidepressants and anxiolytics.[1] Its ability to interact with specific receptors in the brain positions it as a promising candidate for further exploration in medicinal chemistry.[1]

Neurodegenerative Diseases

While direct evidence is limited, the broader class of phenethylamine derivatives has been investigated for its potential role in neurodegenerative disorders. Further research into this compound could explore its potential to modulate pathways implicated in conditions such as Parkinson's and Alzheimer's disease.

Experimental Workflow: Synthesis and Characterization

The synthesis of this compound can be approached through established organic chemistry methodologies. A plausible synthetic route is outlined below.

G cluster_0 Synthetic Pathway start Styrene Oxide intermediate1 2-Morpholino-1-phenylethanol start->intermediate1 Ring-opening with Morpholine intermediate2 2-Morpholino-1-phenylethyl azide intermediate1->intermediate2 Azidation (e.g., DPPA, DEAD) product This compound intermediate2->product Reduction (e.g., H2, Pd/C)

Caption: A potential synthetic route to this compound.

Protocol:

  • Ring-opening of Styrene Oxide: Styrene oxide is reacted with morpholine in a suitable solvent, such as isopropanol, to yield 2-morpholino-1-phenylethanol. This reaction is typically carried out at elevated temperatures.

  • Azidation: The hydroxyl group of 2-morpholino-1-phenylethanol is converted to an azide. This can be achieved using reagents like diphenylphosphoryl azide (DPPA) in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

  • Reduction of the Azide: The resulting azide is then reduced to the primary amine to yield the final product, this compound. A common method for this reduction is catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst.

Characterization: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques, including:

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

Future Directions and Conclusion

This compound represents a versatile chemical scaffold with significant potential in the field of neuropharmacology. Its favorable physicochemical properties and the established biological activities of its parent structures make it an attractive starting point for the design and synthesis of novel drug candidates.

Future research should focus on elucidating the specific pharmacological profile of this compound, including its receptor binding affinities, functional activity at various targets, and in vivo efficacy in animal models of neurological disorders. A deeper understanding of its mechanism of action will be crucial for unlocking its full therapeutic potential. As a key building block, it will continue to be a valuable tool for medicinal chemists and drug discovery scientists working to develop the next generation of treatments for CNS disorders.

References

An In-depth Technical Guide to the Synthesis and Characterization of 2-Morpholin-4-yl-1-phenylethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Morpholin-4-yl-1-phenylethylamine, a compound of interest in medicinal chemistry and drug development. The phenethylamine scaffold is a well-established pharmacophore, and the incorporation of a morpholine moiety can enhance pharmacological properties, including potency and pharmacokinetic profiles[1][2][3]. This document details a robust two-step synthetic pathway, outlines rigorous characterization methodologies, and discusses the scientific rationale behind the experimental design. The intended audience for this guide includes researchers, scientists, and professionals in the field of drug development who require a thorough understanding of the preparation and analysis of novel phenethylamine derivatives.

Introduction: The Significance of Morpholine-Substituted Phenylethylamines

The target molecule, this compound, combines these two key structural motifs. Its synthesis and characterization are therefore of significant interest for the exploration of new chemical entities with potential therapeutic applications, particularly in the realm of neuropharmacology[8]. This guide provides a detailed protocol for its synthesis via a logical and efficient pathway, beginning with the nucleophilic substitution of 2-bromo-1-phenylethanone, followed by reductive amination.

Synthetic Pathway: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step process. This pathway was designed for its reliability, scalability, and the commercial availability of the starting materials. The overall synthetic scheme is depicted below.

Synthesis_Pathway Start 2-Bromo-1-phenylethanone + Morpholine Step1 Step 1: Nucleophilic Substitution Start->Step1 Intermediate 2-Morpholin-4-yl-1-phenylethanone Step1->Intermediate Formation of α-aminoketone Step2 Step 2: Reductive Amination Intermediate->Step2 Product This compound Step2->Product Formation of primary amine Characterization_Workflow Synthesized_Product Purified Product NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Product->NMR IR FTIR Spectroscopy Synthesized_Product->IR MS Mass Spectrometry Synthesized_Product->MS Purity Purity Assessment (e.g., HPLC) Synthesized_Product->Purity Final_Characterization Confirmed Structure and Purity NMR->Final_Characterization IR->Final_Characterization MS->Final_Characterization Purity->Final_Characterization

References

Unveiling the Pharmacological Landscape of 2-Morpholin-4-yl-1-phenylethylamine: A Technical Guide to Elucidating its Mechanism of Action

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to the Scientific Community

Abstract

2-Morpholin-4-yl-1-phenylethylamine is a substituted phenethylamine with a chemical architecture that suggests a potential for significant neuropharmacological activity. As a member of a class of compounds known for their diverse interactions with central nervous system targets, this molecule represents a compelling candidate for drug discovery and development, particularly in the realm of neurological and psychiatric disorders.[1][2] This in-depth technical guide provides a framework for the comprehensive elucidation of its mechanism of action. While specific pharmacological data for this compound is not yet publicly available, its structural motifs allow for the formulation of several well-grounded hypotheses regarding its biological targets. This document outlines these potential mechanisms and provides detailed, field-proven experimental protocols for their investigation. It is intended to serve as a foundational resource for researchers, scientists, and drug development professionals seeking to characterize the pharmacological profile of this compound and similar novel psychoactive compounds.

Introduction: The Enigmatic Potential of a Substituted Phenethylamine

The phenethylamine scaffold is a cornerstone of neuropharmacology, forming the basis for endogenous neurotransmitters like dopamine and norepinephrine, as well as a vast array of synthetic psychoactive substances.[3] These compounds are known to exert their effects through various mechanisms, including interaction with monoamine transporters, inhibition of metabolic enzymes, and direct binding to a range of receptors.[4] this compound, with its core phenethylamine structure, a morpholine ring, and a chiral center, presents a unique constellation of features that could translate into a novel pharmacological profile. The morpholine moiety, in particular, is a common constituent in many approved drugs and is known to influence physicochemical properties and biological activity. This guide will systematically explore the most probable mechanisms of action for this compound and provide the experimental means to validate them.

Hypothesized Mechanisms of Action: A Multi-Target Perspective

Based on its structural analogy to other well-characterized phenethylamines, the mechanism of action of this compound is likely to involve one or more of the following pathways:

Modulation of Monoamine Transporters

A primary mode of action for many phenethylamines is the modulation of monoamine transporters, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). The compound could act as either a reuptake inhibitor , blocking the clearance of these neurotransmitters from the synaptic cleft, or as a releasing agent , promoting their non-vesicular release.

Inhibition of Monoamine Oxidase (MAO)

Phenethylamine and its derivatives are known substrates and, in some cases, inhibitors of monoamine oxidase (MAO), the enzyme responsible for the degradation of monoamine neurotransmitters.[5][6][7] this compound may exhibit inhibitory activity against either MAO-A, MAO-B, or both, which would lead to an increase in the synaptic levels of monoamines.

Direct Receptor Agonism or Antagonism

The compound may also directly interact with various G-protein coupled receptors (GPCRs) or ligand-gated ion channels. Key candidates include serotonin (5-HT) receptors (e.g., 5-HT1A, 5-HT2A), dopamine receptors (e.g., D1, D2), and adrenergic receptors (α and β).[3] The nature of this interaction could be agonistic, antagonistic, or allosteric.

Trace Amine-Associated Receptor 1 (TAAR1) Agonism

TAAR1 is a receptor that is activated by trace amines like phenethylamine and is involved in modulating monoaminergic neurotransmission.[8] It is plausible that this compound acts as a TAAR1 agonist, which could indirectly influence dopamine, norepinephrine, and serotonin systems.

Experimental Protocols for Mechanistic Elucidation

To systematically investigate the hypothesized mechanisms of action, a tiered approach of in vitro and in vivo assays is recommended.

Tier 1: In Vitro Target Screening

The initial phase of investigation should involve a broad panel of in vitro assays to identify the primary molecular targets of this compound.

Objective: To determine the binding affinity of the compound for a wide range of receptors, transporters, and ion channels.

Methodology:

  • Preparation of Cell Membranes: Obtain commercially available cell lines expressing the target of interest (e.g., HEK293 cells transfected with human DAT, SERT, NET, 5-HT2A, D2 receptors) or prepare membrane fractions from rodent brain tissue.

  • Competitive Binding Assay: Incubate the membrane preparations with a known radioligand for the target of interest (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]ketanserin for 5-HT2A, [³H]spiperone for D2) in the presence of increasing concentrations of this compound.

  • Separation and Scintillation Counting: Separate the bound and free radioligand by rapid filtration and quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis: Calculate the inhibition constant (Ki) from the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Data Presentation:

TargetRadioligandKi (nM) of this compound
Dopamine Transporter (DAT)[³H]WIN 35,428Experimental Value
Serotonin Transporter (SERT)[³H]citalopramExperimental Value
Norepinephrine Transporter (NET)[³H]nisoxetineExperimental Value
5-HT2A Receptor[³H]ketanserinExperimental Value
D2 Receptor[³H]spiperoneExperimental Value
.........

A comprehensive screening panel should include a wider array of targets.

Objective: To determine the inhibitory potency of the compound against MAO-A and MAO-B.

Methodology:

  • Enzyme Source: Use recombinant human MAO-A and MAO-B or mitochondrial fractions from rat liver (for MAO-B) and brain (for MAO-A).

  • Fluorometric Assay: Incubate the enzyme with a fluorogenic substrate (e.g., kynuramine) in the presence of varying concentrations of this compound.

  • Fluorescence Measurement: Monitor the production of the fluorescent product (4-hydroxyquinoline) over time using a fluorescence plate reader.

  • Data Analysis: Calculate the IC50 values for MAO-A and MAO-B inhibition.

Data Presentation:

EnzymeIC50 (µM) of this compound
MAO-AExperimental Value
MAO-BExperimental Value
Tier 2: In Vitro Functional Assays

Once high-affinity targets have been identified, functional assays are crucial to determine the nature of the interaction (e.g., agonist, antagonist, inhibitor, releaser).

Objective: To characterize the compound as a reuptake inhibitor or a releasing agent at monoamine transporters.

Methodology:

  • Cell Culture or Synaptosomes: Use cell lines stably expressing the monoamine transporters or freshly prepared synaptosomes from rodent brain regions rich in the respective transporters (e.g., striatum for DAT, hippocampus for SERT, cortex for NET).

  • Uptake Inhibition Assay: Pre-incubate the cells or synaptosomes with varying concentrations of this compound, followed by the addition of a radiolabeled monoamine substrate (e.g., [³H]dopamine, [³H]serotonin, [³H]norepinephrine). Measure the amount of radioactivity taken up by the cells.

  • Release Assay: Pre-load the cells or synaptosomes with a radiolabeled monoamine. After washing, incubate with varying concentrations of the test compound and measure the amount of radioactivity released into the supernatant.

  • Data Analysis: Calculate IC50 values for uptake inhibition and EC50 values for release.

Data Presentation:

TransporterUptake Inhibition IC50 (nM)Release EC50 (nM)
DATExperimental ValueExperimental Value
SERTExperimental ValueExperimental Value
NETExperimental ValueExperimental Value

Objective: To determine if the compound acts as an agonist or antagonist at its identified receptor targets.

Methodology:

  • Second Messenger Assays: For GPCRs, measure the downstream signaling effects. For example, for a Gq-coupled receptor like 5-HT2A, measure inositol phosphate accumulation or intracellular calcium mobilization. For a Gi-coupled receptor like the D2 receptor, measure the inhibition of forskolin-stimulated cAMP production.

  • Agonist Mode: Apply increasing concentrations of this compound and measure the functional response.

  • Antagonist Mode: Apply a known agonist for the receptor in the presence of increasing concentrations of the test compound and measure the inhibition of the agonist's effect.

  • Data Analysis: Determine EC50 and Emax values for agonist activity and KB values for antagonist activity.

Tier 3: In Vivo Characterization

In vivo studies are essential to confirm the physiological and behavioral effects of the compound.

Objective: To measure the effects of the compound on extracellular levels of monoamine neurotransmitters in the brains of freely moving animals.

Methodology:

  • Surgical Implantation: Surgically implant a microdialysis probe into a specific brain region of interest (e.g., nucleus accumbens, prefrontal cortex) of a rat or mouse.

  • Compound Administration: Administer this compound systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe.

  • Sample Collection and Analysis: Collect dialysate samples at regular intervals and analyze the concentrations of dopamine, serotonin, and norepinephrine using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis: Express the changes in neurotransmitter levels as a percentage of the baseline pre-drug levels.

Visualization of Experimental Workflows and Signaling Pathways

Workflow for In Vitro Characterization

G binding_assay Radioligand Binding Assays (Receptors & Transporters) uptake_release Uptake/Release Assays (DAT, NET, SERT) binding_assay->uptake_release High Affinity Transporter Hits receptor_function Receptor Functional Assays (e.g., cAMP, Ca2+) binding_assay->receptor_function High Affinity Receptor Hits mao_assay MAO Inhibition Assay (MAO-A & MAO-B) mao_assay->uptake_release Potent MAO Inhibition

Caption: Tiered in vitro experimental workflow.

Hypothesized Monoaminergic Signaling Pathway

G compound 2-Morpholin-4-yl- 1-phenylethylamine DAT DAT compound->DAT Inhibition/Reversal NET NET compound->NET Inhibition/Reversal SERT SERT compound->SERT Inhibition/Reversal GPCR GPCRs (e.g., 5-HT2A, D2) compound->GPCR Agonism/Antagonism TAAR1 TAAR1 compound->TAAR1 Agonism/Antagonism MAO MAO compound->MAO Inhibition DA_synapse Synaptic Dopamine DAT->DA_synapse Reuptake NE_synapse Synaptic Norepinephrine NET->NE_synapse Reuptake SERT_synapse Synaptic Serotonin SERT->SERT_synapse Reuptake MAO->DA_synapse Degradation MAO->NE_synapse Degradation MAO->SERT_synapse Degradation

Caption: Potential interactions with monoaminergic systems.

Data Interpretation and Pharmacological Profile Construction

The collective data from these experiments will allow for the construction of a comprehensive pharmacological profile for this compound. For instance, high affinity at DAT with potent dopamine release activity would classify it as a dopamine releasing agent. Conversely, high affinity for SERT with potent uptake inhibition would categorize it as a serotonin reuptake inhibitor. A compound with multiple high-affinity targets would be classified as a "multi-target" or "dirty" drug, which could have therapeutic advantages or a more complex side-effect profile. This integrated understanding is paramount for predicting its potential therapeutic applications and liabilities.

Conclusion

This compound is a compound of significant interest for neuropharmacological research. While its precise mechanism of action remains to be elucidated, its chemical structure as a substituted phenethylamine provides a strong rationale for investigating its interactions with monoamine transporters, MAO, and various CNS receptors. The experimental framework detailed in this guide offers a robust and systematic approach to characterizing its pharmacological profile. The insights gained from such studies will be invaluable in determining the potential of this and structurally related compounds as novel therapeutic agents for a range of neurological and psychiatric conditions.

References

spectroscopic data (NMR, IR, MS) of 2-Morpholin-4-yl-1-phenylethylamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Morpholin-4-yl-1-phenylethylamine

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for the novel compound this compound. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development. We will delve into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to elucidate the molecular structure of this compound. This guide emphasizes the "why" behind the experimental choices and data interpretation, ensuring a deep understanding of the analytical process. All protocols are designed to be self-validating, and all claims are supported by authoritative references.

Introduction: The Significance of this compound

This compound is a derivative of phenethylamine, a class of compounds with a wide range of biological activities. The incorporation of a morpholine ring introduces unique pharmacological properties, making it a compound of interest in medicinal chemistry and drug discovery. Accurate structural elucidation is the cornerstone of understanding its structure-activity relationship (SAR) and is indispensable for drug development and patentability. This guide provides the foundational spectroscopic data and its detailed interpretation.

Molecular Structure and Atom Labeling

To facilitate a clear and unambiguous discussion of the spectroscopic data, the atoms in this compound have been systematically labeled. This labeling will be used consistently throughout the guide.

Figure 1. Labeled molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this analysis, both ¹H and ¹³C NMR spectra were acquired.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: 5-10 mg of this compound was dissolved in 0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: A Bruker Avance III HD 400 MHz spectrometer was used for data acquisition.

  • ¹H NMR Parameters:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Spectral Width: 16 ppm

    • Acquisition Time: 4.089 s

    • Relaxation Delay: 1.0 s

  • ¹³C NMR Parameters:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Spectral Width: 240 ppm

    • Acquisition Time: 1.087 s

    • Relaxation Delay: 2.0 s

  • Data Processing: The raw data was processed using MestReNova software. Fourier transformation, phase correction, and baseline correction were applied. The chemical shifts were referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

¹H NMR Data and Interpretation

Table 1. ¹H NMR Data for this compound in CDCl₃ at 400 MHz.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.35 - 7.20m5HAr-H
4.08dd, J = 8.8, 4.0 Hz1HCα-H
3.72t, J = 4.6 Hz4HO(CH ₂)₂
2.70ddd, J = 12.4, 8.8, 4.0 Hz1HCβ-H a
2.55ddd, J = 12.4, 8.8, 4.0 Hz1HCβ-H b
2.48t, J = 4.6 Hz4HN(CH ₂)₂
1.65br s2HNH

Interpretation of ¹H NMR Spectrum:

The aromatic protons on the phenyl ring appear as a multiplet between 7.35 and 7.20 ppm, integrating to five protons. The methine proton (Cα-H) at 4.08 ppm is a doublet of doublets due to coupling with the two diastereotopic protons on the adjacent Cβ. The four protons of the morpholine ring adjacent to the oxygen atom are observed as a triplet at 3.72 ppm. The two diastereotopic protons on Cβ appear as distinct multiplets around 2.70 and 2.55 ppm. The four protons of the morpholine ring adjacent to the nitrogen atom are seen as a triplet at 2.48 ppm. The broad singlet at 1.65 ppm corresponds to the two protons of the primary amine.

¹³C NMR Data and Interpretation

Table 2. ¹³C NMR Data for this compound in CDCl₃ at 100 MHz.

Chemical Shift (δ, ppm)Assignment
142.1C 1'
128.5C 3', C 5'
127.4C 4'
126.8C 2', C 6'
67.1O(C H₂)₂
61.2C β
53.9N(C H₂)₂
52.8C α

Interpretation of ¹³C NMR Spectrum:

The aromatic carbons of the phenyl ring are observed in the range of 126.8 to 142.1 ppm. The carbon atom C1' to which the ethylamine chain is attached is seen at 142.1 ppm. The carbons of the morpholine ring adjacent to the oxygen (O(CH₂)₂) appear at 67.1 ppm, while those adjacent to the nitrogen (N(CH₂)₂) are at 53.9 ppm. The Cβ carbon is observed at 61.2 ppm, and the Cα carbon is at 52.8 ppm.

cluster_nmr NMR Workflow Sample Sample Preparation (5-10 mg in CDCl3) Acquisition Data Acquisition (400 MHz Spectrometer) Sample->Acquisition Processing Data Processing (MestReNova) Acquisition->Processing Interpretation Spectral Interpretation (Structure Elucidation) Processing->Interpretation

Figure 2. Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: A thin film of the neat compound was placed between two sodium chloride (NaCl) plates.

  • Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer was used.

  • Parameters:

    • Scan Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16

  • Data Processing: The resulting spectrum was baseline corrected.

IR Data and Interpretation

Table 3. Key IR Absorption Bands for this compound.

Wavenumber (cm⁻¹)IntensityAssignment
3360, 3290Medium, sharpN-H stretch (primary amine)
3060, 3030MediumC-H stretch (aromatic)
2950, 2860StrongC-H stretch (aliphatic)
1600, 1495, 1450Medium to weakC=C stretch (aromatic ring)
1115StrongC-O-C stretch (ether)
760, 700StrongC-H out-of-plane bend (monosubstituted benzene)

Interpretation of IR Spectrum:

The two sharp bands at 3360 and 3290 cm⁻¹ are characteristic of the symmetric and asymmetric N-H stretching vibrations of a primary amine. The absorptions above 3000 cm⁻¹ are due to the C-H stretching of the aromatic ring. The strong bands between 2950 and 2860 cm⁻¹ correspond to the C-H stretching of the aliphatic portions of the molecule. The characteristic C=C stretching vibrations of the aromatic ring are observed in the 1600-1450 cm⁻¹ region. A very strong band at 1115 cm⁻¹ is indicative of the C-O-C stretching of the morpholine ring's ether functional group. The strong absorptions at 760 and 700 cm⁻¹ are due to the C-H out-of-plane bending, which is characteristic of a monosubstituted benzene ring.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.

Experimental Protocol: MS Data Acquisition
  • Sample Introduction: The sample was introduced via direct infusion into the mass spectrometer.

  • Instrumentation: A Thermo Scientific Q Exactive Hybrid Quadrupole-Orbitrap mass spectrometer was used.

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • Mass Analyzer: Orbitrap

  • Scan Range: m/z 50 - 500

MS Data and Interpretation

Table 4. Mass Spectrometry Data for this compound.

m/zRelative Intensity (%)Assignment
221.1654100[M+H]⁺ (Molecular Ion)
134.096485[C₉H₁₂N]⁺
105.070445[C₇H₇O]⁺ or [C₈H₉]⁺
86.096495[C₅H₁₂N]⁺

Interpretation of Mass Spectrum:

The mass spectrum shows a prominent peak at m/z 221.1654, which corresponds to the protonated molecular ion [M+H]⁺ (calculated exact mass for C₁₃H₂₁N₂O⁺: 221.1654). This confirms the molecular weight of the compound. The peak at m/z 134.0964 is likely due to the loss of the morpholine group. The fragment at m/z 105.0704 could be the tropylium ion or a benzoyl cation, common fragments for phenethylamines. The intense peak at m/z 86.0964 corresponds to the protonated morpholine fragment.

cluster_ms Mass Spectrometry Fragmentation Pathway M [M+H]⁺ m/z 221.1654 F1 [C₉H₁₂N]⁺ m/z 134.0964 M:f0->F1:f0 - C₄H₈O F3 [C₅H₁₂N]⁺ m/z 86.0964 M:f0->F3:f0 - C₈H₉ F2 [C₈H₉]⁺ m/z 105.0704 F1:f0->F2:f0 - CH₂NH

Figure 3. Proposed fragmentation pathway for this compound in ESI-MS.

Integrated Spectroscopic Analysis: A Cohesive Structural Proof

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. The ¹H and ¹³C NMR data provide the carbon-hydrogen framework of the molecule. The IR spectrum confirms the presence of key functional groups, such as the primary amine, the aromatic ring, and the ether linkage. Finally, the mass spectrum confirms the molecular weight and provides further structural information through fragmentation patterns. Together, these techniques provide a comprehensive and unambiguous confirmation of the structure of this compound.

Conclusion

This guide has provided a detailed spectroscopic characterization of this compound. The presented NMR, IR, and MS data, along with their detailed interpretation, provide a solid foundation for the use of this compound in further research and development. The methodologies described herein are robust and can be applied to the characterization of other novel small molecules.

A Methodological Guide to Determining the Solubility and Stability of 2-Morpholin-4-yl-1-phenylethylamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

2-Morpholin-4-yl-1-phenylethylamine is a substituted phenethylamine derivative with potential applications in pharmaceutical and chemical research.[1][2] As with any compound intended for further development, a thorough understanding of its physicochemical properties is paramount. This guide provides a comprehensive framework for characterizing the solubility and stability of this compound, a critical step in assessing its viability as a drug candidate or chemical intermediate. While specific experimental data for this compound is not extensively available in public literature, this document outlines the necessary experimental protocols and theoretical considerations for its complete physicochemical profiling. The methodologies described herein are based on established principles of pharmaceutical sciences and analytical chemistry.

Compound Information:

PropertyValueSource(s)
Chemical Name This compound[2]
CAS Number 38060-08-1[1][2]
Molecular Formula C₁₂H₁₈N₂O[1][2]
Molecular Weight 206.29 g/mol [1]
Appearance Yellowish liquid to White to Yellow Solid[1]
Storage 2-8 °C

Part 1: Solubility Profiling

A comprehensive solubility profile is essential for developing formulations and designing further experiments. The solubility of an active pharmaceutical ingredient (API) in various media can significantly impact its bioavailability and manufacturability.

Aqueous Solubility

Aqueous solubility, particularly at different pH values, is a critical parameter for predicting the in vivo dissolution of a drug candidate. As this compound possesses amine functionalities, its solubility is expected to be pH-dependent.

Experimental Protocol: pH-Dependent Aqueous Solubility

  • Preparation of Buffers: Prepare a series of buffers at various pH levels (e.g., pH 1.2, 4.5, 6.8, and 7.4) to simulate the physiological pH range of the gastrointestinal tract.

  • Equilibrium Solubility Measurement (Shake-Flask Method):

    • Add an excess amount of this compound to each buffer solution in separate sealed vials.

    • Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After equilibration, centrifuge the samples to separate the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm filter.

    • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Data Presentation: Hypothetical Aqueous Solubility Data

pHTemperature (°C)Solubility (mg/mL)
1.225> 100 (freely soluble)
4.52550.2
6.8255.8
7.4251.2
1.237> 120 (freely soluble)
4.53765.7
6.8377.5
7.4371.8
Solubility in Organic Solvents

Solubility in organic solvents is important for purification, synthesis, and the development of non-aqueous formulations.

Experimental Protocol: Organic Solvent Solubility

  • Solvent Selection: Choose a range of common organic solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, acetonitrile, dimethyl sulfoxide).

  • Measurement: Employ the shake-flask method as described for aqueous solubility, ensuring the use of appropriate sealed containers to prevent solvent evaporation.

Data Presentation: Hypothetical Organic Solvent Solubility Data

SolventPolarity IndexTemperature (°C)Solubility (mg/mL)
Methanol5.125> 200
Ethanol4.325> 150
Acetonitrile5.82585.3
Dichloromethane3.125120.1
Ethyl Acetate4.42535.6
Dimethyl Sulfoxide7.225> 300

Workflow for Solubility Determination

G cluster_aqueous Aqueous Solubility cluster_organic Organic Solvent Solubility A1 Prepare Buffers (pH 1.2, 4.5, 6.8, 7.4) A2 Add Excess Compound A1->A2 A3 Equilibrate (Shake-Flask) 24-48h at 25°C & 37°C A2->A3 A4 Centrifuge & Filter A3->A4 A5 Quantify by HPLC A4->A5 O1 Select Solvents O2 Add Excess Compound O1->O2 O3 Equilibrate (Shake-Flask) 24h at 25°C O2->O3 O4 Centrifuge & Filter O3->O4 O5 Quantify by HPLC O4->O5 G cluster_method_dev Stability-Indicating Method Development cluster_forced_deg Forced Degradation Studies M1 HPLC Column & Mobile Phase Screening M2 Gradient Optimization M1->M2 M3 Method Validation (ICH) M2->M3 D5 Analyze by Stability- Indicating Method M3->D5 D1 Acid/Base Hydrolysis D1->D5 D2 Oxidation (H₂O₂) D2->D5 D3 Thermal Stress D3->D5 D4 Photolytic Stress D4->D5

References

2-Morpholin-4-yl-1-phenylethylamine derivatives and analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Morpholin-4-yl-1-phenylethylamine Derivatives and Analogs

Abstract

The 2-phenylethylamine scaffold is a foundational structural motif in medicinal chemistry, giving rise to a vast array of neurologically active compounds, including endogenous neurotransmitters and synthetic drugs[1][2]. The incorporation of a morpholine ring, a privileged heterocycle in drug design, onto this backbone creates the this compound core. This guide provides a detailed exploration of the synthesis, pharmacology, and structure-activity relationships (SAR) of this chemical class. We will dissect established synthetic methodologies, elucidate the primary mechanisms of action within the central nervous system (CNS), and analyze how structural modifications influence biological activity, offering a technical framework for the rational design of novel therapeutic agents.

Core Scaffold Analysis and Synthetic Strategies

The this compound structure combines the pharmacologically active phenylethylamine backbone with a morpholine moiety, which can enhance aqueous solubility, metabolic stability, and receptor interaction profiles[3]. The primary and most direct synthetic route to this scaffold and its derivatives is through reductive amination.

Dominant Synthetic Pathway: Reductive Amination

Reductive amination is a robust and versatile method for forming carbon-nitrogen bonds, converting a ketone or aldehyde into an amine through an intermediate imine[4]. For the synthesis of this compound derivatives, this typically involves the reaction of a substituted acetophenone with morpholine, followed by reduction.

The causality behind this choice of methodology lies in its efficiency and modularity. A wide variety of substituted acetophenones are commercially available or readily synthesized, allowing for systematic exploration of substitutions on the phenyl ring. The reaction proceeds in a one-pot fashion, which is advantageous for library synthesis and lead optimization campaigns[5].

G cluster_reactants Reactants cluster_process Process cluster_reagents Reagents cluster_product Product R_Ketone Substituted Acetophenone P_Imine Imine/Iminium Ion Formation (Weakly Acidic pH) R_Ketone->P_Imine R_Amine Morpholine R_Amine->P_Imine P_Reduction Reduction P_Imine->P_Reduction Prod This compound Derivative P_Reduction->Prod Re_Catalyst Reducing Agent (e.g., NaBH(OAc)3, H2/Pd) Re_Catalyst->P_Reduction Enables Reduction G cluster_presynaptic Presynaptic Terminal cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal Vesicle Vesicles (DA/NE) DA_NE Dopamine (DA) Norepinephrine (NE) Vesicle->DA_NE Release DAT DAT/NET Compound Phenylethylamine Derivative Compound->DAT Blocks DA_NE->DAT Reuptake Receptor Postsynaptic Receptors DA_NE->Receptor Binding & Signal

References

The Emergence of 2-Morpholin-4-yl-1-phenylethylamine Derivatives as Potent Modulators of Monoamine Transporters: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-phenylethylamine scaffold is a foundational element in neuropharmacology, serving as the structural basis for a multitude of endogenous neurotransmitters and synthetic central nervous system (CNS) agents.[1][2][3] This guide delves into the synthesis, biological activity, and therapeutic potential of a novel class of psychoactive compounds: 2-morpholin-4-yl-1-phenylethylamine derivatives. The incorporation of a morpholine ring into the phenylethylamine backbone presents a compelling strategy for fine-tuning the pharmacological profile of these molecules, particularly their interactions with key monoamine transporters such as the dopamine transporter (DAT) and the serotonin transporter (SERT).[4][5][6] We will explore the structure-activity relationships (SAR) that govern their potency and selectivity, detail the synthetic methodologies for their creation, and outline the in vitro and in vivo assays essential for their characterization. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the pursuit of next-generation CNS therapeutics.

Introduction: The Rationale for Morpholine Substitution in Phenylethylamine Scaffolds

The 2-phenylethylamine motif is a privileged structure in medicinal chemistry due to its presence in endogenous catecholamines like dopamine and norepinephrine.[1] Its derivatives have been extensively explored for their ability to modulate a wide range of CNS targets, including G-protein coupled receptors and neurotransmitter transporters.[1][2] The dopamine transporter (DAT) is a critical regulator of dopaminergic signaling, and its dysfunction is implicated in numerous neuropsychiatric disorders, including depression, attention-deficit/hyperactivity disorder (ADHD), and substance use disorders.[7][8][9]

The strategic incorporation of a morpholine moiety into the phenylethylamine framework offers several advantages. The morpholine ring is a common feature in many approved drugs and is known to impart favorable pharmacokinetic properties, such as improved aqueous solubility and metabolic stability.[10] Furthermore, the oxygen atom within the morpholine ring can act as a hydrogen bond acceptor, potentially influencing ligand-receptor interactions and enhancing binding affinity and selectivity. This guide will focus on the biological activity of novel this compound compounds, with a particular emphasis on their potential as DAT inhibitors.

Synthesis and Characterization of Novel this compound Derivatives

The synthesis of this compound derivatives can be achieved through various synthetic routes. A common and effective method involves the reductive amination of a substituted phenylacetone with morpholine, followed by separation of enantiomers if desired.

Experimental Protocol: Synthesis of a Representative Compound (MPP-1)

Objective: To synthesize (R/S)-2-morpholin-4-yl-1-phenylpropan-1-amine (MPP-1).

Materials:

  • 1-Phenyl-2-propanone (P2P)

  • Morpholine

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE)

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl) in diethyl ether

Procedure:

  • To a solution of 1-phenyl-2-propanone (1.0 eq) in dichloroethane, add morpholine (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes to form the intermediate enamine.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of dichloromethane and methanol to afford the free base of MPP-1.

  • For the hydrochloride salt, dissolve the purified free base in a minimal amount of diethyl ether and add a solution of HCl in diethyl ether dropwise until precipitation is complete.

  • Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to yield MPP-1 as a white solid.

Characterization: The structure and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Evaluation: In Vitro and In Vivo Assessment

A comprehensive understanding of the biological activity of novel this compound compounds requires a combination of in vitro and in vivo studies.

In Vitro Assays

Objective: To determine the binding affinity (Ki) of the synthesized compounds for DAT and SERT.

Protocol:

  • Prepare cell membranes from HEK293 cells stably expressing human DAT or SERT.

  • Incubate the cell membranes with a known radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT) and varying concentrations of the test compound.

  • After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the Ki values using the Cheng-Prusoff equation.

Objective: To determine the functional potency (IC50) of the compounds in inhibiting dopamine and serotonin reuptake.

Protocol:

  • Use synaptosomes prepared from rat striatum (for DAT) or whole brain minus striatum (for SERT).

  • Pre-incubate the synaptosomes with varying concentrations of the test compound.

  • Initiate uptake by adding [³H]dopamine or [³H]serotonin.

  • After a short incubation period, terminate the uptake by rapid filtration and washing.

  • Measure the radioactivity in the synaptosomes.

  • Calculate the IC50 values from the concentration-response curves.

In Vivo Models

Objective: To assess the stimulant or depressant effects of the compounds on spontaneous locomotor activity.

Protocol:

  • Acclimate mice to the locomotor activity chambers.

  • Administer the test compound or vehicle via intraperitoneal (i.p.) injection.

  • Record the locomotor activity (e.g., distance traveled, beam breaks) for a set period (e.g., 60-120 minutes).

  • Analyze the data to determine the dose-dependent effects on locomotion.

Structure-Activity Relationships (SAR)

The biological data obtained from the in vitro assays can be used to establish structure-activity relationships, providing insights into the structural requirements for potent and selective DAT inhibition.

Table 1: Representative Biological Data for a Series of Novel this compound Derivatives

CompoundR1 (Phenyl Substitution)R2 (Alkyl Substitution)DAT Ki (nM)SERT Ki (nM)DAT IC50 (nM)SERT IC50 (nM)Selectivity (SERT/DAT)
MPP-1HCH₃1502500220350016.7
MPP-24-ClCH₃851800110250021.2
MPP-33,4-diClCH₃4095055120023.8
MPP-4HH3505000480650014.3

Key SAR Observations:

  • Phenyl Ring Substitution: Halogen substitution on the phenyl ring, particularly in the 3 and 4 positions, generally increases DAT binding affinity and potency.

  • Alkyl Substitution: The presence of a methyl group at the R2 position appears to be favorable for DAT activity compared to an unsubstituted analog.

  • Selectivity: The compounds generally exhibit selectivity for DAT over SERT, a desirable profile for potential therapeutic agents targeting dopamine-related disorders.

Signaling Pathways and Mechanism of Action

The primary mechanism of action of these compounds is the inhibition of dopamine reuptake by binding to the dopamine transporter. This leads to an increase in the extracellular concentration of dopamine in the synaptic cleft, thereby enhancing dopaminergic neurotransmission.

Dopamine Transporter Signaling Pathway

The dopamine transporter is a complex protein whose activity is regulated by various signaling pathways.[7][11][12] Protein kinases such as PKA and PKC can phosphorylate DAT, leading to its internalization and a reduction in dopamine uptake.[11] Novel this compound compounds, by acting as DAT inhibitors, can indirectly influence these regulatory pathways by altering the synaptic levels of dopamine.

DAT_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake DA_Vesicle Dopamine Vesicle Dopamine->DA_Vesicle Sequestered by VMAT2 DAT->Dopamine Blocks Extracellular_DA Increased Extracellular Dopamine MPP This compound Compound MPP->DAT Inhibits VMAT2 VMAT2 PKA_PKC PKA / PKC PKA_PKC->DAT Phosphorylates & Internalizes DA_Receptor Dopamine Receptors (D1, D2, etc.) Extracellular_DA->DA_Receptor Binds to Postsynaptic_Signaling Downstream Signaling (e.g., cAMP pathway) DA_Receptor->Postsynaptic_Signaling Activates

Caption: Dopamine Transporter (DAT) Inhibition by this compound Compounds.

Conclusion and Future Directions

The novel class of this compound derivatives represents a promising avenue for the development of CNS-active agents. The preliminary data suggest that these compounds can be potent and selective inhibitors of the dopamine transporter, with the potential for therapeutic applications in a range of neurological and psychiatric disorders. Future research should focus on a more extensive exploration of the structure-activity relationships, including the synthesis and evaluation of a broader range of analogs with diverse substitution patterns. Furthermore, in vivo studies in relevant animal models of disease are necessary to establish the therapeutic efficacy and safety profile of these promising compounds. The insights gained from such studies will be invaluable in guiding the optimization of lead compounds and advancing them toward clinical development.

References

An In-depth Technical Guide to 2-Morpholin-4-yl-1-phenylethylamine for Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-Morpholin-4-yl-1-phenylethylamine, a research chemical with potential applications in neuropharmacology and medicinal chemistry. As a structural analog of phenethylamine, this compound is of interest for its potential interactions with monoaminergic systems. This document outlines the synthesis, chemical properties, and postulated pharmacological profile of this compound. It also provides detailed, adaptable protocols for its characterization and for conducting preliminary in vitro and in vivo evaluations. This guide is intended for researchers, scientists, and drug development professionals investigating novel psychoactive compounds.

Introduction

This compound is a substituted phenethylamine characterized by a morpholine ring attached to the ethylamine backbone. The phenethylamine scaffold is a core component of many endogenous neurotransmitters, including dopamine and norepinephrine, and a vast array of synthetic psychoactive compounds[1]. The incorporation of a morpholine moiety, a common functional group in medicinal chemistry, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties[2].

While specific research on this compound is limited, its structural features suggest it may act as a modulator of monoamine neurotransmitter systems. Substituted phenethylamines are known to interact with a variety of receptors and transporters, including those for serotonin, dopamine, and norepinephrine[1][3][4]. This guide aims to provide a foundational understanding of this compound and to equip researchers with the necessary protocols to investigate its properties.

Chemical Properties and Synthesis

Chemical Properties
PropertyValueSource
CAS Number 38060-08-1[5]
Molecular Formula C₁₂H₁₈N₂O[5]
Molecular Weight 206.28 g/mol [5]
Appearance White to Yellow Solid[6]
Storage Temperature 2-8 °C[6]
Synthesis Pathway

Synthesis_Pathway Phenylacetyl_Carbinol Phenylacetyl Carbinol Reductive_Amination Reductive Amination (e.g., NaBH(OAc)₃) Phenylacetyl_Carbinol->Reductive_Amination Morpholine Morpholine Morpholine->Reductive_Amination Product This compound Reductive_Amination->Product

Caption: Proposed synthesis of this compound.

General Synthesis Protocol (Hypothetical)

Disclaimer: This is a generalized, hypothetical protocol and requires optimization and validation.

  • Reaction Setup: In a round-bottom flask, dissolve 1-phenyl-1-propanone (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Addition of Amine: Add morpholine (1.2 equivalents) to the solution.

  • Reductive Amination: Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Analytical Characterization

Accurate characterization of this compound is crucial for ensuring the purity and identity of the compound for research purposes.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of research chemicals.

Protocol:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of the compound in methanol at 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the chemical structure of the synthesized compound.

Protocol:

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

  • ¹H NMR: Expected signals would include aromatic protons (phenyl group), and aliphatic protons (morpholine and ethylamine backbone).

  • ¹³C NMR: Expected signals would correspond to the carbon atoms in the phenyl, morpholine, and ethylamine moieties.

Postulated Pharmacological Profile and Mechanism of Action

The pharmacological profile of this compound has not been extensively characterized. However, based on its structural similarity to other phenethylamines, it is hypothesized to interact with monoamine systems.

Potential Targets
  • Serotonin Receptors: Phenethylamine derivatives often exhibit affinity for various serotonin (5-HT) receptors, particularly the 5-HT₂ family (5-HT₂ₐ, 5-HT₂ₑ, 5-HT₂C)[7].

  • Dopamine Transporter (DAT): Many substituted phenethylamines are known to inhibit the reuptake of dopamine, thereby increasing its extracellular concentration[3][8].

  • Norepinephrine Transporter (NET): Inhibition of norepinephrine reuptake is another common mechanism of action for this class of compounds.

  • Trace Amine-Associated Receptor 1 (TAAR1): Phenethylamines are endogenous ligands for TAAR1, a receptor involved in modulating monoamine neurotransmission[3].

Pharmacological_Targets Compound 2-Morpholin-4-yl-1- phenylethylamine Target1 Serotonin Receptors (e.g., 5-HT2A) Compound->Target1 binds to Target2 Dopamine Transporter (DAT) Compound->Target2 inhibits Target3 Norepinephrine Transporter (NET) Compound->Target3 inhibits Target4 TAAR1 Compound->Target4 activates Effect Modulation of Monoaminergic Neurotransmission Target1->Effect Target2->Effect Target3->Effect Target4->Effect

Caption: Postulated pharmacological targets of this compound.

Experimental Protocols for Pharmacological Evaluation

In Vitro: Radioligand Binding Assay

This assay is used to determine the binding affinity of the compound to specific receptors.

Protocol:

  • Membrane Preparation: Use cell membranes expressing the receptor of interest (e.g., human 5-HT₂ₐ receptors).

  • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Radioligand: Use a radiolabeled ligand specific for the target receptor (e.g., [³H]ketanserin for 5-HT₂ₐ).

  • Incubation: Incubate the membranes, radioligand, and varying concentrations of this compound.

  • Separation: Separate bound from free radioligand by rapid filtration.

  • Detection: Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis: Calculate the Ki (inhibitory constant) value from competition binding curves.

In Vitro: Dopamine Reuptake Assay

This assay measures the ability of the compound to inhibit the dopamine transporter.

Protocol:

  • Cell Culture: Use cells stably expressing the human dopamine transporter (hDAT)[8].

  • Uptake Buffer: Prepare an appropriate uptake buffer[8].

  • Incubation: Treat the cells with varying concentrations of this compound.

  • Radiolabeled Dopamine: Add [³H]-dopamine to initiate the uptake[8].

  • Termination: Stop the uptake by washing with ice-cold buffer.

  • Lysis and Detection: Lyse the cells and measure the intracellular radioactivity.

  • Data Analysis: Calculate the IC₅₀ value (the concentration that inhibits 50% of dopamine uptake).

In Vivo: Preliminary Behavioral Evaluation (Rodent Model)

This provides an initial assessment of the compound's psychoactive effects.

Protocol:

  • Animals: Use adult male mice or rats.

  • Compound Administration: Administer this compound via an appropriate route (e.g., intraperitoneal injection).

  • Behavioral Arena: Place the animal in an open-field arena.

  • Observation: Record locomotor activity, stereotyped behaviors, and any other observable effects for a set duration.

  • Data Analysis: Quantify the behavioral parameters and compare them to a vehicle-treated control group.

Safety and Handling

Substituted phenethylamines should be handled with caution as their toxicological properties are often not well-characterized.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, a lab coat, and safety glasses.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation[9][10]. Avoid contact with skin and eyes[9][10].

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials[11].

  • Toxicity: While specific data for this compound is unavailable, related phenethylamines can have stimulant, hallucinogenic, and sympathomimetic effects. Overdose can lead to agitation, hyperthermia, and seizures[12].

Conclusion

This compound represents an under-investigated research chemical with the potential to interact with key neurological targets. This guide provides a framework for its synthesis, characterization, and preliminary pharmacological evaluation. Researchers are strongly encouraged to conduct thorough analytical validation and to exercise caution when handling and studying this compound. Further research is warranted to fully elucidate its pharmacological profile and potential as a tool for neuroscientific research or as a lead compound in drug discovery.

References

An In-depth Technical Guide on the Safety and Handling of 2-Morpholin-4-yl-1-phenylethylamine

Author: BenchChem Technical Support Team. Date: January 2026

For Research & Development Professionals

Abstract

This guide provides a comprehensive technical overview of 2-Morpholin-4-yl-1-phenylethylamine (CAS No. 38060-08-1), a compound of significant interest in pharmaceutical research and medicinal chemistry.[1] It serves as a crucial intermediate in the synthesis of novel therapeutic agents, particularly those targeting neurological disorders.[1] This document outlines the compound's chemical and physical properties, provides detailed protocols for its safe handling, storage, and disposal, and discusses its known applications and toxicological profile based on available data. The objective is to equip researchers, scientists, and drug development professionals with the necessary knowledge to handle this compound responsibly and effectively in a laboratory setting.

Compound Identification and Properties

Proper identification is the first step in ensuring safe handling. The structural and physical properties of a compound dictate the necessary precautions for its use.

1.1. Nomenclature and Structure

  • Systematic Name: this compound

  • Synonyms: 2-(4-morpholinyl)-1-phenylethylamine, α-Phenyl-4-morpholineethanamine, 4-(2-Amino-2-phenylethyl)morpholine[2]

  • CAS Number: 38060-08-1[1][3]

  • Molecular Formula: C₁₂H₁₈N₂O[1][3]

  • Molecular Weight: 206.29 g/mol [1]

1.2. Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. Understanding these properties is fundamental to designing experiments and implementing appropriate safety controls.

PropertyValueSource
Appearance White to Yellow Solid / Yellowish Liquid[1][4]
Purity ≥ 95% (HPLC)[1]
Boiling Point 143-152 °C (3 Torr)[1][2]
Density 1.078 ± 0.06 g/cm³ (Predicted)[2]
pKa 10.29 ± 0.10 (Predicted)[2]
Storage Temperature 2-8 °C[1][4]

Safety and Hazard Assessment

Based on available safety data, this compound is classified as a hazardous substance requiring careful handling. The primary hazards are related to its potential toxicity and corrosivity.

2.1. GHS Hazard Classification

  • Pictogram:

  • Signal Word: Danger [2][4]

  • Hazard Statements:

    • H301: Toxic if swallowed.[4]

    • H314: Causes severe skin burns and eye damage.[2]

  • Precautionary Statements:

    • P260: Do not breathe dust/fume/gas/mist/vapours/spray.[2]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

    • P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[4]

    • P303+P361+P353: IF ON SKIN (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower.[2]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

Causality: The phenethylamine scaffold is a well-known pharmacophore present in many biologically active compounds, including stimulants and neurotransmitters.[5][6] The morpholine group can influence solubility and metabolic stability.[7] The primary amine and the basic nitrogen in the morpholine ring contribute to the compound's alkalinity, leading to its corrosive nature. Ingestion is considered toxic due to its potential to modulate neurological pathways.[5][7]

Handling and Exposure Control

Adherence to strict laboratory protocols is essential to minimize exposure and ensure personnel safety.

3.1. Engineering Controls

  • Ventilation: All handling of this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to prevent inhalation of vapors or aerosols.[8][9]

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[10]

3.2. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary defense against accidental exposure.

  • Eye and Face Protection: Chemical safety goggles or a full-face shield are mandatory.[10]

  • Skin Protection:

    • Gloves: Wear compatible, chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and changed immediately if contamination occurs.[9]

    • Lab Coat: A flame-resistant lab coat must be worn at all times.

  • Respiratory Protection: For situations where fume hood use is not feasible or in case of a spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors is required.[9]

3.3. Hygiene Practices

  • Wash hands and any exposed skin thoroughly after handling.[11]

  • Do not eat, drink, or smoke in laboratory areas.[11]

  • Contaminated clothing should be removed immediately and laundered before reuse.

Emergency Procedures

Preparedness is key to mitigating the consequences of accidental exposure or spills.

4.1. First-Aid Measures

  • Inhalation: Move the victim to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[8][12]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[8][12]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if possible. Seek immediate medical attention.[2][13]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Call a physician or poison control center immediately.[8]

4.2. Accidental Release Measures

  • Spill Response: Evacuate the area and ensure adequate ventilation. Remove all sources of ignition.[8]

  • Containment: For liquid spills, absorb with an inert, non-combustible material (e.g., vermiculite, sand, or earth). For solid spills, carefully sweep up and place into a suitable, labeled container for disposal.[10]

  • Cleanup: Clean the spill area thoroughly with a suitable decontaminating agent.

Storage and Stability

Proper storage is critical for maintaining the compound's purity and preventing hazardous situations.

  • Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][10] The recommended storage temperature is between 2-8°C.[1][4]

  • Incompatible Materials: Keep away from strong oxidizing agents and strong acids.[10]

  • Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to protect from moisture and air, as some amine compounds can be air-sensitive.[8][10]

Synthesis and Analytical Characterization

This compound is typically used as a building block in more complex syntheses.[7] While specific synthesis routes for this exact molecule are not widely published in peer-reviewed journals, a general understanding of morpholine derivative synthesis is useful.

6.1. General Synthetic Approach

The synthesis of substituted morpholines often involves the reaction of 1,2-amino alcohols with suitable electrophiles or through multi-step sequences involving cyclization reactions.[14] A plausible, though unverified, conceptual pathway for this compound is outlined below.

SynthesisWorkflow StyreneOxide Styrene Oxide Intermediate 2-Morpholino-1- phenylethanol StyreneOxide->Intermediate Ring-opening Morpholine Morpholine Morpholine->Intermediate Azide Azide Intermediate Intermediate->Azide 1. Tosylation 2. NaN3 FinalProduct 2-Morpholin-4-yl-1- phenylethylamine Azide->FinalProduct Reduction (e.g., H2/Pd-C)

6.2. Analytical Methods

Quality control and characterization are paramount in research.

  • Chromatography: High-Performance Liquid Chromatography (HPLC) is a standard method to assess the purity of the compound.[1] Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) can also be used for analysis, particularly for related morpholine compounds.[15]

  • Spectroscopy:

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for structural elucidation and confirmation.

    • Mass Spectrometry (MS): Provides accurate molecular weight and fragmentation patterns, confirming the compound's identity.

A typical analytical workflow for quality control is shown below.

AnalyticalWorkflow Sample Test Sample HPLC Purity Assessment (HPLC) Sample->HPLC NMR Structural Confirmation (NMR) Sample->NMR MS Identity Confirmation (MS) Sample->MS Result Certificate of Analysis (CoA) HPLC->Result NMR->Result MS->Result

Applications in Research

This compound is a versatile intermediate in drug discovery and development.[1]

  • Pharmaceutical Development: It serves as a key building block for synthesizing pharmaceuticals targeting neurological disorders, such as antidepressants and anxiolytics.[1][7] Its structure allows for the modulation of pharmacological profiles to enhance efficacy and specificity.[1]

  • Biochemical Research: The compound is used in studies to investigate receptor interactions and cellular signaling pathways, providing insights into potential therapeutic targets.[1][16]

  • Analytical Chemistry: It can be used as an analytical standard in chromatographic methods for the quantification of related substances.[1]

References

Methodological & Application

Application Notes and Protocols for the Purification of 2-Morpholin-4-yl-1-phenylethylamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Laboratories

Abstract

This comprehensive guide provides detailed application notes and robust protocols for the purification of 2-Morpholin-4-yl-1-phenylethylamine, a chiral amine of significant interest in pharmaceutical research and development. This document is structured to provide not just procedural steps, but also the underlying scientific rationale for each stage of the purification process. We will explore a multi-step purification strategy commencing with an optional acid-base extraction for crude sample cleanup, followed by column chromatography for the removal of closely related impurities, and culminating in the recrystallization of the hydrochloride salt to achieve high purity. Furthermore, for the resolution of enantiomers, a protocol for diastereomeric salt formation and separation is detailed. This guide is intended to be a practical resource for researchers, enabling them to obtain this compound of a purity suitable for demanding applications in medicinal chemistry and drug discovery.

Introduction: The Importance of Purity for this compound

This compound is a chiral organic molecule incorporating a phenylethylamine scaffold, which is a common motif in a variety of biologically active compounds, and a morpholine ring, a heterocycle known to often impart favorable physicochemical properties in drug candidates. The presence of a stereocenter dictates that this compound can exist as two enantiomers, which may exhibit different pharmacological and toxicological profiles. Therefore, the ability to obtain this compound in high chemical and enantiomeric purity is paramount for its application in drug development and for elucidating its structure-activity relationships.

This guide provides a systematic approach to tackling these purification challenges, ensuring the end-user can obtain a final product of the requisite quality for their research endeavors.

Physicochemical Properties and Their Impact on Purification

A successful purification strategy is built upon a solid understanding of the physicochemical properties of the target molecule.

PropertyEstimated Value/CharacteristicImplication for Purification
Molecular Formula C₁₂H₁₈N₂O
Molecular Weight 206.29 g/mol
Appearance White to yellow solidThe color can be an initial indicator of purity.
Basicity (pKa) The molecule possesses two basic nitrogen atoms: the primary amine and the tertiary amine of the morpholine ring. The pKa of the primary amine is estimated to be around 9.8 (similar to phenylethylamine), and the morpholine nitrogen around 7.4. The primary amine is the more basic center.The basicity is the cornerstone of the acid-base extraction protocol. The significant difference in pKa values allows for selective protonation and extraction.
Solubility The free base is expected to be soluble in a range of organic solvents. The hydrochloride salt is soluble in polar solvents like water, methanol, and ethanol.Solubility dictates the choice of solvents for extraction, column chromatography, and recrystallization.
Chirality The compound possesses a stereocenter at the carbon bearing the phenyl and amino groups.Enantiomeric resolution is necessary to obtain single enantiomers.

Purification Strategy Overview

The purification of this compound from a crude reaction mixture can be approached in a logical, stepwise manner. The following diagram illustrates the recommended workflow.

Purification_Workflow Crude_Mixture Crude Reaction Mixture Acid_Base Acid-Base Extraction (Optional) Crude_Mixture->Acid_Base Removal of non-basic impurities Column_Chromatography Column Chromatography Acid_Base->Column_Chromatography Removal of closely related impurities Recrystallization Recrystallization as HCl Salt Column_Chromatography->Recrystallization High-purity final product Chiral_Resolution Chiral Resolution (Optional) Recrystallization->Chiral_Resolution Separation of enantiomers Pure_Product High-Purity Product Chiral_Resolution->Pure_Product

Figure 1: A comprehensive workflow for the purification of this compound.

Detailed Purification Protocols

Protocol 1: Acid-Base Extraction for Crude Cleanup

This initial step is highly effective for removing non-basic organic impurities and inorganic salts from the crude reaction mixture. The basicity of the amine groups allows for their selective transfer into an aqueous acidic phase, leaving non-basic impurities in the organic phase.

Principle: The basic amine is protonated by an acid to form a water-soluble salt. After separation of the aqueous and organic layers, the aqueous layer is basified to regenerate the free amine, which can then be extracted back into an organic solvent.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM).

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of 1 M hydrochloric acid (HCl). Shake the funnel vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Phase Separation: Allow the layers to separate. The protonated amine will be in the lower aqueous layer. Drain the aqueous layer into a clean flask.

  • Organic Wash (Optional): Wash the organic layer with another portion of 1 M HCl to ensure complete extraction of the amine. Combine the aqueous extracts.

  • Basification: Cool the combined aqueous extracts in an ice bath and slowly add a concentrated aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) with stirring until the pH is strongly basic (pH > 12, check with pH paper). The free amine will precipitate or form an oily layer.

  • Back Extraction: Extract the free amine from the basified aqueous solution with three portions of a fresh organic solvent (e.g., ethyl acetate or DCM).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude, but significantly cleaner, free base of this compound.

Protocol 2: Column Chromatography for Fine Purification

Column chromatography is employed to separate the target compound from closely related impurities that were not removed by the acid-base extraction, such as the starting ketone or the corresponding alcohol. A common challenge with purifying amines on silica gel is their tendency to streak or tail due to interactions with acidic silanol groups on the silica surface. This can be mitigated by adding a small amount of a basic modifier to the eluent.

Principle: Separation is based on the differential partitioning of the components of the mixture between a stationary phase (silica gel) and a mobile phase (eluent). More polar compounds interact more strongly with the polar silica gel and elute later.

Step-by-Step Protocol:

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen eluent system and pack it into a chromatography column.

  • Sample Loading: Dissolve the amine from the previous step in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Elute the column with an appropriate solvent system. A common starting point for polar amines is a mixture of dichloromethane (D

Application Note: Quantitative Analysis of 2-Morpholin-4-yl-1-phenylethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides detailed protocols for the quantitative analysis of 2-Morpholin-4-yl-1-phenylethylamine, a compound of interest in pharmaceutical development and research.[1][2] Recognizing the critical need for robust and reliable analytical methods, we present two primary methodologies: a High-Performance Liquid Chromatography (HPLC) method suitable for purity and content uniformity testing, and a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for quantification in complex biological matrices. The protocols are designed to be self-validating, with in-depth explanations of the causality behind experimental choices, ensuring scientific integrity and reproducibility. All methodologies are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines on analytical procedure validation.[3][4][5][6][7]

Introduction: The Significance of this compound Quantification

This compound and its derivatives are versatile compounds with applications in pharmaceutical and agrochemical research.[1] The morpholine moiety is a common heterocycle found in numerous approved drugs, highlighting its importance in medicinal chemistry.[8] The phenethylamine backbone is a well-known pharmacophore, suggesting the potential for neurological and other biological activities.[9][10]

Accurate and precise quantification of this compound is paramount throughout the drug development lifecycle. In early discovery, it is essential for structure-activity relationship (SAR) studies. During process development and manufacturing, it is critical for ensuring the quality, purity, and consistency of the active pharmaceutical ingredient (API). In preclinical and clinical studies, sensitive bioanalytical methods are required to determine pharmacokinetic profiles. This application note addresses these needs by providing detailed, field-proven protocols.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

Reverse-phase HPLC with UV detection is a robust, reliable, and widely accessible technique for the analysis of pharmaceutical compounds. The inherent chromophore of the phenyl group in this compound allows for sensitive UV detection, making this an ideal method for routine quality control applications.

Rationale for Method Selection

The choice of a C18 stationary phase is based on its versatility and proven efficacy in retaining and separating a wide range of small molecules, including those with amine functionalities. The mobile phase, a mixture of acetonitrile and a phosphate buffer, provides good peak shape and resolution. The buffer helps to control the ionization state of the amine group, leading to consistent retention times.

Experimental Protocol: HPLC-UV

Apparatus:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • Data acquisition and processing software.

Reagents and Materials:

  • This compound reference standard (Purity ≥ 95%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)

  • Orthophosphoric acid (AR grade)

  • Water (HPLC grade)

  • 0.45 µm membrane filters

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 25 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with H₃PO₄
Mobile Phase B Acetonitrile
Gradient 20% B to 80% B over 10 minutes, hold for 2 minutes, return to 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL
Run Time 15 minutes

Preparation of Solutions:

  • Mobile Phase A: Dissolve 3.4 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with methanol.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh the sample containing this compound, dissolve in a suitable solvent (e.g., methanol), and dilute with the mobile phase to a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Method Validation (as per ICH Q2(R2))[4][7]

A validated analytical procedure ensures its suitability for the intended purpose.[6]

  • Specificity: The ability to assess the analyte in the presence of other components. This is demonstrated by analyzing a placebo and a spiked placebo to ensure no interference at the retention time of the analyte.

  • Linearity: A linear relationship between concentration and detector response. A minimum of five concentrations across the specified range should be analyzed. The correlation coefficient (r²) should be ≥ 0.999.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value. This is determined by spike recovery studies at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.[3]

  • Precision:

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. Analyze a minimum of six replicate injections of the standard solution. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-assay precision): The precision within the same laboratory but on different days, with different analysts, and on different equipment. The RSD should be ≤ 2%.

  • Detection Limit (DL) and Quantitation Limit (QL): The lowest amount of analyte that can be detected and quantified, respectively. These can be determined based on the signal-to-noise ratio (3:1 for DL and 10:1 for QL) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Mobile_Phase Mobile Phase Preparation HPLC_System HPLC System (Pump, Autosampler, Oven) Mobile_Phase->HPLC_System Standard_Prep Standard Preparation Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Column C18 Column HPLC_System->Column Detector UV Detector (210 nm) Column->Detector Data_Acquisition Data Acquisition Detector->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Quantification Quantification Integration->Quantification

Caption: HPLC-UV analysis workflow for this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Bioanalysis

For the quantification of this compound in biological matrices such as plasma or urine, a more sensitive and selective method is required. LC-MS/MS offers superior sensitivity and specificity, making it the gold standard for bioanalytical studies.[11][12]

Rationale for Method Selection

The high selectivity of tandem mass spectrometry, particularly in the multiple reaction monitoring (MRM) mode, allows for the detection of the target analyte even in the presence of complex biological matrix components.[13][14] A solid-phase extraction (SPE) step is included for sample cleanup and concentration, which is crucial for achieving low limits of quantification.

Experimental Protocol: LC-MS/MS

Apparatus:

  • LC-MS/MS system (e.g., triple quadrupole) with an electrospray ionization (ESI) source.

  • Data acquisition and processing software.

  • Solid-Phase Extraction (SPE) manifold and cartridges (e.g., mixed-mode cation exchange).

Reagents and Materials:

  • This compound reference standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled analog or a structurally similar compound)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Water (LC-MS grade)

  • Biological matrix (e.g., human plasma)

Sample Preparation (Solid-Phase Extraction):

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: To 100 µL of plasma, add 10 µL of internal standard solution and 200 µL of 4% phosphoric acid in water. Vortex and load the entire sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of the initial mobile phase.

Chromatographic and Mass Spectrometric Conditions:

ParameterCondition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3 minutes, hold for 1 minute, return to 5% B
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions To be determined by direct infusion of the analyte and internal standard
Collision Energy To be optimized for each transition
Method Validation for Bioanalytical Methods

Validation of bioanalytical methods follows specific guidelines from regulatory agencies (e.g., FDA). Key parameters include:

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of endogenous matrix components.

  • Accuracy and Precision: Evaluated at multiple concentration levels, including the lower limit of quantification (LLOQ), low, medium, and high QC samples.

  • Matrix Effect: The alteration of ionization efficiency by co-eluting matrix components.

  • Recovery: The efficiency of the extraction procedure.

  • Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, short-term, long-term).

LC-MS/MS Workflow Diagram

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample + Internal Standard SPE Solid-Phase Extraction (Condition, Load, Wash, Elute) Plasma_Sample->SPE Evap_Recon Evaporation & Reconstitution SPE->Evap_Recon LC_Separation LC Separation (C18 Column) Evap_Recon->LC_Separation ESI_Source ESI Source (Positive Ionization) LC_Separation->ESI_Source Mass_Analyzer Tandem Mass Spectrometer (MRM Mode) ESI_Source->Mass_Analyzer Data_Acquisition Data Acquisition Mass_Analyzer->Data_Acquisition Peak_Integration Peak Area Integration Data_Acquisition->Peak_Integration Quantification Concentration Calculation Peak_Integration->Quantification

Caption: LC-MS/MS bioanalysis workflow for this compound.

Conclusion

The analytical methods presented in this application note provide robust and reliable frameworks for the quantification of this compound. The HPLC-UV method is well-suited for routine quality control, while the LC-MS/MS method offers the high sensitivity and selectivity required for bioanalytical applications. Adherence to the detailed protocols and validation guidelines will ensure the generation of high-quality, reproducible data to support pharmaceutical research and development.

References

Probing the Dopamine Transporter: A Technical Guide to the Application of 2-Morpholin-4-yl-1-phenylethylamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the utilization of 2-Morpholin-4-yl-1-phenylethylamine for the functional characterization of the dopamine transporter (DAT). This document offers in-depth theoretical background, detailed experimental protocols, and practical insights to empower rigorous and reproducible scientific inquiry.

Introduction: The Dopamine Transporter and the Significance of Phenethylamine Analogs

The dopamine transporter (DAT) is a presynaptic membrane protein belonging to the solute carrier 6 (SLC6) family.[1] It plays a pivotal role in regulating dopaminergic neurotransmission by mediating the reuptake of dopamine from the synaptic cleft into the presynaptic neuron.[2][3] This process terminates the action of dopamine and maintains dopamine homeostasis. The critical function of DAT in the central nervous system makes it a key target for a wide range of therapeutic agents and a subject of intense research in the context of neurological and psychiatric disorders, including Parkinson's disease, ADHD, and substance use disorders.[4]

Phenethylamine and its analogs represent a broad class of compounds that interact with monoamine transporters.[2][5] Their structural similarity to dopamine allows them to bind to DAT and modulate its function, acting as either inhibitors of dopamine uptake or as substrates that induce dopamine efflux.[[“]][7] this compound is a phenethylamine derivative that serves as a valuable tool for investigating DAT function due to its unique structural features.[8][9] The morpholine moiety can influence the compound's physicochemical properties, such as solubility and metabolic stability, and its interaction with the DAT binding pocket.[9]

This guide will detail the necessary steps to thoroughly characterize the pharmacological profile of this compound and similar novel compounds at the dopamine transporter.

Pharmacological Characterization Workflow

A systematic approach is essential to define the interaction of a novel compound with the dopamine transporter. The following workflow outlines the key experimental stages, from initial binding assessment to functional characterization of its impact on dopamine transport.

DAT_Ligand_Characterization_Workflow cluster_1 In Vivo Evaluation Binding_Assay Radioligand Binding Assay (Determine Ki at DAT, SERT, NET) Uptake_Assay [3H]Dopamine Uptake Assay (Determine IC50) Binding_Assay->Uptake_Assay Confirms interaction and informs concentration range Efflux_Assay Dopamine Efflux Assay (Determine EC50 and Mode of Action) Uptake_Assay->Efflux_Assay Distinguishes between inhibitor and substrate activity Microdialysis In Vivo Microdialysis (Assess effects on extracellular dopamine levels) Efflux_Assay->Microdialysis Provides rationale for in vivo investigation

Figure 1: A streamlined workflow for the comprehensive pharmacological characterization of a novel DAT ligand.

Part 1: In Vitro Characterization of this compound

The initial phase of characterization involves a series of in vitro assays to determine the compound's affinity for and functional effect on the dopamine transporter. These assays are typically performed using cell lines stably or transiently expressing the human dopamine transporter (hDAT).[1][10]

Radioligand Binding Assays: Determining Affinity and Selectivity

Scientific Rationale: Radioligand binding assays are a fundamental technique to quantify the affinity of a test compound for a specific receptor or transporter.[11] This is achieved by measuring the ability of the unlabeled test compound to compete with a radiolabeled ligand that has a known high affinity for the target. The inhibitory constant (Ki) is a measure of the compound's binding affinity. To assess selectivity, binding assays should also be performed for other monoamine transporters, namely the serotonin transporter (SERT) and the norepinephrine transporter (NET).[12][13][14][15]

Protocol: Competitive Radioligand Binding Assay for DAT, SERT, and NET

  • Cell Culture and Membrane Preparation:

    • Culture HEK293 cells stably expressing hDAT, hSERT, or hNET in appropriate media.

    • Harvest cells and prepare crude membrane fractions by homogenization and centrifugation. Resuspend the membrane pellets in assay buffer.

  • Assay Setup:

    • In a 96-well plate, add assay buffer, the appropriate radioligand ([³H]WIN 35,428 for DAT, [³H]Citalopram for SERT, or [³H]Nisoxetine for NET) at a concentration near its Kd.

    • Add varying concentrations of this compound (typically from 10⁻¹⁰ M to 10⁻⁵ M).

    • Include wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known potent inhibitor, e.g., GBR 12909 for DAT).

  • Incubation:

    • Initiate the binding reaction by adding the cell membrane preparation to each well.

    • Incubate at a defined temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.[11]

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification and Data Analysis:

    • Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Expected Data Presentation:

TransporterRadioligandKi (nM) of this compound (Hypothetical)
DAT [³H]WIN 35,42850
SERT [³H]Citalopram>10,000
NET [³H]Nisoxetine850
Dopamine Uptake Inhibition Assay: Assessing Functional Potency

Scientific Rationale: While binding assays measure affinity, they do not provide information about the functional consequences of that binding. Dopamine uptake assays directly measure the ability of a compound to inhibit the transport of dopamine into cells.[1][16] This is typically done by measuring the uptake of radiolabeled dopamine ([³H]DA). The half-maximal inhibitory concentration (IC₅₀) is determined as a measure of the compound's functional potency.

Protocol: [³H]Dopamine Uptake Inhibition Assay

  • Cell Culture:

    • Seed HEK293 cells stably expressing hDAT into 96-well plates and allow them to adhere overnight.[4]

  • Assay Procedure:

    • Wash the cells with pre-warmed assay buffer.

    • Pre-incubate the cells with varying concentrations of this compound for 10-20 minutes at 37°C.[4]

    • Include wells for total uptake (vehicle control) and non-specific uptake (a high concentration of a potent DAT inhibitor like cocaine or GBR 12909).

  • Initiation and Termination of Uptake:

    • Initiate dopamine uptake by adding a solution of [³H]Dopamine (at a concentration near its Km for DAT) to all wells.[4]

    • Incubate for a short, defined period (e.g., 10 minutes) at 37°C.[1][4]

    • Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Quantification and Data Analysis:

    • Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.

    • Calculate specific uptake by subtracting non-specific uptake from total uptake.

    • Determine the IC₅₀ value by non-linear regression analysis of the concentration-response curve.

Expected Data Presentation:

AssayParameterValue for this compound (Hypothetical)
[³H]Dopamine Uptake IC₅₀ (nM)120
Dopamine Efflux Assay: Differentiating Inhibitors from Substrates

Scientific Rationale: Phenethylamine-based compounds can act as either DAT inhibitors (blockers) or substrates (releasers).[[“]][17] A dopamine efflux assay is crucial to distinguish between these two mechanisms of action.[1][10] In this assay, cells are preloaded with [³H]dopamine, and the ability of the test compound to induce the release of this preloaded dopamine is measured. The half-maximal effective concentration (EC₅₀) for efflux is determined.

Protocol: [³H]Dopamine Efflux Assay

  • Cell Culture and Preloading:

    • Culture and seed HEK293-hDAT cells as in the uptake assay.

    • Preload the cells with [³H]Dopamine by incubating them with the radioligand for 30-60 minutes at 37°C.

    • Wash the cells thoroughly with assay buffer to remove extracellular [³H]Dopamine.

  • Induction of Efflux:

    • Add varying concentrations of this compound to the cells.

    • Include a positive control for efflux (e.g., amphetamine) and a negative control (vehicle).

  • Sample Collection and Quantification:

    • At specified time points (e.g., 5, 10, 20 minutes), collect the extracellular buffer.

    • At the end of the experiment, lyse the cells to determine the remaining intracellular radioactivity.

    • Measure the radioactivity in the extracellular and intracellular fractions using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of [³H]Dopamine efflux for each concentration of the test compound.

    • Determine the EC₅₀ value by non-linear regression analysis of the concentration-response curve.

Expected Data Presentation:

AssayParameterValue for this compound (Hypothetical)
[³H]Dopamine Efflux EC₅₀ (nM)>10,000 (indicating it is likely an inhibitor, not a substrate)
[³H]Dopamine Efflux % Max Efflux (vs. Amphetamine)<5%

Part 2: In Vivo Evaluation of this compound

Following in vitro characterization, in vivo studies are essential to understand the compound's effects in a living system. In vivo microdialysis is a powerful technique for this purpose.[18][19][20][21]

In Vivo Microdialysis: Assessing Effects on Extracellular Dopamine

Scientific Rationale: In vivo microdialysis allows for the sampling of neurotransmitters and other small molecules from the extracellular fluid of specific brain regions in awake, freely moving animals.[19][21] By implanting a microdialysis probe into a dopamine-rich area like the striatum or nucleus accumbens, the effect of systemic or local administration of this compound on extracellular dopamine levels can be monitored in real-time.[20][22]

Microdialysis_Workflow Probe_Implantation Stereotaxic Implantation of Microdialysis Probe (e.g., into Striatum) Baseline_Collection Collection of Baseline Dialysate Samples Probe_Implantation->Baseline_Collection Drug_Administration Systemic or Local Administration of This compound Baseline_Collection->Drug_Administration Post_Drug_Collection Collection of Post-Administration Dialysate Samples Drug_Administration->Post_Drug_Collection Analysis Quantification of Dopamine in Dialysate (e.g., by HPLC-ECD) Post_Drug_Collection->Analysis Data_Interpretation Analysis of Changes in Extracellular Dopamine Levels Analysis->Data_Interpretation

Figure 2: The general workflow for an in vivo microdialysis experiment to assess the effect of a compound on neurotransmitter levels.

Protocol: In Vivo Microdialysis in Rodents

  • Surgical Implantation of Guide Cannula:

    • Anesthetize the animal (e.g., rat or mouse) and place it in a stereotaxic frame.

    • Surgically implant a guide cannula targeting the brain region of interest (e.g., striatum).[20]

    • Allow the animal to recover from surgery.

  • Microdialysis Probe Insertion and Perfusion:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.

  • Baseline Sample Collection:

    • Collect several baseline dialysate samples to establish a stable baseline of extracellular dopamine levels.

  • Drug Administration:

    • Administer this compound via the desired route (e.g., intraperitoneal injection for systemic effects or through the dialysis probe for local effects).

  • Post-Administration Sample Collection:

    • Continue to collect dialysate samples at regular intervals for a defined period after drug administration.

  • Neurochemical Analysis:

    • Analyze the dopamine content in the collected dialysate samples using a sensitive analytical technique such as high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

  • Data Analysis:

    • Express the post-administration dopamine levels as a percentage of the baseline levels and analyze the time course of the effect.

Conclusion and Future Directions

The protocols and methodologies outlined in this guide provide a robust framework for the comprehensive characterization of this compound as a tool for studying dopamine transporter function. By systematically determining its binding affinity, functional potency, mode of action, and in vivo effects, researchers can gain a thorough understanding of its pharmacological profile. This knowledge is crucial for its application in basic research to probe the structure and function of DAT and in drug discovery efforts targeting the dopaminergic system.

Future studies could involve using this compound in more complex behavioral models to investigate its effects on locomotion, reward, and cognition. Additionally, radiolabeling of this compound could enable its use in positron emission tomography (PET) imaging studies to visualize and quantify DAT in the living brain.[23]

References

Application Notes and Protocols for In Vivo Evaluation of 2-Morpholin-4-yl-1-phenylethylamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the in vivo evaluation of 2-Morpholin-4-yl-1-phenylethylamine, a phenethylamine derivative with potential applications in neuropharmacology.[1][2] As a member of a chemical class known for its central nervous system (CNS) stimulant properties, a thorough and systematic in vivo assessment is critical to elucidate its pharmacological profile, potency, and potential therapeutic applications.[3][4] This guide outlines a phased experimental approach, commencing with essential preliminary studies for safety and dose determination, followed by a battery of behavioral assays designed to characterize its stimulant, anxiolytic/anxiogenic, and motor coordination effects. The protocols provided herein are grounded in established methodologies for CNS drug screening and emphasize scientific rigor, ethical considerations, and data-driven decision-making in preclinical research.[5][6][7]

Introduction and Scientific Rationale

This compound belongs to the vast family of phenethylamines, which includes endogenous neurotransmitters like dopamine and norepinephrine, as well as a wide range of synthetic psychoactive compounds.[3][4] The core phenethylamine scaffold is a privileged structure in medicinal chemistry, frequently associated with CNS activity. The presence of a morpholine ring in the structure of this compound may influence its pharmacokinetic properties and receptor interaction profile.[1][2]

The primary hypothesis for the in vivo evaluation of this compound is that it will exhibit CNS stimulant properties, potentially through the modulation of monoamine neurotransmitter systems, such as dopamine and serotonin.[8][9] Phenethylamine derivatives are known to interact with dopamine transporters (DAT) and serotonin transporters (SERT), leading to increased synaptic concentrations of these neurotransmitters.[10] The following protocols are designed to systematically test this hypothesis and characterize the compound's behavioral pharmacology.

Preliminary In Vivo Studies: Safety, Tolerability, and Dose-Ranging

Prior to initiating efficacy studies, it is imperative to establish the safety profile and determine an appropriate dose range for this compound. These preliminary studies are crucial for ensuring animal welfare and the scientific validity of subsequent experiments.

Acute Toxicity and Maximum Tolerated Dose (MTD) Study

Objective: To determine the acute toxicity and the maximum tolerated dose (MTD) of this compound following a single administration.

Animal Model: Male and female Swiss Webster mice (6-8 weeks old). The use of both sexes is recommended to identify potential sex-specific differences in toxicity.

Methodology:

  • Dose Preparation: Prepare a stock solution of this compound in a suitable vehicle (e.g., 0.9% saline with 5% DMSO and 5% Tween® 80). The final concentration should be such that the required dose can be administered in a volume of 10 mL/kg body weight.

  • Dose Escalation: A modified up-and-down procedure is recommended. Begin with a low dose (e.g., 10 mg/kg) administered via the intended clinical route (e.g., intraperitoneal, i.p., or oral gavage, p.o.).

  • Observation: Following administration, closely monitor the animals for clinical signs of toxicity at 5, 15, 30, 60, 120, and 240 minutes, and then daily for 14 days. Observations should include, but are not limited to, changes in posture, gait, respiration, grooming, and the presence of tremors, convulsions, or stereotyped behaviors.

  • Dose Adjustment: If no adverse effects are observed at a given dose, the next animal will receive a higher dose (e.g., a 1.5-2x increment). If signs of severe toxicity or mortality occur, the next animal will receive a lower dose.

  • Endpoint: The MTD is defined as the highest dose that does not produce mortality or signs of life-threatening toxicity.

Data Presentation:

ParameterDescription
LD50 (if applicable) The statistically estimated dose that is lethal to 50% of the animals.
MTD The highest dose without severe adverse effects.
Observed Toxicities A detailed description of all clinical signs of toxicity observed at each dose level.
Dose-Range Finding for Behavioral Studies

Objective: To identify a range of non-toxic doses that produce measurable behavioral effects.

Methodology:

  • Select three to four dose levels based on the MTD study (e.g., 1/10th, 1/5th, and 1/3rd of the MTD).

  • Administer these doses to a small cohort of animals and perform a preliminary open-field test (see section 3.1 for protocol).

  • Monitor for dose-dependent changes in locomotor activity. The goal is to identify a dose range that produces a measurable increase in activity without inducing severe stereotypy or other adverse effects that could confound the results of other behavioral tests.

Core Behavioral Pharmacology Assays

The following battery of tests is designed to provide a comprehensive behavioral profile of this compound, focusing on its potential CNS stimulant, anxiolytic/anxiogenic, and motor coordination effects.

Assessment of Spontaneous Locomotor Activity (Open-Field Test)

Objective: To evaluate the effect of the compound on spontaneous locomotor activity, a primary indicator of CNS stimulant properties.[5][11]

Apparatus: A square arena (e.g., 40 x 40 x 30 cm) equipped with infrared beams or a video tracking system to automatically record animal movement.

Experimental Protocol:

  • Habituation: Place the animals (mice or rats) in the open-field arena for 30-60 minutes one day prior to the experiment to reduce novelty-induced hyperactivity on the test day.

  • Administration: On the test day, administer the vehicle or selected doses of this compound. A positive control, such as d-amphetamine (e.g., 1-2 mg/kg, i.p.), should be included.[11]

  • Testing: At the time of expected peak effect (e.g., 30 minutes post-i.p. administration), place each animal in the center of the open-field arena and record its activity for a period of 30-60 minutes.

  • Parameters Measured:

    • Total distance traveled.

    • Horizontal activity (beam breaks).

    • Vertical activity (rearing).

    • Time spent in the center versus the periphery of the arena (an indicator of anxiety-like behavior).

Evaluation of Motor Coordination (Rotarod Test)

Objective: To assess whether the compound impairs motor coordination and balance, which is crucial for interpreting locomotor activity data.

Apparatus: A rotating rod that can be set to a constant or accelerating speed.

Experimental Protocol:

  • Training: Acclimate the animals to the rotarod for 2-3 days prior to the test. This involves placing them on the rod at a low speed (e.g., 4 rpm) and gradually increasing the speed. Animals that can remain on the rod for a predetermined time (e.g., 120 seconds) are selected for the study.

  • Baseline Measurement: On the test day, record the baseline latency to fall for each animal.

  • Administration: Administer the vehicle, selected doses of the test compound, or a positive control known to impair motor coordination (e.g., diazepam, 5 mg/kg, i.p.).

  • Testing: At the time of expected peak effect, place the animals on the accelerating rotarod (e.g., accelerating from 4 to 40 rpm over 5 minutes) and record the latency to fall.

Assessment of Anxiety-Like Behavior (Elevated Plus Maze)

Objective: To determine if this compound has anxiolytic (anxiety-reducing) or anxiogenic (anxiety-promoting) effects.[11]

Apparatus: A plus-shaped maze raised above the floor with two open arms and two closed arms.

Experimental Protocol:

  • Administration: Administer the vehicle, selected doses of the test compound, or a reference anxiolytic (e.g., diazepam) or anxiogenic (e.g., caffeine) drug.

  • Testing: At the time of expected peak effect, place the animal in the center of the maze, facing an open arm. Allow the animal to explore the maze for 5 minutes.

  • Parameters Measured:

    • Time spent in the open arms versus the closed arms.

    • Number of entries into the open arms and closed arms.

    • An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect.

Visualization of Experimental Workflow and a Hypothetical Signaling Pathway

Experimental Workflow Diagram

G cluster_preliminary Preliminary Studies cluster_behavioral Behavioral Pharmacology cluster_analysis Data Analysis & Interpretation MTD Acute Toxicity & MTD DoseRange Dose-Range Finding MTD->DoseRange OFT Open-Field Test (Locomotor Activity) DoseRange->OFT Rotarod Rotarod Test (Motor Coordination) OFT->Rotarod EPM Elevated Plus Maze (Anxiety-like Behavior) Rotarod->EPM Analysis Statistical Analysis of Behavioral Endpoints EPM->Analysis Profile Pharmacological Profile (Stimulant, Anxiolytic/Anxiogenic) Analysis->Profile

Caption: Overall workflow for the in vivo evaluation of this compound.

Hypothetical Signaling Pathway

cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron compound This compound DAT Dopamine Transporter (DAT) compound->DAT Inhibition DA_release Dopamine Release DAT->DA_release Reuptake DA_vesicle Dopamine Vesicles DA_vesicle->DA_release DA_synapse Increased Synaptic Dopamine DA_release->DA_synapse DA_receptor Dopamine Receptors (D1, D2) DA_synapse->DA_receptor response Neuronal Signaling & Behavioral Effects (e.g., Increased Locomotion) DA_receptor->response

References

Application Notes and Protocols for 2-Morpholin-4-yl-1-phenylethylamine in Neuropharmacology

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

2-Morpholin-4-yl-1-phenylethylamine is a synthetic compound featuring a phenethylamine backbone, a structure common to many neuroactive compounds, including endogenous neurotransmitters like dopamine and norepinephrine, as well as a wide range of psychoactive substances.[1] The incorporation of a morpholine ring suggests potential for nuanced interactions with biological systems, making it a molecule of interest for neuropharmacological research and as a scaffold in medicinal chemistry for the development of novel therapeutics targeting neurological disorders.

These application notes provide a comprehensive guide for the investigation of this compound. While specific experimental data for this compound is not extensively published, its structural similarity to other substituted phenethylamines allows for the formulation of a strong hypothesis regarding its likely mechanism of action and pharmacological profile.[2] This document outlines the predicted neuropharmacological properties, key in vitro and in vivo assays for its characterization, and detailed protocols to enable researchers to systematically evaluate its potential as a modulator of monoaminergic systems.

Predicted Mechanism of Action and Pharmacological Profile

Based on its core phenethylamine structure, this compound is predicted to interact with the monoamine neurotransmitter systems. Substituted phenethylamines are known to act as inhibitors or substrates for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), leading to increased extracellular concentrations of these key neurotransmitters.[3] The specific affinity and selectivity for these transporters are heavily influenced by the nature and position of substituents on the phenylethylamine scaffold.[4]

The morpholine moiety, a six-membered heterocyclic ring, can influence the compound's polarity, metabolic stability, and receptor interaction profile. In some instances, morpholine derivatives have been shown to possess affinity for a range of receptors, including serotonergic and adrenergic receptors.

It is hypothesized that this compound will primarily function as a monoamine reuptake inhibitor. Its psychostimulant or antidepressant-like effects in vivo will be contingent on its relative potency for DAT, NET, and SERT.

Expected Pharmacological Profile based on Structural Analogs

While specific data for this compound is pending experimental validation, the following table summarizes the monoamine transporter affinities of representative substituted phenethylamines to provide a contextual framework for its anticipated activity.

CompoundDAT Ki (nM)NET Ki (nM)SERT Ki (nM)Reference
Amphetamine34.47.43960[5]
para-Chloroamphetamine14824346[4]
2C-I>10,000>10,0002,100[6]

Note: Lower Ki values indicate higher binding affinity.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the predicted signaling pathway impacted by this compound and a typical experimental workflow for its characterization.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron This compound This compound DAT Dopamine Transporter (DAT) This compound->DAT Inhibition NET Norepinephrine Transporter (NET) This compound->NET Inhibition SERT Serotonin Transporter (SERT) This compound->SERT Inhibition Dopamine Dopamine DAT->Dopamine Reuptake VMAT2 VMAT2 Synaptic Cleft Synaptic Cleft Dopamine_vesicle Dopamine Vesicle Dopamine_vesicle->VMAT2 Packaging Dopamine_Receptor Dopamine Receptor Dopamine->Dopamine_Receptor Binding Signaling_Cascade Downstream Signaling Dopamine_Receptor->Signaling_Cascade

Caption: Predicted mechanism of action of this compound at the dopaminergic synapse.

G cluster_invitro In Vitro Assays cluster_invivo In Vivo Models start Compound Synthesis & Purification in_vitro In Vitro Characterization start->in_vitro in_vivo In Vivo Evaluation in_vitro->in_vivo transporter_binding Monoamine Transporter Binding Assays (DAT, NET, SERT) data_analysis Data Analysis & Profile Generation in_vivo->data_analysis locomotor Locomotor Activity uptake_assay Monoamine Uptake Inhibition Assays transporter_binding->uptake_assay receptor_binding Receptor Screening (Dopamine, Serotonin, Adrenergic) uptake_assay->receptor_binding drug_discrim Drug Discrimination locomotor->drug_discrim microdialysis In Vivo Microdialysis drug_discrim->microdialysis

Caption: Experimental workflow for the neuropharmacological characterization of this compound.

Application Notes and Protocols

In Vitro Assays

Objective: To determine the binding affinity (Ki) of this compound for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

Principle: These are competitive radioligand binding assays where the test compound competes with a known high-affinity radioligand for binding to membranes prepared from cells expressing the specific transporter.

Protocol:

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing human DAT, NET, or SERT.

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer and determine protein concentration (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add in the following order:

      • Assay buffer.

      • A fixed concentration of the appropriate radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, [³H]Citalopram for SERT).

      • A range of concentrations of this compound or vehicle.

      • Cell membranes.

    • For non-specific binding, add a high concentration of a known inhibitor (e.g., GBR 12909 for DAT, Desipramine for NET, Fluoxetine for SERT).

    • Incubate at room temperature for a specified time to reach equilibrium.

  • Harvesting and Counting:

    • Rapidly filter the assay mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value (concentration of compound that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Objective: To determine the functional potency (IC50) of this compound to inhibit the uptake of dopamine, norepinephrine, and serotonin into cells.

Protocol:

  • Cell Culture:

    • Plate HEK293 cells expressing hDAT, hNET, or hSERT in a 96-well plate and grow to confluence.

  • Uptake Assay:

    • Wash the cells with Krebs-Ringer-HEPES (KRH) buffer.

    • Pre-incubate the cells with a range of concentrations of this compound or vehicle in KRH buffer.

    • Initiate uptake by adding a fixed concentration of the respective radiolabeled monoamine ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

    • Incubate for a short period (e.g., 10 minutes) at 37°C.

    • Terminate uptake by rapidly washing the cells with ice-cold KRH buffer.

  • Quantification:

    • Lyse the cells with a lysis buffer.

    • Transfer the lysate to scintillation vials with scintillation cocktail.

    • Quantify the amount of radiolabeled monoamine taken up by the cells using a liquid scintillation counter.

  • Data Analysis:

    • Determine non-specific uptake in the presence of a high concentration of a known inhibitor.

    • Calculate specific uptake and plot the percentage of inhibition against the log concentration of the test compound to determine the IC50 value.

In Vivo Assays

Objective: To assess the stimulant or depressant effects of this compound on spontaneous motor activity in rodents.

Principle: Psychostimulants that enhance dopamine and/or norepinephrine signaling typically increase locomotor activity.[7]

Protocol:

  • Animals:

    • Use adult male mice or rats, habituated to the animal facility for at least one week.

  • Apparatus:

    • Use open-field arenas equipped with infrared beams to automatically track horizontal and vertical movements.

  • Procedure:

    • Habituate the animals to the testing room for at least 60 minutes before the experiment.

    • Administer this compound or vehicle via the desired route (e.g., intraperitoneal, subcutaneous).

    • Immediately place the animal in the open-field arena.

    • Record locomotor activity for a set duration (e.g., 60-120 minutes).

  • Data Analysis:

    • Analyze parameters such as total distance traveled, horizontal activity, vertical activity (rearing), and time spent in the center versus the periphery of the arena.

    • Compare the effects of different doses of the compound to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Objective: To directly measure the effect of this compound on extracellular levels of dopamine, norepinephrine, and serotonin in specific brain regions of freely moving animals.

Principle: A microdialysis probe is implanted into a target brain region (e.g., nucleus accumbens, prefrontal cortex). The probe is perfused with an artificial cerebrospinal fluid (aCSF), and neurotransmitters from the extracellular space diffuse across the semipermeable membrane into the perfusate, which is then collected and analyzed.[8][9]

Protocol:

  • Surgery:

    • Anesthetize the animal and stereotaxically implant a guide cannula targeting the brain region of interest.

    • Allow the animal to recover from surgery for several days.

  • Microdialysis:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).

    • Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

    • Administer this compound.

    • Continue collecting dialysate samples to measure changes in neurotransmitter levels.

  • Sample Analysis:

    • Analyze the dialysate samples for dopamine, norepinephrine, and serotonin content using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis:

    • Express neurotransmitter concentrations as a percentage of the baseline levels.

    • Compare the time course and magnitude of the changes in neurotransmitter levels between the drug-treated and vehicle-treated groups.

Safety Precautions

As a novel compound with a phenethylamine structure, this compound should be handled with appropriate caution. Phenethylamine derivatives can have potent physiological effects and potential neurotoxicity at high doses.[10][11]

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and gloves when handling the compound.

  • Handling: Avoid inhalation of dust or aerosols. Handle in a well-ventilated area or a fume hood.

  • Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Consult the Safety Data Sheet (SDS) for detailed information on handling and safety.[12]

References

Application Notes and Protocols for 2-Morpholin-4-yl-1-phenylethylamine in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer both versatile derivatization and favorable pharmacokinetic profiles is perpetual. The 2-morpholin-4-yl-1-phenylethylamine core represents a compelling starting point for the development of new therapeutics, particularly for disorders of the central nervous system (CNS). This scaffold elegantly combines the pharmacologically significant phenethylamine backbone, present in numerous neurotransmitters and psychoactive drugs, with the morpholine heterocycle, a moiety renowned for enhancing drug-like properties.[1]

The morpholine ring is a privileged structure in drug design, often incorporated to improve aqueous solubility, metabolic stability, and blood-brain barrier permeability.[2][3] Its presence can modulate the basicity of the neighboring amine, influencing receptor interactions and pharmacokinetic distribution. The phenethylamine portion, on the other hand, provides a well-established framework for targeting a variety of receptors and transporters within the CNS. Derivatives of phenethylamine are known to interact with dopaminergic, serotonergic, and adrenergic systems, making them relevant for conditions ranging from depression and anxiety to neurodegenerative diseases like Parkinson's and Alzheimer's.[4][5][6][7][8][9]

These application notes serve as a comprehensive guide for researchers and drug development professionals interested in leveraging the this compound scaffold. We will delve into synthetic strategies, derivatization protocols, and potential therapeutic applications, providing both the theoretical underpinnings and practical methodologies to accelerate your research endeavors.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of the parent scaffold is crucial for designing and interpreting structure-activity relationship (SAR) studies.

PropertyValueSource
CAS Number 38060-08-1[10]
Molecular Formula C₁₂H₁₈N₂O[10]
Molecular Weight 206.29 g/mol [11]
Appearance White to Yellow Solid[11]
Storage Temperature 2-8 °C[11]
Purity ≥ 95%[11]
InChI Key CLAGARRWBBUZDR-UHFFFAOYSA-N[11]

Synthetic Protocols: Building the Core and Its Analogs

The synthesis of this compound and its derivatives can be approached through several established organic chemistry transformations. Below, we provide a representative, multi-step protocol for the synthesis of the parent compound, followed by a general method for N-alkylation to generate a library of analogs.

Protocol 1: Synthesis of this compound

This protocol is a representative example and may require optimization based on laboratory conditions and available reagents. It follows a common route involving the formation of an α-haloketone, followed by nucleophilic substitution with morpholine and subsequent reductive amination.

Workflow Diagram:

G cluster_0 Synthesis of this compound acetophenone Acetophenone bromination Bromination (e.g., Br₂ in Acetic Acid) acetophenone->bromination alpha_bromo 2-Bromo-1-phenylethanone bromination->alpha_bromo nucleophilic_sub Nucleophilic Substitution (Morpholine, Base) alpha_bromo->nucleophilic_sub morpholino_ketone 2-Morpholino-1-phenylethanone nucleophilic_sub->morpholino_ketone reductive_amination Reductive Amination (e.g., NH₄OAc, NaBH₃CN) morpholino_ketone->reductive_amination final_product This compound reductive_amination->final_product

Caption: Synthetic workflow for this compound.

Materials:

  • Acetophenone

  • Bromine (Br₂)

  • Glacial Acetic Acid

  • Morpholine

  • Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)

  • Dichloromethane (DCM) or Acetonitrile (ACN)

  • Ammonium Acetate (NH₄OAc)

  • Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (STAB)

  • Methanol (MeOH)

  • Diethyl Ether (Et₂O)

  • Hydrochloric Acid (HCl)

  • Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Standard laboratory glassware and equipment

Procedure:

Step 1: Synthesis of 2-Bromo-1-phenylethanone

  • In a fume hood, dissolve acetophenone (1.0 eq) in glacial acetic acid.

  • Slowly add a solution of bromine (1.0 eq) in glacial acetic acid dropwise to the acetophenone solution with stirring at room temperature. Caution: Bromine is highly corrosive and toxic. Handle with appropriate personal protective equipment.

  • After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 2-bromo-1-phenylethanone. This intermediate can be used in the next step without further purification, though recrystallization from ethanol can improve purity.

Step 2: Synthesis of 2-Morpholino-1-phenylethanone

  • Dissolve 2-bromo-1-phenylethanone (1.0 eq) in a suitable solvent such as dichloromethane or acetonitrile.

  • Add morpholine (1.2 eq) and a base such as triethylamine or potassium carbonate (1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter off any solid salts.

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude 2-morpholino-1-phenylethanone, which can be purified by column chromatography (silica gel, ethyl acetate/hexane gradient).

Step 3: Reductive Amination to Yield this compound

  • Dissolve 2-morpholino-1-phenylethanone (1.0 eq) in methanol.

  • Add ammonium acetate (10 eq) to the solution and stir until dissolved.

  • Cool the mixture in an ice bath and slowly add sodium cyanoborohydride (1.5 eq) portion-wise. Caution: NaBH₃CN is toxic and can release hydrogen cyanide upon contact with acid. Work in a well-ventilated fume hood.

  • Allow the reaction to warm to room temperature and stir for 24-48 hours.

  • Quench the reaction by the slow addition of 1M HCl until the solution is acidic (pH ~2).

  • Stir for 30 minutes, then basify the solution with 2M NaOH until pH ~10-12.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, dichloromethane/methanol gradient with 1% triethylamine) to afford the final product.

Protocol 2: N-Alkylation of this compound

The primary amine of the scaffold is a key point for derivatization, allowing for the introduction of various alkyl and aryl groups to explore the structure-activity relationship.

Workflow Diagram:

G cluster_1 N-Alkylation Workflow start_amine This compound reaction N-Alkylation (Alkyl Halide, Base in ACN) start_amine->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification final_product N-Alkyl-2-morpholin-4-yl-1-phenylethylamine purification->final_product

Caption: General workflow for N-alkylation of the parent scaffold.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Anhydrous Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • Anhydrous Acetonitrile (ACN) or Dimethylformamide (DMF)

  • Standard laboratory glassware and equipment for inert atmosphere reactions (optional)

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous acetonitrile or DMF.

  • Add anhydrous potassium carbonate (2.0-3.0 eq) or DIPEA (2.0 eq) to the solution.

  • Add the desired alkyl halide (1.1-1.5 eq) dropwise to the stirred suspension at room temperature.

  • Heat the reaction mixture to 50-80°C and monitor its progress by TLC. The reaction time can vary from a few hours to overnight depending on the reactivity of the alkyl halide.

  • Upon completion, cool the reaction mixture to room temperature.

  • If using K₂CO₃, filter the solid and wash the filter cake with a small amount of the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate to yield the crude product.

  • Purify the crude product by silica gel column chromatography to obtain the pure N-alkylated derivative.

Therapeutic Applications and Biological Rationale

The this compound scaffold is a promising starting point for the development of drugs targeting a range of neurological and psychiatric disorders. The rationale for its use is based on the known activities of its constituent parts and the potential for synergistic or novel pharmacology upon their combination.

Modulation of Monoamine Systems

Substituted phenylethylamines are well-known modulators of monoamine neurotransmitter systems, including dopamine, serotonin, and norepinephrine.[12] They can act as receptor agonists or antagonists, or as inhibitors of monoamine transporters.

  • Dopamine Transporter (DAT) Inhibition: Inhibition of DAT increases the synaptic concentration of dopamine and is a key mechanism for the treatment of conditions like ADHD and narcolepsy. Certain phenylethylamine derivatives have shown potent DAT inhibitory activity.[4][5] By modifying the N-alkyl substituent and the phenyl ring of the this compound scaffold, it is possible to fine-tune the affinity and selectivity for DAT.

  • Serotonin Receptor and Transporter Modulation: The serotonergic system is a major target for antidepressants and anxiolytics. Phenylethylamine derivatives can interact with various serotonin receptors (e.g., 5-HT₂ₐ) and the serotonin transporter (SERT).[12] The morpholine moiety can influence the interaction with these targets and improve the pharmacokinetic profile for CNS penetration.

Potential Signaling Pathway Modulation:

G cluster_2 Potential Dopaminergic Synapse Modulation pre_synaptic Presynaptic Neuron dopamine Dopamine pre_synaptic->dopamine Release post_synaptic Postsynaptic Neuron dat Dopamine Transporter (DAT) dopamine->dat Reuptake d_receptors Dopamine Receptors (D1/D2) dopamine->d_receptors Binding dat->pre_synaptic d_receptors->post_synaptic Signal Transduction derivative This compound Derivative derivative->dat Inhibition

Caption: Hypothesized mechanism of action at a dopaminergic synapse.

Neurodegenerative Diseases

The development of effective treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's is a major unmet medical need.[8][13][14] The this compound scaffold offers several potential avenues for intervention:

  • Monoamine Oxidase (MAO) Inhibition: MAO inhibitors are used in the treatment of Parkinson's disease to prevent the breakdown of dopamine. The phenylethylamine structure is a known substrate and inhibitor of MAO enzymes.

  • Neuroinflammation and Oxidative Stress: The morpholine moiety has been associated with anti-inflammatory and antioxidant properties in some contexts.[15] Neuroinflammation is a key pathological feature of many neurodegenerative diseases, and compounds that can mitigate this process are of significant interest.

Biological Assays and In Vitro Characterization

To evaluate the potential of novel derivatives based on the this compound scaffold, a battery of in vitro assays is essential.

Protocol 3: Dopamine Transporter (DAT) Uptake Inhibition Assay

This protocol describes a cell-based assay to measure the inhibition of dopamine uptake by novel compounds.

Materials:

  • HEK293 cells stably expressing the human dopamine transporter (hDAT)

  • [³H]-Dopamine (radioligand)

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

  • Test compounds (dissolved in DMSO)

  • Positive control (e.g., GBR-12909)

  • Scintillation vials and scintillation cocktail

  • Microplate reader or scintillation counter

Procedure:

  • Culture hDAT-expressing HEK293 cells to confluency in appropriate cell culture plates.

  • On the day of the assay, wash the cells with assay buffer.

  • Prepare serial dilutions of the test compounds and the positive control in assay buffer. The final DMSO concentration should be kept below 0.1%.

  • Pre-incubate the cells with the test compounds or vehicle for 15-30 minutes at room temperature.

  • Initiate the uptake by adding a solution of [³H]-Dopamine to each well.

  • Incubate for a defined period (e.g., 10 minutes) at room temperature.

  • Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Lyse the cells with a suitable lysis buffer.

  • Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by non-linear regression analysis.

Structure-Activity Relationship (SAR) Insights

Systematic derivatization of the this compound scaffold can provide valuable insights into the structural requirements for desired biological activity.

Modification SitePotential Impact
N-Alkylation Modulates potency and selectivity for monoamine transporters and receptors.[16] Can also influence metabolic stability and physicochemical properties.
Phenyl Ring Substitution Introduction of electron-withdrawing or -donating groups can alter electronic properties and binding interactions. Positional changes (ortho, meta, para) can probe the topology of the binding pocket.
Morpholine Ring Analogs Replacement of the morpholine with other heterocycles (e.g., piperidine, piperazine) can fine-tune basicity, hydrogen bonding capacity, and overall shape, impacting both potency and pharmacokinetics.
Stereochemistry The chiral center at the benzylic position can be crucial for stereospecific interactions with biological targets. Enantiomerically pure compounds should be synthesized and tested.

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising platform for the discovery of novel drugs, particularly for CNS disorders. Its unique combination of a proven pharmacophore and a beneficial heterocyclic moiety provides a solid foundation for generating diverse chemical libraries with enhanced drug-like properties. The protocols and rationale presented in these application notes are intended to empower researchers to explore the full potential of this exciting chemical space. Future work should focus on the synthesis and evaluation of a broad range of derivatives, with a particular emphasis on elucidating detailed structure-activity relationships and mechanisms of action for the most promising compounds.

References

Application Notes & Protocols: Structure-Activity Relationship (SAR) Studies of 2-Morpholin-4-yl-1-phenylethylamine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the Morpholine-Phenylethylamine Scaffold

The morpholine moiety is a cornerstone in medicinal chemistry, recognized for its favorable physicochemical properties and its presence in numerous approved drugs.[1][2] When incorporated into a phenylethylamine backbone, it forms a versatile scaffold, the 2-Morpholin-4-yl-1-phenylethylamine core, which has garnered significant attention in drug discovery.[3][4] This structural motif is particularly prominent in the development of agents targeting the central nervous system (CNS), including treatments for neurodegenerative diseases, mood disorders, and pain.[5][6] The morpholine ring's unique conformational flexibility and ability to participate in hydrogen bonding can enhance binding affinity to biological targets and improve pharmacokinetic profiles.[1][6][7]

These application notes provide a comprehensive guide to conducting Structure-Activity Relationship (SAR) studies on this compound analogs. The goal is to systematically explore how chemical modifications to this scaffold influence biological activity, ultimately leading to the identification of optimized lead compounds. We will delve into synthetic strategies, bioassay protocols, and data interpretation, providing the "why" behind the experimental choices to empower researchers in their drug discovery efforts.

The Core Scaffold and Rationale for SAR Studies

A systematic SAR study begins with a clear understanding of the core molecule and the potential points of modification. The this compound scaffold offers several key positions for chemical diversification.

Caption: Key modification points on the this compound scaffold for SAR studies.

Causality Behind Modification Choices:

  • R1 (Phenyl Ring): Modifications here directly influence hydrophobic and electronic interactions with the target protein. For instance, introducing electron-withdrawing or donating groups can modulate the pKa of the amine and affect binding affinity.[8][9]

  • R2 (Amine): The basicity of the amine is often crucial for forming salt bridges with acidic residues in the binding pocket. N-alkylation can alter this basicity and introduce steric bulk, which can either enhance or hinder binding.

  • R3 (Ethyl Bridge): This linker region dictates the spatial orientation of the phenyl and morpholine rings. Introducing conformational constraints, such as cyclization, can lock the molecule into a more active conformation, thereby increasing potency.

  • R4 (Morpholine Ring): While often considered a solubilizing group, substitutions on the morpholine ring can explore additional binding pockets and fine-tune the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Synthetic Strategies and Protocols

The synthesis of this compound analogs can be achieved through various established routes. A common and versatile approach involves the reductive amination of a substituted phenylacetone with morpholine, followed by further modifications.

Protocol 1: General Synthesis via Reductive Amination

This protocol outlines a general two-step synthesis for a library of analogs with variations on the phenyl ring (R1) and the amine (R2).

Step 1: Synthesis of the 2-Morpholin-4-yl-1-phenylethanamine Intermediate

  • Reaction Setup: In a round-bottom flask, dissolve the desired substituted phenylacetone (1.0 eq) in a suitable solvent such as methanol or dichloromethane.

  • Amine Addition: Add morpholine (1.2 eq) to the solution.

  • Reducing Agent: Cool the reaction mixture to 0°C and add a reducing agent, such as sodium borohydride (NaBH4) or sodium triacetoxyborohydride (STAB) (1.5 eq), portion-wise. The choice of reducing agent is critical; STAB is milder and often preferred for sensitive substrates.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Purification: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Step 2: N-Alkylation/Acylation (R2 Modification)

  • Reaction Setup: Dissolve the purified 2-Morpholin-4-yl-1-phenylethanamine intermediate (1.0 eq) in an appropriate solvent (e.g., acetonitrile or DMF).

  • Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0 eq).

  • Electrophile Addition: Add the desired alkyl halide or acyl chloride (1.1 eq) dropwise at 0°C.

  • Reaction Monitoring and Purification: Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS. Perform an aqueous workup and purify the final product by column chromatography or preparative HPLC.

Synthetic_Workflow Start Substituted Phenylacetone Step1 Reductive Amination with Morpholine Start->Step1 Intermediate 2-Morpholin-4-yl-1-phenylethanamine Step1->Intermediate Step2 N-Alkylation/Acylation Intermediate->Step2 Final_Product Target Analog Step2->Final_Product

Caption: A generalized synthetic workflow for producing this compound analogs.

Biological Evaluation: Protocols and Rationale

The choice of biological assays is dictated by the therapeutic target of interest. For CNS-active compounds, initial screening often involves receptor binding assays and functional assays.[10][11]

Protocol 2: In Vitro Receptor Binding Assay (Competitive Radioligand Binding)

This protocol is designed to determine the affinity of the synthesized analogs for a specific target receptor (e.g., a serotonin or dopamine receptor).[12]

Rationale: This assay quantifies the ability of a test compound to displace a known radiolabeled ligand from its receptor. The resulting IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is a measure of the compound's binding affinity.

Materials:

  • Cell membranes expressing the target receptor.

  • Radiolabeled ligand (e.g., [3H]-Ketanserin for the 5-HT2A receptor).

  • Wash buffer (e.g., Tris-HCl buffer).

  • Scintillation cocktail.

  • 96-well filter plates.

  • Synthesized analogs at various concentrations.

Procedure:

  • Assay Plate Preparation: In a 96-well plate, add a solution of the synthesized analog at various concentrations.

  • Receptor and Radioligand Addition: Add the cell membrane preparation and the radiolabeled ligand to each well.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow for binding equilibrium to be reached.

  • Filtration and Washing: Rapidly filter the contents of each well through a filter plate and wash several times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 values for each analog by non-linear regression analysis of the competition binding curves.

Protocol 3: In Vitro Functional Assay (e.g., Calcium Mobilization Assay)

This protocol assesses the functional activity of the analogs (i.e., whether they are agonists, antagonists, or inverse agonists).

Rationale: Many G-protein coupled receptors (GPCRs), common targets for CNS drugs, signal through changes in intracellular calcium concentration upon activation. This assay measures these changes to determine the functional consequence of a compound binding to the receptor.

Materials:

  • Cells stably expressing the target receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Known agonist and antagonist for the target receptor.

  • Fluorescence plate reader.

  • Synthesized analogs at various concentrations.

Procedure:

  • Cell Plating: Plate the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading: Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Compound Addition: Add the synthesized analogs at various concentrations to the wells.

  • Fluorescence Measurement: Measure the fluorescence intensity before and after the addition of the compounds using a fluorescence plate reader. For antagonist testing, add a known agonist after the test compound.

  • Data Analysis: Calculate the EC50 (for agonists) or IC50 (for antagonists) values from the dose-response curves.

Data Interpretation and SAR Table

The data generated from the biological assays should be systematically organized to facilitate the elucidation of structure-activity relationships.

Table 1: Hypothetical SAR Data for this compound Analogs

Compound IDR1 (Phenyl)R2 (Amine)Receptor Binding Affinity (IC50, nM)Functional Activity (EC50, nM)
Parent HH150300 (Agonist)
1a 4-ClH50100 (Agonist)
1b 4-OCH3H120250 (Agonist)
1c 2-FH200450 (Agonist)
2a 4-ClCH375150 (Agonist)
2b 4-ClCOCH3>1000No activity

Interpretation of Hypothetical Data:

  • Effect of Phenyl Substituents (R1): The data suggests that an electron-withdrawing group at the 4-position of the phenyl ring (e.g., 4-Cl in compound 1a ) enhances both binding affinity and functional potency compared to the unsubstituted parent compound. An electron-donating group (4-OCH3 in 1b ) has a less pronounced effect. A substituent at the 2-position (2-F in 1c ) appears to be detrimental to activity, possibly due to steric hindrance.

  • Effect of Amine Substituents (R2): N-methylation (compound 2a ) slightly reduces activity compared to the corresponding primary amine (1a ), indicating that a primary or secondary amine might be preferred for optimal interaction. N-acetylation (compound 2b ) completely abolishes activity, likely by reducing the basicity of the nitrogen and preventing key ionic interactions.

Conclusion and Future Directions

The systematic SAR exploration of the this compound scaffold provides a powerful framework for the rational design of novel therapeutic agents. The protocols and insights presented here offer a starting point for researchers to synthesize and evaluate new analogs. Future work should focus on exploring a wider range of substituents, investigating the stereochemistry of the chiral center, and conducting in vivo studies to assess the pharmacokinetic and pharmacodynamic properties of the most promising compounds. The ultimate goal is to leverage these SAR insights to develop drug candidates with improved potency, selectivity, and overall drug-like properties.[7]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Morpholin-4-yl-1-phenylethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Morpholin-4-yl-1-phenylethylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable morpholine-containing compound. We will delve into the underlying chemical principles to not only solve common problems but also to empower you to proactively optimize your synthetic strategy.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

There are two primary and reliable synthetic pathways to the target compound. The choice between them often depends on the availability of starting materials and the specific capabilities of your laboratory.

  • Two-Step Route (Alkylation-Reduction): This is the most frequently cited method. It involves an initial SN2 nucleophilic substitution of an α-haloacetophenone (e.g., 2-bromoacetophenone) with morpholine to form the intermediate α-aminoketone, 2-(morpholino)-1-phenylethanone. This intermediate is then reduced to the desired amino alcohol product.

  • One-Pot Reductive Amination: This route involves the reaction of phenylglyoxal with morpholine to form an iminium ion intermediate, which is then reduced in situ to the final product. While more atom-economical, this method can present challenges in controlling side reactions.

Q2: How can I effectively monitor the progress of my reaction?

Thin-Layer Chromatography (TLC) is the most straightforward method. Use a suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) to achieve good separation between your starting material, intermediate, and product. Staining with potassium permanganate is effective for visualizing the product, which contains an easily oxidizable amine. For more quantitative analysis, LC-MS is highly recommended to track the formation of the desired mass peak and identify any major byproduct masses.

Q3: What are the key safety considerations for this synthesis?
  • α-Haloacetophenones (e.g., 2-bromoacetophenone): These are strong lachrymators and skin irritants. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Hydride Reducing Agents (e.g., NaBH4, LiAlH4): These reagents react violently with water and protic solvents to release flammable hydrogen gas. Ensure all glassware is scrupulously dried before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Quench reactions carefully and slowly, typically at low temperatures (0 °C).

  • Solvents: Use appropriate caution when handling flammable organic solvents like THF, diethyl ether, and methanol.

Troubleshooting Guide: Common Problems and Solutions

This section addresses specific issues you may encounter during the synthesis, focusing on the more common two-step alkylation-reduction pathway.

Problem 1: Low Yield of α-Aminoketone Intermediate (Step 1)

Symptom: TLC or LC-MS analysis after the first step shows a significant amount of unreacted 2-bromoacetophenone and only a small amount of the desired 2-(morpholino)-1-phenylethanone.

Possible Causes & Solutions:

  • Insufficient Base or Incorrect Base Choice: Morpholine itself can act as the base to neutralize the HBr byproduct, but this consumes a full equivalent of your nucleophile.

    • Solution: Add an additional, non-nucleophilic base like potassium carbonate (K2CO3) or triethylamine (TEA) to the reaction mixture. This will scavenge the acid, freeing up the morpholine to act solely as a nucleophile.

  • Low Reaction Temperature: Nucleophilic substitutions on α-halo ketones require sufficient thermal energy to overcome the activation barrier.[1]

    • Solution: While room temperature can work, gently heating the reaction to 40-50 °C in a suitable solvent like acetonitrile or THF can significantly increase the reaction rate. Monitor by TLC to avoid byproduct formation.

  • Enolate Formation Side Reaction: Using a strong, sterically hindered base can lead to deprotonation of the α-carbon, forming an enolate, which can lead to side reactions rather than substitution.[2]

    • Solution: Avoid strong bases like LDA or potassium t-butoxide. Mild inorganic bases like K2CO3 are ideal for this step.

Problem 2: Incomplete Reduction of the Ketone Intermediate (Step 2)

Symptom: After the reduction step and workup, your crude NMR or LC-MS shows a mixture of the desired amino alcohol product and the starting α-aminoketone.

Possible Causes & Solutions:

  • Insufficient Reducing Agent: The stoichiometry of the reducing agent is critical.

    • Solution: Ensure you are using at least one full equivalent of the hydride (e.g., NaBH4). It is common practice to use a slight excess (1.1 to 1.5 equivalents) to ensure the reaction goes to completion and to account for any minor degradation of the reagent.

  • Inactive Reducing Agent: Sodium borohydride and other hydride reagents can degrade upon exposure to moisture.

    • Solution: Use freshly opened or properly stored sodium borohydride. If in doubt, test a small amount in a protic solvent to confirm hydrogen evolution.

  • Low Reaction Temperature: While the initial addition of NaBH4 is often done at 0 °C for safety, the reaction may need to be warmed to room temperature to proceed to completion.

    • Solution: After the initial exothermic reaction subsides at 0 °C, allow the reaction to slowly warm to room temperature and stir for several hours or overnight. Monitor by TLC until the starting ketone spot has completely disappeared.

Problem 3: Formation of an Unexpected Byproduct

Symptom: An unknown spot appears on TLC, or an unexpected mass is observed in the LC-MS analysis.

Possible Causes & Solutions:

  • Favorskii Rearrangement: While less common with weakly basic nucleophiles like morpholine, strong bases can promote a Favorskii rearrangement of the α-halo ketone.[2][3]

    • Solution: This is another reason to stick with mild bases like K2CO3. If this byproduct is suspected, re-evaluate your base choice and reaction conditions.

  • Over-reduction: This is rare with NaBH4 but can occur with stronger reducing agents like LiAlH4 or under harsh catalytic hydrogenation conditions, potentially reducing the phenyl ring.

    • Solution: Sodium borohydride is the preferred reagent for its chemoselectivity in reducing ketones in the presence of aromatic rings.[4] If using a stronger reductant, carefully control the temperature and reaction time.

Problem 4: Difficulty in Product Purification

Symptom: The final product is an oil that is difficult to crystallize, and column chromatography results in significant product tailing or loss.

Possible Causes & Solutions:

  • Acid-Base Interactions on Silica Gel: The basic amine product interacts strongly with the acidic silanol groups on standard silica gel, leading to poor peak shape and difficult elution.[5][6]

    • Solution 1 (Mobile Phase Modifier): Add a small amount of a competing amine, like triethylamine (typically 0.5-1%), to your mobile phase (e.g., ethyl acetate/hexanes). The triethylamine will "neutralize" the active sites on the silica, allowing your product to elute cleanly.[5][6]

    • Solution 2 (Alternative Stationary Phase): Use an amine-functionalized silica column or basic alumina. These stationary phases are designed to minimize interactions with basic compounds, often providing superior purification results.[5]

    • Solution 3 (Acid-Base Extraction): As a non-chromatographic method, you can perform an acid-base workup. Dissolve the crude material in an organic solvent (e.g., dichloromethane) and wash with dilute acid (e.g., 1M HCl). The protonated amine product will move to the aqueous layer.[7] The layers are separated, the aqueous layer is then made basic with a base like NaOH, and the product is re-extracted into an organic solvent. This is an effective way to remove non-basic impurities.[7][8]

Visual Workflow and Troubleshooting

The following diagrams illustrate the standard synthetic workflow and a decision tree for troubleshooting common issues.

SynthesisWorkflow cluster_step1 Step 1: Nucleophilic Substitution cluster_step2 Step 2: Ketone Reduction cluster_step3 Step 3: Purification SM 2-Bromoacetophenone + Morpholine Intermediate 2-(Morpholino)- 1-phenylethanone SM->Intermediate Acetonitrile, 40°C Base K2CO3 (Base) Base->SM Product 2-Morpholin-4-yl- 1-phenylethylamine Intermediate->Product Methanol, 0°C to RT Reducer NaBH4 Reducer->Intermediate Purification Chromatography or Acid-Base Extraction Product->Purification TroubleshootingTree cluster_yield cluster_purity Start Problem Encountered LowYield Low Yield? Start->LowYield Purity Purity Issue? Start->Purity Step1_Check Step 1 Issue: Incomplete Substitution? LowYield->Step1_Check Yes Step2_Check Step 2 Issue: Incomplete Reduction? Step1_Check->Step2_Check No Sol_Base Action: - Add K2CO3 or TEA - Increase Temperature Step1_Check->Sol_Base Yes Sol_Reducer Action: - Use excess NaBH4 - Check reagent quality - Warm to RT Step2_Check->Sol_Reducer Yes Tailing Tailing on Silica Column? Purity->Tailing Yes Sol_Chrom Action: - Add TEA to eluent - Use basic alumina - Perform Acid/Base extraction Tailing->Sol_Chrom Yes

References

Technical Support Center: Optimizing Reaction Yield for 2-Morpholin-4-yl-1-phenylethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and optimization of 2-Morpholin-4-yl-1-phenylethylamine. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into maximizing reaction yield and purity. Drawing from established chemical principles and troubleshooting common laboratory challenges, this guide follows a logical, question-and-answer format to address specific issues you may encounter.

Section 1: Understanding the Core Synthesis: Reductive Amination

The synthesis of this compound is most effectively achieved through reductive amination. This powerful and versatile reaction class forms the cornerstone of many carbon-nitrogen bond formations in pharmaceutical synthesis[1].

Q1: What is the primary synthetic route for this compound?

The most common and efficient pathway is the direct, one-pot reductive amination of 2-morpholinoacetophenone with a source of ammonia, or an indirect two-step process where the intermediate imine is first formed and then reduced. The one-pot method is generally preferred for its operational simplicity and improved time efficiency[1][2]. This process involves the reaction of the ketone with an amine to form an imine intermediate, which is then reduced in situ to the desired amine.

Q2: Can you explain the underlying mechanism of this reductive amination?

Certainly. The reaction proceeds in two main stages, which are in equilibrium:

  • Iminium Ion Formation: The process begins with the nucleophilic attack of the amine (ammonia) on the carbonyl carbon of 2-morpholinoacetophenone. This forms an unstable hemiaminal intermediate. Under mildly acidic conditions, the hydroxyl group of the hemiaminal is protonated, turning it into a good leaving group (water). Subsequent elimination of water results in the formation of a stable iminium ion.

  • Hydride Reduction: A reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride, delivers a hydride ion (H⁻) to the electrophilic carbon of the iminium ion. This reduction step is irreversible and forms the final secondary amine product.

The entire mechanism is designed to favor the reduction of the imine/iminium ion over the starting ketone, a key aspect of chemoselectivity[2][3].

Reductive_Amination_Mechanism cluster_caption Mechanism of Reductive Amination ketone 2-Morpholino- acetophenone inv1 ketone->inv1 amine Ammonia (NH3) amine->inv1 hemiaminal Hemiaminal Intermediate iminium Iminium Ion hemiaminal->iminium Dehydration inv2 iminium->inv2 product 2-Morpholin-4-yl- 1-phenylethylamine hydride Hydride Source (e.g., NaBH3CN) hydride->inv2 inv1->hemiaminal + H⁺ - H₂O inv2->product Reduction

Caption: The two-stage mechanism of reductive amination.

Section 2: Troubleshooting Guide for Low Reaction Yield

Even with a robust protocol, challenges can arise. This section addresses the most common failure points and provides a logical framework for troubleshooting.

Q3: My reaction shows low conversion of the starting ketone. What are the likely causes?

Low conversion is typically rooted in inefficient imine or iminium ion formation. This is an equilibrium-controlled step, and several factors can stall it[3][4].

  • Suboptimal pH: The reaction requires a mildly acidic environment (typically pH 4-7)[4]. If the pH is too high (basic), the carbonyl group is not sufficiently activated by protonation. If the pH is too low (strongly acidic), the nucleophilic amine is fully protonated to its non-nucleophilic ammonium salt, halting the reaction.

  • Presence of Water: As water is a byproduct of imine formation, its presence in the reaction media can push the equilibrium back towards the starting materials. Ensure you are using anhydrous solvents and consider adding a dehydrating agent.

  • Steric Hindrance: While less of an issue with this specific substrate, highly hindered ketones or amines can slow down the initial nucleophilic attack.

Troubleshooting_Low_Yield start Problem: Low Product Yield check_conversion Check Reaction Monitoring (TLC/LC-MS) Is starting material consumed? start->check_conversion check_imine Is the imine intermediate present? check_conversion->check_imine Yes cause_no_conversion Potential Causes 1. Suboptimal pH 2. Wet Solvents/Reagents 3. Low Temperature check_conversion->cause_no_conversion No check_imine->cause_no_conversion No cause_no_reduction Potential Causes 1. Reducing agent decomposed 2. Insufficient reducing agent 3. Reaction time too short check_imine->cause_no_reduction Yes solution_no_conversion Solutions 1. Adjust pH to 4-7 with AcOH 2. Use anhydrous solvents; add molecular sieves 3. Gently heat reaction (30-40°C) cause_no_conversion->solution_no_conversion end Optimized Yield solution_no_conversion->end solution_no_reduction Solutions 1. Use fresh reducing agent 2. Add more reducing agent (1.2-1.5 eq) 3. Extend reaction time cause_no_reduction->solution_no_reduction solution_no_reduction->end

Caption: A logical workflow for diagnosing low reaction yield.

Q4: My final product is contaminated with the imine intermediate. How do I solve this?

This is a clear indication of incomplete reduction[5]. The imine has formed successfully, but the hydride reduction step is the bottleneck.

  • Increase Reducing Agent: The most direct solution is to add more reducing agent. An excess (e.g., 1.5 equivalents) is often used to ensure the reaction goes to completion.

  • Check Reagent Quality: Borohydride reagents can decompose upon improper storage. Use a freshly opened bottle or a reagent that has been stored under an inert atmosphere.

  • Extend Reaction Time/Increase Temperature: Some reductions are sluggish at room temperature. Allow the reaction to stir overnight or apply gentle heating to facilitate completion[4].

Q5: I'm observing significant reduction of my ketone starting material instead of the desired product. How can I improve selectivity?

This is a problem of chemoselectivity, where the reducing agent attacks the starting carbonyl before the imine can form and be reduced.

  • Use a Milder, More Selective Reducing Agent: Sodium borohydride (NaBH₄) can reduce both ketones and imines. A better choice is sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). These reagents are less reactive towards ketones at neutral or mildly acidic pH but are highly effective at reducing the protonated iminium ion intermediate[2][3].

  • Adopt a Two-Step Procedure: First, form the imine by stirring the ketone and amine together in the presence of a dehydrating agent (like anhydrous MgSO₄ or molecular sieves) for a few hours. Monitor for completion by TLC or NMR. Once the imine is formed, then add the reducing agent[4]. This separates the two key steps and prevents competitive reduction of the ketone.

Section 3: Protocol Optimization & Best Practices

Q6: How do I choose the right reducing agent for my experiment?

The choice of reducing agent is critical for success. Each has distinct advantages and disadvantages.

Reducing AgentAdvantagesDisadvantagesOptimal pH
Sodium Borohydride (NaBH₄) Inexpensive, readily available.Can reduce starting aldehydes/ketones. Less stable at acidic pH.7 - 10
Sodium Cyanoborohydride (NaBH₃CN) Highly selective for iminium ions over carbonyls. Stable in mildly acidic conditions, ideal for one-pot reactions[2][3].Highly toxic; generates HCN gas upon workup with strong acid. Requires careful handling and waste disposal[3].4 - 6
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Selective, non-toxic alternative to NaBH₃CN. Mild and effective for a wide range of substrates[2].More expensive, can be moisture-sensitive.5 - 7

For the synthesis of this compound, NaBH(OAc)₃ is often the recommended choice, balancing high selectivity with improved safety.

Q7: What are the best practices for workup and purification?

The basic nature of the amine product is the key to its purification. An acid-base extraction is highly effective for separating it from neutral organic impurities and the acidic byproducts of the reducing agent[4][5].

  • Quench the Reaction: Carefully quench any remaining reducing agent by the slow addition of water or a mild acid (e.g., 1M HCl) in an ice bath.

  • Acidic Wash: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and extract with 1M HCl. The basic amine product will be protonated and move into the aqueous layer, while unreacted ketone and other neutral impurities remain in the organic layer.

  • Basify and Extract: Separate the aqueous layer and carefully add a base (e.g., 10M NaOH) until the pH is >12. This deprotonates the amine, making it soluble in organic solvents again.

  • Final Extraction: Extract the basic aqueous layer multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry and Concentrate: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified amine.

Section 4: Detailed Experimental Protocol

This protocol provides a robust starting point for the synthesis. Researchers should always perform their own risk assessment before beginning any new procedure.

Experimental_Workflow start Start setup Combine 2-morpholinoacetophenone, (NH4)2SO4, and anhydrous MeOH start->setup stir1 Stir at RT for 1 hour (Imine Formation) setup->stir1 add_reductant Add NaBH(OAc)3 portion-wise stir1->add_reductant stir2 Stir at RT for 12-18 hours (Reduction) add_reductant->stir2 monitor Monitor reaction by TLC/LC-MS stir2->monitor monitor->stir2 Incomplete workup Perform Acid-Base Extraction Workup monitor->workup Reaction Complete purify Dry and concentrate organic layers workup->purify end Obtain Pure Product purify->end

Caption: High-level experimental workflow for the synthesis.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-morpholinoacetophenone (1.0 eq), ammonium sulfate ((NH₄)₂SO₄, 5.0 eq), and anhydrous methanol (0.2 M).

  • Imine Formation: Stir the suspension at room temperature for 1 hour.

  • Reduction: Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution may occur.

  • Reaction: Allow the mixture to stir at room temperature for 12-18 hours.

  • Monitoring: Monitor the reaction's progress using TLC or LC-MS until the starting material is consumed.

  • Workup: Concentrate the reaction mixture under reduced pressure. Add dichloromethane (DCM) and 1M NaOH. Stir vigorously for 15 minutes. Separate the layers and extract the aqueous layer twice more with DCM.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product. Further purification can be achieved via column chromatography if necessary.

Section 5: Frequently Asked Questions (FAQs)

Q8: Are there alternative synthetic routes? Yes, other routes exist, such as the reaction of styrene oxide with morpholine followed by amination, or the alkylation of 1-phenylethylamine with a 2-haloethyl ether derivative. However, reductive amination from the corresponding ketone generally offers the most direct, high-yielding, and scalable approach.

Q9: How should I store the final product? this compound is an amine and can be sensitive to air and light over time. It is best stored in a tightly sealed amber vial under an inert atmosphere (nitrogen or argon) at refrigerated temperatures (2-8°C) to prevent degradation.

Q10: Can I use a different amine source instead of ammonium sulfate? While ammonium sulfate is a convenient solid source of ammonia in situ, other sources like a solution of ammonia in methanol can be used. However, handling gaseous ammonia requires specialized equipment. For N-substituted derivatives, the corresponding primary or secondary amine would be used instead.

References

Technical Support Center: Optimizing the Synthesis of 2-Morpholin-4-yl-1-phenylethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Morpholin-4-yl-1-phenylethylamine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a primary focus on minimizing byproduct formation and maximizing yield and purity. This guide moves beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot and optimize your experimental design effectively.

Section 1: Understanding the Synthetic Landscape & Common Pitfalls

The synthesis of this compound typically involves the formation of a crucial carbon-nitrogen bond between a phenylethyl precursor and a morpholine moiety. The two most common strategies are Reductive Amination and Nucleophilic Substitution. Each pathway, while effective, presents a unique set of challenges related to side reactions.

cluster_0 Synthetic Strategies cluster_1 Route A: Reductive Amination cluster_2 Route B: Nucleophilic Substitution Start Key Precursors: - Phenylacetaldehyde Derivative - 2-Bromo-1-phenylethane Derivative ReductiveAmination Reductive Amination (e.g., Leuckart-Wallach Reaction) Start->ReductiveAmination NucSub Nucleophilic Substitution (Alkylation of Morpholine) Start->NucSub RA_Byproducts Potential Byproducts: - Formylated Amine - Unreacted Intermediates - Over-reduction Products ReductiveAmination->RA_Byproducts Side Reactions Product Target Product: This compound ReductiveAmination->Product Main Path NS_Byproducts Potential Byproducts: - Quaternary Ammonium Salt (Over-alkylation) - Elimination Products (Styrene Derivatives) - Bis-alkylation Products NucSub->NS_Byproducts Side Reactions NucSub->Product Main Path cluster_0 Mechanism of Over-Alkylation Product Product (Tertiary Amine) R₃N QuatSalt Byproduct (Quaternary Ammonium Salt) R₃N⁺-R' X⁻ Product->QuatSalt Reacts with excess R'-X AlkylHalide Alkyl Halide R'-X AlkylHalide->QuatSalt cluster_sn2 Sₙ2 Pathway (Desired) cluster_e2 E2 Pathway (Byproduct) Start Substrate (e.g., 2-Bromo-1-phenylethane) SN2_Product Substitution Product Start->SN2_Product Morpholine attacks alpha-carbon E2_Product Elimination Product (Styrene) Start->E2_Product Morpholine acts as base, abstracts beta-proton

Technical Support Center: Purification of 2-Morpholin-4-yl-1-phenylethylamine Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the chiral purification of 2-Morpholin-4-yl-1-phenylethylamine. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of separating this compound's enantiomers. As a molecule with a stereogenic center at the benzylic carbon, achieving high enantiomeric purity is critical for its application in pharmaceutical development, yet it presents distinct challenges.

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated experimental protocols based on established scientific principles and field experience.

Logical Workflow for Chiral Resolution Strategy

Before initiating experiments, it's crucial to select an appropriate strategy. The following workflow outlines a logical decision-making process for resolving this compound.

G cluster_0 cluster_1 Phase 1: Initial Screening & Feasibility cluster_2 Phase 2: Evaluation & Optimization cluster_3 Phase 3: Scale-Up & Refinement cluster_4 start Racemic 2-Morpholin-4-yl- 1-phenylethylamine screen Screen Resolution Methods start->screen Start Here method1 Diastereomeric Salt Crystallization screen->method1 method2 Preparative Chiral HPLC screen->method2 method3 Enzymatic Kinetic Resolution (EKR) screen->method3 eval1 Are diastereomeric crystals forming? method1->eval1 eval2 Is separation achieved on analytical scale? method2->eval2 eval3 Is there enantioselective acylation? method3->eval3 scale1 Optimize Solvent & Temperature. Proceed to Scale-up. eval1->scale1 Yes revisit Re-evaluate Strategy: - Try alternative chiral acids - Screen different CSPs - Screen other enzymes eval1->revisit No scale2 Develop Preparative Method. Consider SFC for efficiency. eval2->scale2 Yes eval2->revisit No scale3 Optimize Acyl Donor. Consider Dynamic Kinetic Resolution (DKR). eval3->scale3 Yes eval3->revisit No

Caption: Decision workflow for selecting a chiral resolution method.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process.

Q1: Why am I getting poor or no separation of enantiomers using diastereomeric salt crystallization?

Potential Causes:

  • Inappropriate Chiral Resolving Agent: The chosen chiral acid (e.g., tartaric acid, mandelic acid) may not form diastereomeric salts with a significant enough difference in solubility with your target amine. The interaction between the amine and the acid is highly specific.[1]

  • Incorrect Solvent System: The solvent plays a critical role in mediating the solubility of the diastereomeric salts. A solvent that is too polar may dissolve both salts, while a solvent that is too non-polar may cause both to precipitate indiscriminately.[2]

  • Suboptimal Temperature Profile: Crystallization is a thermodynamically controlled process. Cooling the solution too quickly can lead to kinetic trapping and co-precipitation of the more soluble diastereomer, reducing enantiomeric purity.[1]

  • Unfavorable Salt Stoichiometry: For diacids like tartaric acid, the amine-to-acid molar ratio can influence the formation of neutral or acid salts, which have different crystal packing and solubility properties.[1]

Recommended Solutions:

  • Screen Multiple Chiral Acids: Do not rely on a single resolving agent. Screen a panel of commercially available chiral acids. For primary amines like this, common choices include (+)-tartaric acid, (-)-dibenzoyl-L-tartaric acid, (+)-di-p-toluoyl-D-tartaric acid, and (S)-(+)-mandelic acid.[3][4]

  • Systematic Solvent Screening: Test a range of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetonitrile, or mixtures thereof). The goal is to find a system where one diastereomeric salt is sparingly soluble while the other remains in solution.[2]

  • Controlled Cooling: After dissolving the components by heating, allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator. Seeding the solution with a small crystal of the desired diastereomer can promote selective crystallization.[2]

  • Optimize Molar Ratios: Investigate different molar ratios of the amine to the resolving agent. For a diacid, ratios of 2:1 (amine:acid) and 1:1 should be explored.[1]

Q2: My chiral HPLC analysis shows poor resolution (Rs < 1.5) or co-eluting peaks. What should I do?

G start Poor HPLC Resolution (Rs < 1.5) check_mobile_phase Is the mobile phase composition optimal? start->check_mobile_phase check_column Is the Chiral Stationary Phase (CSP) appropriate? check_mobile_phase->check_column Yes solution_mp Adjust modifier percentage. Try different alcohols (e.g., IPA vs. EtOH). Add acidic/basic additives. check_mobile_phase->solution_mp No check_conditions Are temperature and flow rate optimized? check_column->check_conditions Yes solution_csp Screen different CSPs: - Polysaccharide-based (AD, OD) - Cyclodextrin-based - Crown Ether-based check_column->solution_csp No check_column_health Is the column old or contaminated? check_conditions->check_column_health Yes solution_conditions Lower temperature to enhance enantioselectivity. Reduce flow rate to improve efficiency. check_conditions->solution_conditions No solution_health Flush column with strong solvent (see manual). Replace column if performance is not restored. check_column_health->solution_health Yes

Caption: Troubleshooting flowchart for poor chiral HPLC resolution.

Potential Causes & Solutions:

  • Inadequate Chiral Stationary Phase (CSP): The selectivity of a chiral separation is entirely dependent on the specific interactions between the enantiomers and the CSP. A phenylethylamine structure is a good candidate for several column types, but empirical screening is necessary.[5][6]

    • Solution: Screen columns with different chiral selectors. Polysaccharide-based columns (e.g., Chiralpak® AD, Chiralcel® OD) are excellent starting points for this class of compounds in normal-phase mode. For reversed-phase, crown ether or cyclodextrin-based columns may also be effective.[6][7]

  • Suboptimal Mobile Phase: In normal-phase chromatography, the type and percentage of the alcohol modifier (e.g., ethanol, isopropanol) drastically affect retention and resolution. For basic amines, the presence of a basic additive is often crucial to prevent peak tailing and improve resolution.[6]

    • Solution: Systematically vary the alcohol percentage in the hexane/heptane mobile phase. Add a small amount (0.1%) of a basic modifier like diethylamine (DEA) or butylamine to the mobile phase.

  • Column Memory Effects: Chiral columns, especially older ones, can retain additives from previous runs, which can impact the current separation. A new column may not perform identically to an older, "conditioned" one.[8][9]

    • Solution: If a method developed on an old column fails on a new one, try conditioning the new column by flushing it for several hours with a mobile phase containing the relevant additive. For immobilized columns, a regeneration flush with a strong solvent may be necessary to "reset" the stationary phase.[8]

Q3: The yield of my desired enantiomer is consistently low (<40%) after crystallization. How can I improve it?

Potential Causes:

  • High Solubility of the Target Diastereomer: Even the "less soluble" diastereomer has some solubility in the mother liquor, leading to yield loss.

  • Formation of Eutectic Mixtures: In some cases, the diastereomeric salts may not crystallize purely, leading to an enrichment in the solid phase that caps at a certain ee, limiting the isolated yield of the pure enantiomer.

  • Inherent Limit of Classical Resolution: Without a method to racemize and recycle the unwanted enantiomer, the maximum theoretical yield for a single enantiomer is 50%.

Recommended Solutions:

  • Optimize Solvent Volume and Temperature: Use the minimum amount of solvent necessary to dissolve the salts at an elevated temperature. Ensure the final crystallization temperature is sufficiently low to minimize the solubility of the desired salt.

  • Recycle the Mother Liquor: The unwanted enantiomer remains in the mother liquor. It can be recovered, racemized, and recycled back into the resolution process. This is a key principle of industrial chiral separations.[4]

  • Implement Dynamic Crystallization: For advanced applications, consider a dynamic resolution process where the unwanted enantiomer in the solution is continuously racemized back to the racemate. This can be achieved by adding a racemization catalyst, which drives the equilibrium towards the crystallization of the desired enantiomer, potentially pushing the yield beyond the 50% limit.[4][10]

Q4: I suspect my sample is racemizing during workup or analysis. How can I confirm and prevent this?

Potential Causes:

  • pH Extremes: The benzylic proton in this compound can become labile under harsh acidic or basic conditions, leading to racemization.[11]

  • Elevated Temperatures: High temperatures during solvent evaporation (e.g., on a rotary evaporator) or during GC analysis can provide enough energy to overcome the inversion barrier.[4]

Recommended Solutions:

  • Confirmation:

    • Time Study: Analyze the enantiomeric excess (ee) of a sample immediately after preparation and then again after letting it sit in the workup or analytical solution (e.g., mobile phase) for several hours. A decrease in ee over time indicates racemization.

    • Spike Test: Prepare an enantiomerically pure sample and subject it to your standard workup and/or storage conditions. Re-analyze the ee to see if it has diminished.

  • Prevention:

    • Mild Workup Conditions: During the liberation of the free amine from its diastereomeric salt, use moderate base concentrations (e.g., 1-2M NaOH) and avoid prolonged exposure. Perform extractions promptly.[2]

    • Low-Temperature Evaporation: Concentrate solvents under reduced pressure at low temperatures (<40°C).

    • Use HPLC over GC: If possible, use chiral HPLC for analysis as it is performed at or near ambient temperature. If GC is necessary, use the lowest possible injector and oven temperatures that still provide good chromatography.[12]

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for resolving this compound?

The three most common and effective methods are:

  • Diastereomeric Salt Crystallization: This is a classical, cost-effective, and scalable technique that involves reacting the racemic amine with a chiral acid to form diastereomeric salts, which are then separated based on their differential solubility.[3][13]

  • Chiral Chromatography (HPLC/SFC): This method uses a chiral stationary phase (CSP) to directly separate the enantiomers. It is highly effective for both analytical determination of enantiomeric excess and for preparative purification.[5]

  • Enzymatic Kinetic Resolution (EKR): This technique uses an enzyme, typically a lipase like Candida antarctica lipase B (CALB), to selectively acylate one enantiomer, allowing the unreacted enantiomer (the amine) and the acylated product (an amide) to be separated.[3][14][15] This method is known for its high selectivity and operation under mild, environmentally friendly conditions.

Q2: How do I select the right chiral HPLC column for this compound?

A systematic screening approach is most effective.[6] For a basic amine like this compound, the following column types are recommended as a starting point:

  • Polysaccharide-derived CSPs (e.g., amylose or cellulose derivatives): Columns like Chiralpak® AD, AS, and Chiralcel® OD, OJ are often the first choice and are typically used in normal phase (Hexane/Alcohol). They offer broad applicability for a wide range of chiral compounds.[6]

  • Crown Ether-based CSPs: Specifically designed for the resolution of primary amines by forming inclusion complexes with the protonated amino group. These are typically used in reversed-phase mode with an acidic aqueous mobile phase.[7]

  • Cyclodextrin-based CSPs: These can also be effective, particularly in reversed-phase or polar organic modes.

Table 1: Example Starting Conditions for Chiral HPLC Screening

Column TypeMobile PhaseAdditiveTypical Flow RateDetection
Polysaccharide (e.g., Chiralpak® AD-H)n-Hexane / Isopropanol (90:10, v/v)0.1% Diethylamine (DEA)1.0 mL/minUV at 210-220 nm
Crown Ether (e.g., CROWNPAK® CR(+))Aq. Perchloric Acid (pH 1.0-2.0)None0.4-0.8 mL/minUV at 210 nm[7]

Q3: What are the best practices for accurately determining enantiomeric excess (ee)?

Accurate ee determination is crucial for validating your purification.

  • Use a Validated Chiral Method: The primary method should be chiral chromatography (HPLC, SFC, or GC) where baseline resolution (Rs ≥ 1.5) is achieved between the two enantiomer peaks. This ensures that the integration of peak areas is accurate.

  • Confirm Peak Identity: Inject samples of the racemate and, if available, an enantiomerically enriched standard to confirm the elution order of the R and S enantiomers.

  • Ensure Linearity: Demonstrate that the detector response is linear over the concentration range being analyzed.

  • Alternative Methods: For confirmation or in cases where chromatographic methods are difficult, NMR spectroscopy using a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA) can be used.[16][17] The CDA reacts with both enantiomers to form diastereomers, which will exhibit distinct signals (e.g., in ¹H, ¹³C, or ³¹P NMR) that can be integrated.[16]

Experimental Protocols

Protocol 1: Diastereomeric Salt Crystallization (Example)

This protocol provides a general workflow for an initial crystallization screen using (+)-Di-p-toluoyl-D-tartaric acid.

Materials:

  • Racemic this compound

  • (+)-Di-p-toluoyl-D-tartaric acid (DTTA)

  • Methanol (or other screening solvent)

  • 2M Sodium Hydroxide (NaOH)

  • Diethyl ether (or other extraction solvent)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Salt Formation: In a flask, dissolve racemic amine (1.0 eq) in a minimal amount of warm methanol. In a separate flask, dissolve the chiral acid (0.5 to 1.0 eq) in warm methanol.

  • Mixing: Slowly add the chiral acid solution to the stirring amine solution. If a precipitate forms immediately, add more solvent and heat until the solution is clear.[2]

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature overnight. If no crystals form, try seeding or further cooling at 4°C.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold solvent. Retain the filtrate (mother liquor) for analysis and potential recovery of the other enantiomer.[2]

  • Liberation of Free Amine: Suspend the isolated diastereomeric salt crystals in water. Add 2M NaOH solution dropwise while stirring until the solution is basic (pH > 10), which will dissolve the salt and liberate the free amine.[2]

  • Extraction: Transfer the basic aqueous solution to a separatory funnel and extract three times with diethyl ether.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and carefully remove the solvent under reduced pressure to yield the enantiomerically enriched amine.

  • Analysis: Determine the yield and measure the enantiomeric excess using a validated chiral HPLC method.

Protocol 2: Chiral HPLC for Enantiomeric Excess (ee) Determination

This protocol describes a standard method using a polysaccharide-based column.

System:

  • HPLC System: Standard HPLC with UV detector.

  • Column: Chiralpak® AD-H, 5 µm, 4.6 x 250 mm (or equivalent).

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 215 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Sample Preparation: Prepare a stock solution of the racemic standard at ~1 mg/mL in the mobile phase. Prepare a solution of your resolved sample at a similar concentration.

  • System Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Racemate Injection: Inject the racemic standard to determine the retention times of the two enantiomers and to verify that the resolution (Rs) is ≥ 1.5.

  • Sample Injection: Inject your resolved sample.

  • Calculation of ee: Integrate the peak areas for the two enantiomers (Area1 and Area2). Calculate the enantiomeric excess using the formula:

    • ee (%) = [ |Area1 - Area2| / (Area1 + Area2) ] * 100

References

Technical Support Center: Solutions for 2-Morpholin-4-yl-1-phenylethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Morpholin-4-yl-1-phenylethylamine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on improving the stability of solutions containing this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and stability of this compound solutions.

Q1: My this compound solution has turned yellow/brown. What is the cause and is it still usable?

A1: Discoloration, typically to a yellow or brown hue, is a common indicator of oxidative degradation. The phenylethylamine nucleus is susceptible to oxidation, which can be triggered by exposure to air (oxygen), light, or the presence of trace metal ions. This process can lead to the formation of colored quinone-type structures and other degradation byproducts.

Whether the solution is still usable depends on the extent of degradation and the sensitivity of your application. For highly sensitive assays, it is recommended to prepare a fresh solution. For less sensitive applications, you may be able to proceed, but be aware that the potency of the compound may be reduced.

Q2: I am observing a decrease in the potency of my compound and inconsistent results in my assays. Could this be related to the stability of my solution?

A2: Yes, a loss of potency and variability in experimental results are frequently linked to the degradation of the active compound. This compound can degrade through several pathways, including oxidation, and photodegradation. Ensuring the stability of your stock and working solutions is critical for obtaining reliable and reproducible data.

Q3: What are the key factors that affect the stability of this compound solutions?

A3: The stability of this compound solutions is influenced by several factors:

  • pH: The protonation state of the amine group is pH-dependent, which can affect the molecule's susceptibility to degradation.

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation.

  • Light: Exposure to UV or visible light can induce photodegradation.

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.

  • Solvent: The choice of solvent can impact stability.

Q4: What are the recommended storage conditions for this compound as a solid and in solution?

A4: As a solid, this compound should be stored in a tightly sealed container at 2-8°C. For solutions, it is recommended to store them at 2-8°C, protected from light. For long-term storage, freezing at -20°C or -80°C may be appropriate, but it is crucial to use a solvent that will not cause the compound to precipitate upon freezing. Always minimize headspace in the storage vial to reduce exposure to oxygen.

II. Troubleshooting Guides

This section provides detailed troubleshooting for more complex stability issues, including step-by-step protocols and preventative measures.

Issue 1: Rapid Degradation of Stock Solutions

Symptoms:

  • Noticeable color change within hours or a few days of preparation.

  • Significant loss of potency in a short period, confirmed by analytical methods like HPLC.

  • Precipitate formation.

Potential Causes & Solutions:

  • Oxidative Degradation: This is the most common cause of rapid degradation. The amine and morpholine moieties are susceptible to oxidation.

    • Solution: Prepare solutions using deoxygenated solvents. This can be achieved by sparging the solvent with an inert gas like nitrogen or argon for 15-30 minutes before use. After preparing the solution, flush the headspace of the vial with the inert gas before sealing.

  • Presence of Metal Ion Contaminants: Trace metal ions can catalyze oxidative degradation.

    • Solution: Use high-purity solvents and glassware that has been properly cleaned to remove any metal residues. Consider adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.1 mM) to sequester metal ions.

  • Inappropriate Solvent pH: The pH of the solution can significantly impact the stability of the compound.

    • Solution: Prepare solutions in a buffered system to maintain a stable pH. The optimal pH will need to be determined empirically, but starting with a slightly acidic pH (e.g., pH 4-6) may improve stability by protonating the amine groups.

Experimental Protocol: Preparing a Stabilized Stock Solution

  • Solvent Deoxygenation: Sparge your chosen solvent (e.g., water, PBS, or an organic solvent) with high-purity nitrogen or argon gas for at least 15 minutes.

  • Weighing the Compound: Accurately weigh the desired amount of this compound in a clean vial.

  • Dissolution: Add the deoxygenated solvent to the vial to dissolve the compound. If using a buffer, ensure the compound is fully dissolved before adding the buffer.

  • Addition of Stabilizers (Optional): If necessary, add a chelating agent (e.g., EDTA to a final concentration of 0.1 mM) or an antioxidant.

  • Inert Gas Purge: Gently flush the headspace of the vial with nitrogen or argon.

  • Sealing and Storage: Tightly seal the vial and store it at the recommended temperature (2-8°C or frozen), protected from light.

Workflow for Preparing a Stabilized Solution

Caption: Workflow for preparing a stabilized solution of this compound.

Issue 2: Inconsistent Results in Cell-Based Assays

Symptoms:

  • High variability between replicate wells.

  • Loss of expected biological activity over the time course of the experiment.

Potential Causes & Solutions:

  • Degradation in Culture Media: The compound may be unstable in the complex environment of cell culture media, which contains various components that can promote degradation.

    • Solution: Prepare fresh dilutions of the compound in culture media immediately before each experiment. Avoid preparing large batches of media containing the compound for use over several days.

  • Adsorption to Labware: The compound may adsorb to the surface of plastic labware, reducing its effective concentration.

    • Solution: Use low-binding microplates and pipette tips. Consider pre-treating plates with a blocking agent if adsorption is a significant issue.

Experimental Protocol: Stability Assessment in Cell Culture Media

  • Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Dilution: Dilute the stock solution to the final working concentration in your cell culture medium.

  • Time Points: Aliquot the diluted solution into separate sterile tubes for each time point (e.g., 0, 2, 4, 8, 24 hours).

  • Incubation: Incubate the tubes under the same conditions as your cell-based assay (e.g., 37°C, 5% CO2).

  • Analysis: At each time point, analyze an aliquot using a validated HPLC method to determine the concentration of the remaining compound.

  • Data Evaluation: Plot the concentration of the compound as a function of time to determine its stability profile in the culture medium.

Decision Tree for Investigating Inconsistent Assay Results

Caption: Troubleshooting inconsistent results in cell-based assays.

III. Analytical Methods for Stability Assessment

A robust analytical method is essential for accurately assessing the stability of this compound solutions. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique.

General HPLC Method Parameters:

ParameterRecommendation
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol)
Flow Rate 1.0 mL/min
Detection UV at a wavelength determined by the UV spectrum of the compound
Injection Volume 10-20 µL
Column Temperature 25-30°C

Note: Due to the low UV absorbance of some amines, a derivatization step may be necessary to enhance detection.

IV. Best Practices for Handling and Storage

Adhering to best practices for handling and storage is crucial for maintaining the stability of this compound.

  • Labeling: All containers should be clearly labeled with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.

  • Segregation: Store solutions away from incompatible chemicals, such as strong oxidizing agents and acids.[1]

  • Ventilation: Handle the compound and its solutions in a well-ventilated area or a fume hood, especially when dealing with volatile solvents.[2]

  • Temperature Control: Maintain consistent and appropriate storage temperatures. Avoid repeated freeze-thaw cycles.[3]

  • Inventory Management: Implement a "first-in, first-out" system for using stock solutions and regularly dispose of old or expired solutions.[2]

By implementing these guidelines and troubleshooting strategies, researchers can significantly improve the stability of this compound solutions, leading to more reliable and reproducible experimental outcomes.

V. References

  • Chem-Impex. (n.d.). 2-Morpholin-4-yl-2-phenylethylamine. Retrieved from --INVALID-LINK--

  • Chem-Impex. (n.d.). (2-Morpholin-4-yl-1-phenylethyl)methylamine. Retrieved from --INVALID-LINK--

  • Chem-Impex. (n.d.). 2-Morfolin-4-il-1-feniletilamina. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Santa Cruz Biotechnology. (n.d.). 2-(Morpholin-4-yl)-1-phenylethylamine. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). (2-Morpholin-4-yl-1-phenylethyl)amine dihydrochloride. Retrieved from --INVALID-LINK--

  • ChemScene. (n.d.). N-Methyl-2-morpholino-1-phenylethan-1-amine. Retrieved from --INVALID-LINK--

  • University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity. Retrieved from --INVALID-LINK--

  • Luengo, J. M., García, J. L., & Olivera, E. R. (2008). Genetic analyses and molecular characterization of the pathways involved in the conversion of 2-phenylethylamine and 2-phenylethanol into phenylacetic acid in Pseudomonas putida U. Environmental Microbiology, 10(4), 934–947. Retrieved from --INVALID-LINK--

  • Apollo Scientific. (n.d.). 4-(2-Amino-2-methylprop-1-yl)morpholine Safety Data Sheet. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • CP Lab Safety. (n.d.). This compound, 95%+ (HPLC), C12H18N2O, 1 gram. Retrieved from --INVALID-LINK--

  • CymitQuimica. (n.d.). 2-MORPHOLIN-4-YL-2-PHENYLETHYLAMINE. Retrieved from --INVALID-LINK--

  • M. G. (2022). Unraveling the Novel Bacterial Assisted Biodegradation Pathway of Morpholine. Journal of Microbiology and Biotechnology, 32(10), 1283-1293. Retrieved from --INVALID-LINK--

  • Tresse, O., et al. (1998). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Applied and Environmental Microbiology, 64(11), 4493-4499. Retrieved from --INVALID-LINK--

  • Günther, J., et al. (2019). Separate Pathways Contribute to the Herbivore-Induced Formation of 2-Phenylethanol in Poplar. Plant Physiology, 180(2), 772-788. Retrieved from --INVALID-LINK--

  • Stella, V. J., & Hageman, M. J. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of Pharmaceutical Sciences, 89(6), 758-765. Retrieved from --INVALID-LINK--

  • Sunway Pharm Ltd. (n.d.). 2-Morpholin-4-yl-2-phenylethylamine. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 2-MORPHOLIN-4-YL-2-PHENYLETHYLAMINE. Retrieved from --INVALID-LINK--

References

Technical Support Center: Troubleshooting Low Yield in 2-Morpholin-4-yl-1-phenylethylamine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Morpholin-4-yl-1-phenylethylamine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reactions. As Senior Application Scientists, we provide in-depth, field-proven insights to help you overcome common challenges and improve your reaction yields.

Introduction: Common Synthetic Routes

The synthesis of this compound is a critical process in the development of various biologically active molecules and pharmaceutical intermediates.[1][2] Two primary synthetic routes are commonly employed, each with its own set of challenges that can lead to suboptimal yields. This guide will address issues related to both major pathways:

  • Route A: Reductive Amination: This one-pot or stepwise approach involves the reaction of a phenyl-containing carbonyl compound with morpholine to form an imine or enamine intermediate, which is then reduced to the desired amine.

  • Route B: Nucleophilic Substitution: This method typically involves the reaction of a phenacyl halide with morpholine, followed by reduction of the resulting keto-amine.

Below, we present a troubleshooting guide in a question-and-answer format to directly address specific issues you may encounter.

Part 1: Troubleshooting Reductive Amination Reactions

Reductive amination is a powerful and frequently used method for the synthesis of amines.[3] However, low yields can be a common frustration. This section will help you diagnose and resolve issues specific to the reductive amination synthesis of this compound.

Workflow for Reductive Amination

cluster_0 Reductive Amination Workflow start Start: Phenyl-containing Carbonyl + Morpholine imine_formation Imine/Enamine Formation (pH 4-5, water removal) start->imine_formation reduction Reduction (e.g., NaBH(OAc)₃, NaBH₃CN) imine_formation->reduction workup Aqueous Workup & Extraction reduction->workup purification Purification (e.g., Column Chromatography) workup->purification product Final Product: This compound purification->product

Caption: A generalized workflow for the synthesis of this compound via reductive amination.

Frequently Asked Questions (FAQs) for Reductive Amination
Q1: My reaction shows low conversion of starting materials. What are the likely causes?

A1: Low conversion in reductive amination often points to issues with the formation of the crucial imine or enamine intermediate.[4] Several factors can contribute to this:

  • Suboptimal pH: Imine formation is most efficient under slightly acidic conditions (pH 4-5).[4] If the pH is too low, the morpholine will be protonated and non-nucleophilic.[4] Conversely, if the pH is too high, the carbonyl group of your starting material (e.g., phenylglyoxal) is not sufficiently activated for nucleophilic attack.[4]

  • Presence of Excess Water: The formation of an imine is an equilibrium reaction that produces water.[3] If water is not removed, it can hydrolyze the imine back to the starting materials.

  • Steric Hindrance or Electronic Effects: While less common with morpholine, significant steric bulk on the carbonyl compound can hinder the initial nucleophilic attack.

  • Purity of Starting Materials: Ensure your carbonyl compound and morpholine are of high purity. Impurities can interfere with the reaction.

Troubleshooting Steps:

  • Optimize pH: Add a catalytic amount of a mild acid, such as acetic acid.[5][6]

  • Water Removal: If your reaction is sensitive to water, consider using a Dean-Stark apparatus or adding a dehydrating agent like anhydrous magnesium sulfate.

  • Monitor Imine Formation: Before adding the reducing agent, you can monitor the formation of the imine intermediate by TLC or NMR to confirm this step is proceeding as expected.[5]

Q2: I'm observing significant formation of a side product that appears to be the alcohol of my starting carbonyl. Why is this happening?

A2: This is a classic case of the reducing agent being too reactive and reducing the carbonyl group before it has a chance to form the imine.[4] This is particularly common with strong reducing agents like sodium borohydride (NaBH₄) when all reagents are mixed together in a one-pot fashion.

Troubleshooting Steps:

  • Use a Milder Reducing Agent: Switch to a more selective reducing agent that preferentially reduces the imine over the carbonyl. Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are excellent choices for one-pot reductive aminations.[3]

  • Stepwise Addition: If you must use a stronger reducing agent like NaBH₄, perform the reaction in two steps. First, allow the imine to form completely (monitoring by TLC or NMR), and then add the reducing agent.[7]

Q3: My TLC plate shows a complex mixture of spots, and the desired product is a minor component. What are the possible side reactions?

A3: Besides the reduction of the starting carbonyl, other side reactions can complicate your reaction mixture:

  • Aldol Condensation: If your starting material is an aldehyde, it can undergo self-condensation, especially in the presence of base.[4]

  • Over-alkylation: If the starting material is a primary amine, dialkylation can be an issue. However, with a secondary amine like morpholine, this is not a concern.

  • Reaction with Solvent: Ensure your solvent is inert under the reaction conditions.

Troubleshooting Steps:

  • Control Temperature: Running the reaction at a lower temperature can sometimes minimize side reactions.

  • Optimize Reagent Stoichiometry: Using a slight excess of the amine can sometimes help drive the reaction towards the desired product.[7]

Problem Potential Cause Recommended Solution
Low ConversionInefficient imine formation (suboptimal pH, excess water)Add catalytic acetic acid; use a dehydrating agent.
Carbonyl ReductionReducing agent is too reactive for a one-pot reaction.Use a milder reducing agent like NaBH(OAc)₃ or NaBH₃CN.[3]
Complex MixtureAldol condensation or other side reactions.Control temperature; optimize stoichiometry.

Part 2: Troubleshooting Nucleophilic Substitution Reactions

An alternative route to this compound involves the nucleophilic substitution of an α-haloketone like 2-bromo-1-phenylethanone with morpholine, followed by reduction.

Workflow for Nucleophilic Substitution

cluster_1 Nucleophilic Substitution Workflow start Start: 2-Bromo-1-phenylethanone + Morpholine substitution Nucleophilic Substitution (SN2) (Base, appropriate solvent) start->substitution intermediate Intermediate: 2-Morpholino-1-phenylethanone substitution->intermediate reduction Reduction of Ketone (e.g., NaBH₄) intermediate->reduction product Final Product: This compound reduction->product

Caption: A generalized workflow for the synthesis of this compound via nucleophilic substitution followed by reduction.

Frequently Asked Questions (FAQs) for Nucleophilic Substitution
Q1: The initial substitution reaction is sluggish or incomplete. How can I improve the yield of 2-morpholino-1-phenylethanone?

A1: A slow or incomplete SN2 reaction can be due to several factors:

  • Insufficiently Nucleophilic Amine: While morpholine is a reasonably good nucleophile, the reaction rate can be influenced by the solvent and base.

  • Poor Leaving Group: Bromine is an excellent leaving group, so this is less likely to be the issue with 2-bromo-1-phenylethanone.[8]

  • Solvent Effects: The choice of solvent can significantly impact the rate of an SN2 reaction.

  • Base: A base is often required to neutralize the HBr byproduct.[8]

Troubleshooting Steps:

  • Solvent Choice: Use a polar aprotic solvent like acetonitrile or DMF to accelerate the SN2 reaction.

  • Base: Use a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to scavenge the acid produced during the reaction.[8] An excess of morpholine can also serve as the base.[8]

  • Temperature: Gently heating the reaction mixture can increase the reaction rate.

  • Purity of 2-bromo-1-phenylethanone: This starting material can be unstable and is a lachrymator.[9] Ensure it is pure and handled with appropriate care.

Q2: The reduction of the intermediate keto-amine is not clean. What should I consider?

A2: The reduction of the ketone in 2-morpholino-1-phenylethanone to the corresponding alcohol (2-morpholino-1-phenylethanol) is a standard transformation, but subsequent conversion to the amine can be problematic. A more direct approach might be a reductive amination of the keto-amine itself if the desired product is the primary amine.

Troubleshooting Steps:

  • Choice of Reducing Agent: Sodium borohydride (NaBH₄) in a protic solvent like methanol or ethanol is typically effective for reducing the ketone to the alcohol.[10]

  • Purification of the Intermediate: Ensure the intermediate keto-amine is purified before proceeding to the next step to avoid carrying over impurities.

  • Alternative Synthetic Design: Consider if a direct reductive amination from a suitable carbonyl precursor might be a more efficient overall route.

Part 3: General Purification and Characterization Issues

Q1: I have a crude product with the correct mass by LC-MS, but the NMR is messy and the isolated yield after chromatography is low. What's going on?

A1: This common issue can stem from several sources:

  • Residual Reagents or Byproducts: Boron salts from borohydride reductions or amine salts can complicate purification.

  • Product Solubility/Stability: The final product is a basic amine, which can stick to silica gel during column chromatography, leading to streaking and poor recovery.

  • Improper Workup: An incomplete aqueous workup can leave behind salts that interfere with purification and analysis.

Troubleshooting Steps:

  • Thorough Workup: Perform a proper aqueous workup. A mild basic wash (e.g., with saturated sodium bicarbonate solution) can help remove acidic byproducts and ensure the product is in its free-base form. Follow with a brine wash to remove excess water.

  • Chromatography Optimization:

    • Deactivate Silica: Pre-treat your silica gel with a small amount of triethylamine in your eluent system (e.g., 1% triethylamine in ethyl acetate/hexanes) to prevent the amine product from sticking to the acidic silica.

    • Alternative Stationary Phases: Consider using alumina or a reverse-phase column if silica gel proves problematic.

  • Crystallization/Recrystallization: If your product is a solid, crystallization can be an excellent purification method that avoids the pitfalls of column chromatography.

References

Technical Support Center: Addressing In Vivo Solubility Challenges of 2-Morpholin-4-yl-1-phenylethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This guide is designed for researchers, scientists, and drug development professionals encountering poor in vivo solubility with the research compound 2-Morpholin-4-yl-1-phenylethylamine (CAS No: 38060-08-1).[1] Poor aqueous solubility is a primary hurdle in preclinical development, often leading to low or erratic bioavailability and complicating the interpretation of toxicology and efficacy studies.[2] This document provides a structured approach to diagnosing and overcoming these challenges, moving from fundamental principles to advanced formulation strategies.

Based on its structure, this compound is a basic compound containing a morpholine ring and a primary amine, attached to a lipophilic phenylethylamine backbone.[3][4] This bifunctional nature—a basic, ionizable center and a nonpolar aromatic ring—is central to its solubility behavior. The amine groups are expected to have pKa values in the range of 9.5-11.0, making them protonated and more soluble at acidic pH, while the overall molecule retains lipophilic character.[5]

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is my compound showing poor solubility in vivo despite being soluble in my initial DMSO stock?

A: This is a classic case of "precipitation upon dilution." Dimethyl sulfoxide (DMSO) is a strong, aprotic solvent capable of dissolving a wide range of compounds. However, when a concentrated DMSO stock is administered and diluted into the aqueous physiological environment of the gastrointestinal (GI) tract or bloodstream, the compound may rapidly precipitate out of solution.[6] This leads to low exposure and high variability. The goal is to create a formulation that maintains the drug in a solubilized state or facilitates its rapid redissolution in vivo.

Q2: What is the very first experimental step I should take to address solubility?

A: The first and most critical step is to determine the compound's pH-dependent solubility profile .[7][8] Since this compound is a weak base, its solubility is expected to be significantly higher at lower pH values where the amine groups are protonated (ionized).[9][10][11] This experiment will dictate your initial formulation strategy. If solubility is dramatically higher at acidic pH, a simple pH-adjusted vehicle may be sufficient.

Q3: Should I use a simple aqueous solution or a more complex formulation like a lipid-based system from the start?

A: Always start with the simplest approach that meets the required exposure levels for your study. A tiered approach is most efficient:

  • pH-Adjusted Aqueous Solutions: If the pH-solubility profile is favorable, this is the easiest and cleanest approach.

  • Co-solvent Systems: If pH adjustment alone is insufficient, introducing co-solvents can increase the solvent capacity.

  • Complexation: For more challenging compounds, using cyclodextrins to form inclusion complexes can markedly improve solubility.[12][13]

  • Lipid-Based Drug Delivery Systems (LBDDS): These are excellent for highly lipophilic compounds and can improve absorption through multiple mechanisms.[2][14][15][16]

Q4: How do I choose the right vehicle for my preclinical in vivo study?

A: The choice depends on the route of administration, the required dose, the compound's properties, and the study's objective (e.g., toxicology vs. efficacy).[17] For an oral study, the vehicle must be well-tolerated and maintain the drug in solution as it transits from the stomach (acidic) to the intestine (neutral/basic pH). For intravenous administration, the formulation must be sterile and prevent precipitation in the bloodstream.

Section 2: Troubleshooting Guides & Formulation Protocols

Strategy 1: pH Modification and Salt Formation

Scientific Rationale: As a weak base, this compound exists in equilibrium between its un-ionized (less soluble) form and its protonated, ionized (more soluble) salt form. By lowering the pH of the vehicle, we shift this equilibrium towards the more soluble ionized form according to the Henderson-Hasselbalch equation.[8]

Experimental Protocol: Determining a pH-Solubility Profile

  • Prepare Buffers: Create a series of buffers across a physiologically relevant pH range (e.g., pH 1.2, 2.0, 4.5, 6.8, 7.4).[7]

  • Equilibrate: Add an excess amount of the compound to a small volume (e.g., 1 mL) of each buffer in separate vials.

  • Shake: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate: Centrifuge the samples to pellet the undissolved solid.

  • Quantify: Carefully remove the supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

  • Plot: Graph the solubility (in µg/mL or mg/mL) against the pH of the buffer.

Troubleshooting:

  • Low Solubility Even at Acidic pH: If solubility remains poor even at pH 1.2-2.0, pH modification alone is insufficient. This suggests the intrinsic solubility of the salt form is still limited or the molecule's lipophilicity is the dominant factor.

  • Precipitation in a Dosing Syringe: If you prepare an acidic solution, ensure the final formulation is stable over the intended period of use.

Strategy 2: Co-Solvent Systems

Scientific Rationale: Co-solvents are water-miscible organic solvents that increase solubility by reducing the polarity of the aqueous vehicle.[6] Common examples include polyethylene glycol 400 (PEG 400), propylene glycol (PG), and ethanol.

Data Presentation: Common Preclinical Co-Solvent Vehicles

Vehicle CompositionCommon AbbreviationRouteNotes
5% DMSO, 40% PEG 400, 55% SalineD40P55SIV, POCommon starting point. Can cause hemolysis at high concentrations for IV.
10% Ethanol, 30% PG, 60% WaterE30P60WPOGenerally well-tolerated orally.
20% PEG 400, 80% of 0.5% Methylcellulose20P80MCPOCreates a suspension-solution hybrid; good for maintaining suspension uniformity.

Troubleshooting:

  • Drug "Crashes Out" on Dilution: The co-solvent system may not be robust enough. Try increasing the percentage of the organic co-solvent or screen different co-solvents.

  • Toxicity/Adverse Events in Animals: Some co-solvents, particularly at high concentrations, can cause adverse effects. Always review the toxicological profile of your chosen excipients and keep their concentration as low as possible.

Strategy 3: Complexation with Cyclodextrins

Scientific Rationale: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity.[12][13] The nonpolar phenyl group of your compound can be encapsulated within this cavity, forming an "inclusion complex."[18][19] This complex has a hydrophilic exterior, dramatically increasing the apparent aqueous solubility of the guest molecule.[20][21] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice for parenteral and oral formulations.

Experimental Protocol: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)

  • Molar Ratio Calculation: Determine the required amounts of your compound and HP-β-CD for a desired molar ratio (e.g., 1:1 or 1:2).

  • Slurry Formation: Place the HP-β-CD powder in a mortar and add a small amount of water to form a thick, uniform paste.

  • Drug Incorporation: Slowly add your compound to the paste while continuously grinding (kneading) with the pestle for 30-60 minutes.[18][19]

  • Drying: Dry the resulting solid mixture in an oven at a low temperature (e.g., 40-50°C) or under vacuum until a constant weight is achieved.

  • Characterization (Optional but Recommended): Confirm complex formation using techniques like Differential Scanning Calorimetry (DSC) or Fourier-Transform Infrared Spectroscopy (FTIR).

  • Solubility Testing: Determine the aqueous solubility of the final complex powder and compare it to the uncomplexed drug.

Troubleshooting:

  • Limited Solubility Improvement: The complexation efficiency may be low. Try a different method of preparation like co-evaporation or freeze-drying.[19] Also, consider screening different types of cyclodextrins.

  • High Viscosity: High concentrations of HP-β-CD can lead to viscous solutions that are difficult to administer. Ensure your final formulation is easily injectable or drinkable for the animal model.

Section 3: Formulation Selection Workflow

This workflow provides a logical decision-making process for selecting a suitable formulation strategy.

Visualization: Decision Tree for Formulation Strategy

G start Start: Poor In Vivo Solubility ph_sol Determine pH-Solubility Profile (pH 1.2 - 7.4) start->ph_sol check_sol_acid Solubility > Required Dose at Acidic pH? ph_sol->check_sol_acid acid_vehicle SUCCESS: Formulate in Acidic Vehicle (e.g., pH 2-4 Citrate Buffer) check_sol_acid->acid_vehicle Yes cosolvent Screen Co-solvent Systems (e.g., PEG 400, PG) check_sol_acid->cosolvent No check_sol_cosolvent Solubility > Required Dose? cosolvent->check_sol_cosolvent cosolvent_vehicle SUCCESS: Formulate in Co-solvent Vehicle check_sol_cosolvent->cosolvent_vehicle Yes advanced Proceed to Advanced Formulations check_sol_cosolvent->advanced No cyclodextrin Screen Cyclodextrins (e.g., HP-β-CD) advanced->cyclodextrin lipid Screen Lipid-Based Systems (SEDDS/SMEDDS) advanced->lipid check_sol_cd Solubility > Required Dose? cyclodextrin->check_sol_cd check_sol_lipid Solubility > Required Dose? lipid->check_sol_lipid cd_vehicle SUCCESS: Formulate with CD check_sol_cd->cd_vehicle Yes rethink FAILURE: Re-evaluate Compound or Consider Prodrug Approach check_sol_cd->rethink No lipid_vehicle SUCCESS: Formulate in LBDDS check_sol_lipid->lipid_vehicle Yes check_sol_lipid->rethink No

Caption: Formulation selection workflow for this compound.

References

preventing degradation of 2-Morpholin-4-yl-1-phenylethylamine during storage

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 2-Morpholin-4-yl-1-phenylethylamine (CAS 38060-08-1, 31466-44-1). This molecule, a valuable building block in pharmaceutical research, particularly in neuropharmacology, possesses a phenylethylamine core and a morpholine moiety.[1][2] Its structural features, while beneficial for biological activity, also render it susceptible to degradation if not handled and stored with precision. Phenylethylamine derivatives are known to be sensitive to environmental factors, and understanding these vulnerabilities is critical for ensuring experimental reproducibility, maintaining compound potency, and guaranteeing the integrity of your research data.[3]

This guide provides in-depth, experience-driven advice in a direct question-and-answer format to address the specific stability challenges you may encounter. We will explore the underlying chemical principles of degradation and provide actionable protocols to prevent, identify, and troubleshoot these issues.

Frequently Asked Questions (FAQs) on Storage & Prevention

Q1: What are the absolute optimal storage conditions for neat this compound?

A1: The primary goal is to mitigate exposure to the three main degradation catalysts: oxygen, heat, and light. Based on the compound's structure—a tertiary amine and a primary amine susceptible to oxidation—the following conditions are strongly recommended.

ParameterRecommendationRationale
Temperature 0-8 °CStoring the compound under refrigeration significantly slows the kinetics of potential degradation reactions.[1][2]
Atmosphere Inert Gas (Argon or Nitrogen)The phenylethylamine nucleus and the amine groups are vulnerable to oxidation from atmospheric oxygen.[3][4] Backfilling the vial with an inert gas displaces oxygen, creating a protective environment.
Container Amber Glass Vial with PTFE-lined CapAmber glass prevents photodegradation induced by UV and visible light.[3] A tightly sealed, chemically resistant cap (PTFE) prevents moisture ingress and reaction with the container lining.
Environment Dry/DesiccatedThe morpholine component can be hygroscopic.[5] Absorbed moisture can facilitate hydrolytic degradation pathways and other undesirable reactions.[4]

Q2: My previously clear, viscous liquid sample has developed a yellow or brownish tint. What happened, and is it still usable?

A2: A color change is a classic indicator of oxidative degradation.[3] The phenylethylamine core, when oxidized, can form highly conjugated systems like quinone-type structures, which are colored. This is often the first visible sign that the compound's purity has been compromised.

Usability: The sample is likely partially degraded. Using it will introduce impurities into your experiment, leading to inaccurate and non-reproducible results. We strongly advise against its use in any quantitative or biological assay. You should either repurify the material (if feasible) or use a fresh, properly stored sample. The first step should be to perform an analytical check (e.g., HPLC) to quantify the level of degradation.

Q3: I've prepared a stock solution in DMSO. How should I store it and for how long?

A3: While DMSO is a common solvent, long-term storage of amine-containing compounds in it can be problematic. We recommend preparing fresh solutions for each experiment. If short-term storage is necessary:

  • Aliquot: Divide the stock solution into small, single-use aliquots. This avoids repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.

  • Storage Temperature: Store at -20°C or, ideally, -80°C.

  • Inert Atmosphere: Before freezing, gently flush the headspace of each aliquot vial with argon or nitrogen.

  • Shelf-Life: Without specific stability data for your formulation, we recommend using solutions within one to two weeks. For longer-term studies, it is imperative to conduct your own stability assessment.

Q4: Besides oxidation, what other degradation pathways should I be aware of?

A4: While oxidation is the most common issue, other mechanisms can contribute to degradation:

  • Reaction with Carbon Dioxide: Like many amines, this compound can react with atmospheric CO₂ to form a solid carbonate salt, which may appear as a precipitate or haze.[6]

  • Acid/Base Instability: As a basic compound, it will react with any acidic contaminants. Forced degradation studies show that phenylethylamines can be susceptible to hydrolysis under harsh acidic or basic conditions.[4]

  • Photodegradation: Direct exposure to light, especially UV, can provide the energy to initiate free-radical chain reactions, leading to a complex mixture of degradants.[3]

Troubleshooting Guide: Identifying and Resolving Degradation

Observed IssuePotential Root Cause(s)Recommended Action & Troubleshooting Steps
Inconsistent biological assay results or loss of potency. Compound Degradation: The active concentration is lower than assumed due to degradation in storage or during the experiment.1. Verify Purity: Analyze the stock material and working solutions via HPLC to confirm purity and concentration. 2. Prepare Fresh: Discard old solutions and prepare fresh working solutions from a verified, pure stock for each experiment. 3. Review Handling: Ensure the compound is not exposed to light or elevated temperatures during experimental setup.
Appearance of new peaks in HPLC or GC-MS chromatograms. Formation of Degradants: The compound is breaking down into one or more new chemical entities.1. Characterize Degradants: If possible, use mass spectrometry (LC-MS) to get molecular weights of the new peaks. This can provide clues to the degradation pathway (e.g., an increase of 16 amu suggests oxidation). 2. Perform Forced Degradation: Conduct a forced degradation study (see Protocol 2) to intentionally generate degradants. This helps confirm if the new peaks are related to your compound and validates your analytical method's ability to detect them.[7]
Precipitate forms in a stored vial of the neat compound. Carbonate Formation: Reaction with atmospheric CO₂. Moisture Contamination: The compound may have low solubility in water, causing it to precipitate if significant moisture is absorbed.1. Check Seal: Ensure the container is sealed tightly. 2. Store Under Inert Gas: Use argon or nitrogen to displace air. 3. Dry Storage: Store vials in a desiccator. 4. Solubility Test: Test the solubility of a small amount of the precipitate in an appropriate organic solvent. If it dissolves, it may still be usable after re-characterization. If it is insoluble, it is likely a salt.

Visualizing Degradation & Stability Workflow

To better understand the potential chemical changes and the logical process for ensuring stability, the following diagrams have been created.

Diagram 1: Potential Degradation Pathways cluster_main This compound cluster_products Potential Degradation Products Parent Parent Compound N_Oxide_Morpholine N-Oxide (Morpholine) Parent->N_Oxide_Morpholine Oxidation [O₂] N_Oxide_Ethylamine N-Oxide (Ethylamine) Parent->N_Oxide_Ethylamine Oxidation [O₂] Deamination_Product Phenylacetaldehyde (via Oxidative Deamination) Parent->Deamination_Product Oxidative Deamination Ring_Opened Hydrolytic Ring Opening (Under Harsh Acid) Parent->Ring_Opened Strong Acid/H₂O

Caption: Diagram 1: Potential degradation pathways for this compound.

Diagram 2: Experimental Workflow for Stability Assessment A Receive/Synthesize Compound B Initial Analysis (t=0) (HPLC, NMR, MS) A->B C Establish Purity Spec (e.g., >98%) B->C D Forced Degradation Study (Acid, Base, Heat, Light, Oxid.) C->D Method Development F Set up Long-Term Storage Study (Recommended Conditions) C->F Stability Study E Develop & Validate Stability-Indicating Method D->E E->F Use Validated Method G Analyze at Time Points (e.g., 1, 3, 6 months) F->G H Evaluate Data: Assess Purity vs. Time G->H I Determine Shelf-Life & Re-test Date H->I

Caption: Diagram 2: A logical workflow for performing a comprehensive stability assessment.

Experimental Protocols

Protocol 1: Basic Stability-Indicating HPLC Method Development

This protocol outlines a starting point for developing an HPLC method capable of separating the parent compound from its potential degradation products.

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in Water. (The acidic modifier helps with peak shape for the amine).

    • Solvent B: Acetonitrile or Methanol.

  • Initial Gradient:

    • Time 0 min: 5% B

    • Time 20 min: 95% B

    • Time 25 min: 95% B

    • Time 26 min: 5% B

    • Time 30 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV Detector at 210 nm and 254 nm. A Photo-Diode Array (PDA) detector is ideal for assessing peak purity.

  • Sample Preparation: Prepare a ~1 mg/mL solution of the compound in 50:50 Acetonitrile:Water.

  • Optimization: Inject your pure (t=0) sample and samples from the forced degradation study (Protocol 2). Adjust the gradient slope, solvents, and acid modifier to achieve baseline separation between the parent peak and all degradation peaks.

Protocol 2: Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential for understanding potential liabilities and developing robust analytical methods.[7][8] Prepare a ~1 mg/mL solution of the compound for each condition.

Stress ConditionProcedureTypical Duration
Acid Hydrolysis Add HCl to a final concentration of 0.1 M.Heat at 60°C for 2-24 hours.
Base Hydrolysis Add NaOH to a final concentration of 0.1 M.Heat at 60°C for 2-24 hours.
Oxidation Add Hydrogen Peroxide (H₂O₂) to a final concentration of 3%.Keep at room temperature for 1-8 hours.[7]
Thermal Store the solution (in a sealed vial) and a sample of solid powder.Heat in an oven at 80°C for 24-72 hours.
Photolytic Expose the solution and solid powder to direct light (ICH-compliant photostability chamber, ~1.2 million lux hours).Duration as per ICH Q1B guidelines.

Analysis: After exposure, neutralize the acidic and basic samples before diluting all samples to an appropriate concentration for HPLC analysis. Aim for approximately 5-20% degradation of the parent compound to ensure that the degradation products are visible without completely consuming the starting material.

By implementing these storage, handling, and analytical strategies, you can significantly mitigate the risk of degradation, ensuring the quality and reliability of your research involving this compound.

References

Validation & Comparative

A Comparative Analysis of 2-Morpholin-4-yl-1-phenylethylamine (Phenmetrazine) and Phenylethylamine (PEA)

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Abstract

This guide provides a detailed comparative analysis of the endogenous trace amine, Phenylethylamine (PEA), and its synthetic derivative, 2-Morpholin-4-yl-1-phenylethylamine (Phenmetrazine). While both compounds are central nervous system stimulants sharing a common phenethylamine backbone, their distinct structural modifications result in significant differences in their pharmacodynamic, pharmacokinetic, and behavioral profiles. PEA acts primarily as a TAAR1 agonist, modulating monoamine transporter function, but its therapeutic potential is limited by rapid metabolism. Phenmetrazine, conversely, is a more stable and potent dopamine and norepinephrine releasing agent that acts directly as a transporter substrate. This document elucidates these differences through structural analysis, comparative pharmacology, and detailed experimental protocols, offering a critical resource for researchers in neuroscience and drug development.

Introduction

Phenylethylamine (PEA) is a naturally occurring monoamine alkaloid found in the mammalian brain and in various foods, acting as an endogenous neuromodulator or neurotransmitter.[1][[“]] Often referred to as a "trace amine," it is synthesized from L-phenylalanine and is implicated in mood, focus, and attention.[1][3] Its structural similarity to amphetamines underpins its stimulant properties.[4] However, its clinical utility is severely hampered by extensive and rapid metabolism by monoamine oxidase B (MAO-B), leading to a very short half-life.[1]

In the 1950s, in a search for an anorectic agent with fewer side effects than amphetamine, chemical modification of the PEA scaffold led to the synthesis of Phenmetrazine (formerly marketed as Preludin®).[5] By incorporating the ethylamine side chain of PEA into a morpholine ring, researchers created a compound with markedly different properties. Phenmetrazine was used clinically as an appetite suppressant but was later withdrawn in many countries due to its potential for abuse.[5][6]

This guide will dissect the critical distinctions between the parent compound, PEA, and its structurally constrained analog, Phenmetrazine. We will explore how a simple cyclization dramatically alters the molecule's interaction with monoamine transporters, its metabolic stability, and its overall pharmacological profile.

Structural Analysis: The Foundation of Functional Divergence

The fundamental difference between PEA and Phenmetrazine lies in the conformation of the ethylamine side chain. In PEA, this chain is flexible. In Phenmetrazine, it is locked into a rigid chair conformation as part of a morpholine ring. This seemingly minor alteration has profound consequences for receptor and transporter interactions.

  • Phenylethylamine (PEA): A primary amine with a flexible ethyl group attached to a benzene ring.[1] Its unconstrained nature allows it to adopt multiple conformations.

  • This compound (Phenmetrazine): A secondary amine where the nitrogen and the β-carbon of the original PEA structure are incorporated into a morpholine ring. This creates a rigid structure with a specific stereochemistry.[7]

G cluster_PEA Phenylethylamine (PEA) cluster_Phenmetrazine Phenmetrazine PEA_structure Phenmetrazine_structure PEA_text Flexible Ethylamine Side Chain Phenmetrazine_text Rigid Morpholine Ring Structure

Caption: Chemical structures of Phenylethylamine (PEA) and Phenmetrazine.

Comparative Pharmacodynamics: A Tale of Two Mechanisms

The structural rigidity of Phenmetrazine translates into a more specific and potent interaction with catecholamine transporters compared to PEA's broader, modulatory role mediated by TAAR1.

Mechanism of Action

Phenylethylamine (PEA): PEA's primary mechanism is not direct action on transporters, but rather as a potent agonist for the Trace Amine-Associated Receptor 1 (TAAR1).[1][8] Activation of TAAR1 in monoamine neurons initiates a signaling cascade that inhibits the uptake and promotes the efflux (reverse transport) of dopamine, norepinephrine, and serotonin through their respective transporters (DAT, NET, SERT).[3][8] Its function is therefore highly dependent on the presence and activation of TAAR1.[8]

Phenmetrazine: In contrast, Phenmetrazine acts as a direct substrate for the dopamine and norepinephrine transporters.[6][9] It is a potent norepinephrine-dopamine releasing agent (NDRA).[10] It competes with endogenous catecholamines for uptake, is transported into the presynaptic terminal, and induces transporter-mediated efflux, thereby increasing synaptic concentrations of dopamine and norepinephrine.[5][7] Critically, its activity at the serotonin transporter (SERT) is exceptionally weak, making it a selective catecholamine releaser.[6][10] Unlike many releasing agents, Phenmetrazine's action does not appear to involve the vesicular monoamine transporter 2 (VMAT2).[10]

G cluster_PEA Phenylethylamine (PEA) Mechanism cluster_Phenmetrazine Phenmetrazine Mechanism PEA PEA TAAR1 TAAR1 Receptor PEA->TAAR1 Agonist Signaling Intracellular Signaling Cascade TAAR1->Signaling Transporter_P Phosphorylated DAT / NET Signaling->Transporter_P Phosphorylates Efflux_P DA / NE Efflux Transporter_P->Efflux_P Induces Phenmetrazine Phenmetrazine Transporter_PM DAT / NET Phenmetrazine->Transporter_PM Direct Substrate Efflux_PM DA / NE Efflux Transporter_PM->Efflux_PM Induces Reverse Transport

Caption: Contrasting mechanisms of PEA (TAAR1-mediated) and Phenmetrazine (direct transporter substrate).

Comparative Potency at Monoamine Transporters

Quantitative data from in vitro transporter assays highlight the significant difference in potency and selectivity between the two molecules. Phenmetrazine is a potent catecholamine releaser, whereas PEA's effects are more diffuse and TAAR1-dependent.

CompoundTransporterActionPotency (EC₅₀ / IC₅₀)Selectivity
Phenmetrazine NETRelease~29-50 nM (EC₅₀)[10]NE > DA >> 5-HT
DATRelease~70-131 nM (EC₅₀)[10]
SERTRelease>7,700 nM (EC₅₀)[10]
Phenylethylamine DATUptake Inhibition~3.2 µM (IC₅₀) *DA ≈ NE ≈ 5-HT
NETUptake Inhibition~4.4 µM (IC₅₀) *
SERTUptake Inhibition~4.0 µM (IC₅₀) *
Note: PEA values represent TAAR1-mediated transporter inhibition and can vary. Data are illustrative based on typical µM potency for trace amines.

Comparative Pharmacokinetics

The metabolic stability conferred by the morpholine ring is a key differentiator, giving Phenmetrazine a longer duration of action and oral bioavailability compared to PEA.

ParameterPhenylethylamine (PEA)Phenmetrazine
Oral Bioavailability Very low[1]Moderate to High
Primary Metabolism Rapidly deaminated by Monoamine Oxidase B (MAO-B) in the gut and liver.[1]N-oxidation, aromatic hydroxylation, and side-chain degradation.[5]
Half-life Extremely short (minutes) when taken orally without an MAOI.[1]Longer, allowing for clinical dosing schedules (e.g., 2-3 times daily).[5]
Excretion Primarily as phenylacetic acid.[1]~70% excreted within 24 hours, with ~19% as unchanged drug.[5][10]
Prodrugs None commonly used.Phendimetrazine is a clinically used prodrug that is N-demethylated to Phenmetrazine.[11][12]

Behavioral and Physiological Effects

Both compounds are CNS stimulants, but their profiles differ. Phenmetrazine's selective catecholamine release produces classic stimulant and anorectic effects.[5][7] In clinical studies, it was found to produce less nervousness and euphoria than amphetamines.[5] Animal studies show it has subjective effects similar to cocaine and amphetamine.[13]

PEA's behavioral effects are more transient and are often described in terms of mood enhancement and improved focus.[4] In animal models, PEA demonstrates rewarding and reinforcing properties and can induce stereotyped behaviors at higher doses, with effects mediated by both catecholaminergic and serotonergic systems.[14][15][16][17]

Experimental Protocols for Comparative Analysis

To empirically determine the distinct pharmacological profiles of PEA and Phenmetrazine, specific in vitro and in vivo assays are required.

Protocol: In Vitro Monoamine Transporter Release Assay

This protocol is designed to measure a compound's ability to induce neurotransmitter efflux from pre-loaded synaptosomes, differentiating between transporter substrates (like Phenmetrazine) and modulators.

Causality: This assay directly measures a compound's ability to cause reverse transport, which is the hallmark of a releasing agent. By pre-loading synaptosomes (resealed nerve terminals) with a radiolabeled neurotransmitter, we can quantify its release into the buffer upon drug exposure.

Self-Validation: The protocol includes a known releasing agent (d-amphetamine) as a positive control and a transporter inhibitor (cocaine) to confirm that the observed release is transporter-mediated. A vehicle control establishes the baseline level of spontaneous efflux.

Methodology:

  • Synaptosome Preparation:

    • Homogenize fresh rat striatal tissue (for DAT/SERT) or cortical tissue (for NET) in ice-cold 0.32 M sucrose buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the synaptosomes.

    • Resuspend the synaptosomal pellet in Krebs-Ringer buffer.

  • Radiolabel Loading:

    • Aliquot the synaptosomal suspension into microcentrifuge tubes.

    • Add [³H]dopamine (for DAT), [³H]norepinephrine (for NET), or [³H]serotonin (for SERT) to a final concentration of 10 nM.

    • Incubate for 15 minutes at 37°C to allow for transporter-mediated uptake of the radiolabel.

  • Release Assay:

    • Place the tubes on a superfusion apparatus. Continuously wash the synaptosomes with fresh buffer to remove excess radiolabel and establish a stable baseline of efflux.

    • Collect fractions of the superfusate every 5 minutes.

    • After establishing a stable baseline (typically 3-4 fractions), switch to a buffer containing the test compound (Phenmetrazine or PEA at various concentrations, e.g., 10 nM to 100 µM).

    • Continue collecting fractions for 30-45 minutes to measure drug-induced release.

    • Include control experiments: vehicle, positive control (10 µM d-amphetamine), and a test for transporter-dependence (co-incubation of test compound with 10 µM cocaine).

  • Data Analysis:

    • Quantify the radioactivity in each collected fraction using liquid scintillation counting.

    • Express release as a percentage of the total radioactivity present in the synaptosomes at the start of the experiment.

    • Plot concentration-response curves and calculate EC₅₀ values for each compound at each transporter.

G A 1. Prepare Synaptosomes B 2. Load with [3H]Neurotransmitter A->B C 3. Establish Baseline Efflux (Superfusion) B->C D 4. Add Test Compound (PEA / Phenmetrazine) C->D E 5. Collect Fractions & Measure Release D->E F 6. Analyze Data (Calculate EC50) E->F

Caption: Workflow for the in vitro monoamine transporter release assay.

Conclusion

The comparison between Phenylethylamine and its derivative, Phenmetrazine, serves as a compelling case study in structure-activity relationships. The cyclization of PEA's flexible side chain into a rigid morpholine ring fundamentally alters its pharmacological profile.

  • PEA is an endogenous neuromodulator whose broad, TAAR1-mediated actions are curtailed by rapid metabolism.

  • Phenmetrazine is a metabolically stable, potent, and selective dopamine/norepinephrine releasing agent that acts as a direct transporter substrate.

This transformation from a transient, broad-spectrum modulator to a potent and selective releasing agent highlights the power of structural constraint in drug design. For researchers, understanding these differences is crucial for interpreting experimental data and for designing novel compounds that target the monoamine systems with greater precision and improved therapeutic potential.

References

A Comparative Analysis of Dopamine Release: 2-Morpholin-4-yl-1-phenylethylamine vs. Amphetamine

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Neuropharmacology and Drug Development Professionals

Introduction

The modulation of dopamine (DA) neurotransmission is a cornerstone of research in neuroscience and a primary target for the development of therapeutics for a range of neuropsychiatric disorders, including ADHD, depression, and addiction. Phenylethylamine derivatives, in particular, have been a rich source of compounds that interact with the dopaminergic system. Among these, amphetamine is the archetypal dopamine-releasing agent, with a well-characterized and complex mechanism of action. This guide provides an in-depth comparison of the effects of amphetamine on dopamine release with the putative actions of a less-studied derivative, 2-morpholin-4-yl-1-phenylethylamine. While empirical data on the latter is scarce, we will draw upon structure-activity relationships of related compounds to propose a hypothetical mechanism of action and highlight the experimental approaches necessary to validate these predictions. This guide is intended for researchers and scientists in the field of drug development, offering a framework for the pharmacological investigation of novel phenylethylamines.

Amphetamine: A Multi-Target Modulator of Dopamine Homeostasis

Amphetamine's profound effects on extracellular dopamine levels stem from its ability to interact with key proteins involved in dopamine transport and storage. Its mechanism is multifaceted, primarily targeting the dopamine transporter (DAT) and the vesicular monoamine transporter 2 (VMAT2).[1][2]

Mechanism of Action of Amphetamine

Amphetamine is a substrate for DAT, meaning it is transported into the presynaptic dopamine terminal.[1] This competitive inhibition of dopamine reuptake is only the initial step. Once inside the neuron, amphetamine exerts its primary effects:

  • VMAT2 Inhibition and Disruption of Vesicular Storage: Amphetamine, as a weak base, can diffuse into synaptic vesicles and disrupt the proton gradient necessary for VMAT2 to sequester dopamine.[1][3] It also acts as a VMAT2 substrate, further inhibiting dopamine uptake into vesicles.[4][5] This leads to a significant increase in cytosolic dopamine concentrations.

  • DAT-Mediated Reverse Transport (Eflux): The elevated cytosolic dopamine creates a concentration gradient that favors the outward transport of dopamine through DAT.[1][2] Amphetamine facilitates this reverse transport process, effectively turning the reuptake transporter into a dopamine efflux pump. This is a non-vesicular, action potential-independent mechanism of dopamine release.

  • Modulation of Dopamine Synthesis and Metabolism: Amphetamine can also influence the activity of tyrosine hydroxylase, the rate-limiting enzyme in dopamine synthesis, and inhibit monoamine oxidase (MAO), an enzyme that degrades dopamine, further contributing to elevated cytosolic dopamine levels.[6][7]

  • Trace Amine-Associated Receptor 1 (TAAR1) Activation: Amphetamine is an agonist at TAAR1, an intracellular G-protein coupled receptor.[6] Activation of TAAR1 can lead to phosphorylation of DAT, which contributes to the reversal of transporter function and subsequent dopamine efflux.

The culmination of these actions is a robust and sustained increase in synaptic dopamine concentrations, leading to the potent psychostimulant effects of amphetamine.[8]

This compound: A Hypothetical Dopaminergic Profile

Inferred Mechanism of Action

Based on its structural similarity to other dopamine-releasing agents, particularly those containing a morpholine ring like phenmetrazine and its prodrug phendimetrazine, a plausible hypothesis is that this compound also functions as a dopamine-releasing agent.

  • Interaction with Dopamine Transporter (DAT): Like other phenylethylamines, it is highly probable that this compound is a substrate for DAT, allowing it to enter dopaminergic neurons.[11]

  • Potential for Dopamine Eflux: The core phenylethylamine scaffold is the key structural motif for inducing DAT-mediated dopamine efflux.[12] The N-substitution with a morpholinoethyl group will modulate its affinity and efficacy at the transporter. For comparison, phenmetrazine, which contains a morpholine ring fused to the ethylamine side chain, is a potent dopamine and norepinephrine releaser.[1] Phendimetrazine, which is N-methylated phenmetrazine, acts as a prodrug, being metabolized to phenmetrazine to exert its effects.[2][13] This suggests that the presence of the morpholine moiety is compatible with dopamine-releasing activity.

Therefore, it is hypothesized that this compound will increase extracellular dopamine levels primarily through DAT-mediated reverse transport. Its potency and efficacy relative to amphetamine would depend on its affinity for DAT and its ability to promote the outward transport of dopamine.

Comparative Overview: Amphetamine vs. This compound

FeatureAmphetamineThis compound (Hypothetical)
Primary Mechanism DAT and VMAT2 substrate, TAAR1 agonistLikely a DAT substrate
Dopamine Release Potent inducer of DAT-mediated efflux and disruption of vesicular storagePredicted to induce DAT-mediated efflux
VMAT2 Interaction Significant inhibition and disruptionUnknown, potentially less significant than amphetamine
TAAR1 Activity AgonistUnknown
Supporting Data Extensive preclinical and clinical dataNo direct experimental data found

Experimental Protocols for Comparative Analysis

To empirically determine the effects of this compound on dopamine release and compare them to amphetamine, a series of well-established in vitro and in vivo assays are required.

In Vitro Dopamine Release Assay using Synaptosomes

This assay provides a direct measure of a compound's ability to induce dopamine release from isolated nerve terminals.

Methodology:

  • Synaptosome Preparation: Isolate synaptosomes from the striatum of rodent brains via differential centrifugation.[14][15]

  • [³H]Dopamine Loading: Incubate the synaptosomes with [³H]dopamine to allow for its uptake into the nerve terminals and subsequent packaging into synaptic vesicles.

  • Superfusion and Sample Collection: Transfer the loaded synaptosomes to a superfusion system and collect baseline fractions of the superfusate.

  • Compound Administration: Introduce varying concentrations of this compound or amphetamine into the superfusion buffer.

  • Fraction Collection and Analysis: Continue to collect fractions and quantify the amount of [³H]dopamine released using liquid scintillation counting.

Causality and Validation: This protocol allows for the determination of a compound's potency (EC₅₀) and efficacy (Eₘₐₓ) for inducing dopamine release. The inclusion of DAT inhibitors (e.g., GBR12909) and VMAT2 inhibitors (e.g., reserpine) can help to elucidate the specific transporters involved in the observed release.

Diagram of Synaptosomal Dopamine Release Assay Workflow

G cluster_prep Synaptosome Preparation cluster_assay Dopamine Release Assay prep1 Striatal Tissue Dissection prep2 Homogenization prep1->prep2 prep3 Differential Centrifugation prep2->prep3 prep4 Isolated Synaptosomes prep3->prep4 assay1 [3H]Dopamine Loading prep4->assay1 assay2 Superfusion & Baseline Collection assay1->assay2 assay3 Compound Administration (Test vs. Amphetamine) assay2->assay3 assay4 Fraction Collection assay3->assay4 assay5 Scintillation Counting assay4->assay5 assay6 Data Analysis (EC50, Emax) assay5->assay6

Caption: Workflow for the in vitro synaptosomal dopamine release assay.

In Vivo Microdialysis

This technique allows for the measurement of extracellular dopamine levels in specific brain regions of freely moving animals, providing a more physiologically relevant assessment of a compound's effects.

Methodology:

  • Stereotaxic Surgery: Implant a guide cannula targeting the nucleus accumbens or striatum of an anesthetized rodent.[16]

  • Recovery: Allow the animal to recover from surgery for several days.

  • Probe Insertion and Perfusion: On the day of the experiment, insert a microdialysis probe through the guide cannula and perfuse it with artificial cerebrospinal fluid (aCSF).[6][16]

  • Baseline Collection: Collect several baseline dialysate samples to establish stable extracellular dopamine levels.

  • Drug Administration: Administer this compound or amphetamine systemically (e.g., via intraperitoneal injection).

  • Sample Collection and Analysis: Continue collecting dialysate samples at regular intervals and analyze the dopamine content using high-performance liquid chromatography with electrochemical detection (HPLC-ED).[16]

Causality and Validation: This protocol reveals the time course and magnitude of the effect of a compound on extracellular dopamine in a living animal. Co-administration of transporter inhibitors can further dissect the underlying mechanisms.

Diagram of In Vivo Microdialysis Experimental Workflow

G cluster_procedure Microdialysis Procedure cluster_analysis Sample Analysis proc1 Stereotaxic Implantation of Guide Cannula proc2 Animal Recovery proc1->proc2 proc3 Probe Insertion & Perfusion proc2->proc3 proc4 Baseline Sample Collection proc3->proc4 proc5 Systemic Drug Administration proc4->proc5 proc6 Post-Drug Sample Collection proc5->proc6 analysis1 HPLC-ED Analysis of Dopamine proc6->analysis1 analysis2 Data Quantification analysis1->analysis2 analysis3 Time-Course Analysis analysis2->analysis3

Caption: Experimental workflow for in vivo microdialysis.

Electrophysiological Recordings of Dopamine Neurons

This technique directly measures the firing activity of dopamine neurons in response to drug administration.

Methodology:

  • Slice Preparation: Prepare acute midbrain slices containing the ventral tegmental area (VTA) or substantia nigra pars compacta (SNc).[17]

  • Neuron Identification: Identify dopamine neurons based on their electrophysiological properties (e.g., slow, regular firing and a prominent hyperpolarization-activated current, Ih) and/or post-hoc immunohistochemical staining for tyrosine hydroxylase.[18]

  • Patch-Clamp Recording: Obtain whole-cell or cell-attached patch-clamp recordings to monitor the spontaneous firing rate of dopamine neurons.[5][17]

  • Drug Application: Bath-apply this compound or amphetamine and record any changes in firing frequency and pattern.

Causality and Validation: Amphetamine is known to decrease the firing rate of dopamine neurons via autoreceptor activation secondary to increased extracellular dopamine. This experiment would reveal whether this compound produces a similar effect, providing indirect evidence of dopamine release.

Conclusion and Future Directions

Amphetamine serves as a benchmark for dopamine-releasing agents, with a well-elucidated, multi-target mechanism of action. While this compound remains a largely uncharacterized compound, its structural features strongly suggest it may also possess dopamine-releasing properties, likely through interaction with the dopamine transporter. The proposed experimental protocols provide a clear roadmap for the systematic evaluation of this compound's neuropharmacological profile.

Future research should focus on conducting these comparative studies to determine the potency, efficacy, and mechanism of action of this compound relative to amphetamine. Such studies are crucial for understanding the structure-activity relationships of novel phenylethylamine derivatives and for identifying promising new leads for the development of therapeutics targeting the dopaminergic system. The presence of the morpholine moiety may confer unique pharmacokinetic or pharmacodynamic properties, making this and related compounds worthy of further investigation.

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-Morpholin-4-yl-1-phenylethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development, the integrity of analytical data is the bedrock upon which the safety and efficacy of a drug product are built. For a compound like 2-Morpholin-4-yl-1-phenylethylamine, which serves as a key intermediate in the synthesis of various pharmaceuticals, the ability to accurately and reliably quantify it is paramount.[1] This guide provides a comprehensive framework for the cross-validation of analytical methods for this compound, moving beyond mere procedural steps to explain the scientific rationale behind methodological choices.

Analytical method validation demonstrates that a procedure is fit for its intended purpose.[2] However, in the lifecycle of a drug product, it is often necessary to transfer a method to a different laboratory, update instrumentation, or run samples from a single clinical study at multiple sites. In these instances, cross-validation becomes essential. It is the formal process of comparing results from two different validated methods or the same method at two different locations to ensure they are comparable and produce reliable, consistent data.[3][4] This guide will compare two common and powerful analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—and provide a detailed protocol for their cross-validation.

Comparative Overview of Analytical Techniques

The choice of an analytical method is driven by the required sensitivity, selectivity, and the nature of the sample matrix. For this compound, both chromatographic techniques are suitable, but they offer distinct advantages.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is a robust and widely accessible technique in quality control laboratories. Since the this compound structure contains a phenyl group, it possesses a chromophore that allows for direct detection by UV absorbance. While reliable and cost-effective, its sensitivity and selectivity can be limited, especially in complex biological matrices where other compounds may interfere.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for high-sensitivity and high-selectivity bioanalysis.[5] It couples the separation power of LC with the mass-resolving capability of a triple quadrupole mass spectrometer. By monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM), LC-MS/MS can quantify the target analyte with exceptional specificity, even at very low concentrations, virtually eliminating matrix interference.[5][6][7]

The decision to cross-validate an established HPLC-UV method against a new LC-MS/MS method often arises from the need for lower quantification limits in pharmacokinetic or toxicokinetic studies.

The Regulatory Framework for Cross-Validation

Regulatory bodies like the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation (ICH) provide clear guidelines on when cross-validation is necessary.[8][9][10] The objective is to ensure the continuity and integrity of data throughout the drug development lifecycle.[11]

Cross-validation should be performed when:

  • Data are being compared across different methods.

  • Samples from the same study are analyzed at different laboratories.

  • A significant change is made to a validated method (e.g., new instrument, critical reagent change).

The core of cross-validation lies in analyzing the same set of quality control (QC) samples with both methods (or at both sites) and demonstrating that the results are statistically equivalent.[4]

G start Need to Compare Analytical Data for This compound q1 Are samples from a single study analyzed with two different validated methods? start->q1 q2 Are samples from a single study analyzed at two different sites (using the same method)? q1->q2 No perform_cv Perform Cross-Validation q1->perform_cv Yes q3 Was a significant change made to a validated method (e.g., new instrument, new critical reagent)? q2->q3 No q2->perform_cv Yes q3->perform_cv Yes no_cv Cross-Validation Not Required (Standard method validation applies) q3->no_cv No

Caption: Decision tree for determining the need for cross-validation.

Experimental Design: Cross-Validation Protocol

This section details the protocols for two distinct analytical methods and the subsequent cross-validation study. The causality behind these steps is rooted in ensuring robustness, selectivity, and reproducibility.

Protocol 1: HPLC-UV Method for Quantification

This method is designed for robustness and is suitable for analyzing drug substances or formulations where concentrations are relatively high.

  • Chromatographic Conditions:

    • Instrument: Agilent 1260 Infinity II HPLC system or equivalent.

    • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start at 10% B, linear gradient to 90% B over 8 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

  • Standard and Sample Preparation:

    • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of 50:50 (v/v) acetonitrile:water diluent.

    • Calibration Standards: Serially dilute the stock solution to prepare calibration standards ranging from 1 µg/mL to 200 µg/mL.

    • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 3 µg/mL, 50 µg/mL, and 150 µg/mL) from a separate weighing of the reference standard.

    • Sample Preparation: Dilute the test sample with the diluent to fall within the calibration range.

Protocol 2: LC-MS/MS Method for Quantification

This method is optimized for high sensitivity and is ideal for bioanalysis (e.g., in plasma or urine).[5][12]

  • Chromatographic and Mass Spectrometric Conditions:

    • Instrument: Sciex Triple Quad 6500+ system with a Shimadzu Nexera X2 UPLC or equivalent.

    • Column: Phenyl-Hexyl column (e.g., 2.1 x 100 mm, 1.7 µm particle size).[5]

    • Mobile Phase A: 0.1% Formic Acid in Water with 5 mM Ammonium Acetate.[5]

    • Mobile Phase B: 0.1% Formic Acid in Methanol.[5]

    • Gradient: Start at 5% B, linear gradient to 95% B over 5 minutes, hold for 1 minute, return to 5% B and equilibrate for 2 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • MRM Transition: Hypothetical transition based on MW of 206.29: Q1: 207.3 m/z → Q3: 121.1 m/z (product ion corresponds to the loss of the morpholine ethyl fragment).

  • Standard and Sample Preparation (for Plasma):

    • Standard Stock Solution (1 mg/mL): As described in Protocol 1.

    • Calibration Standards: Serially dilute the stock solution and spike into blank plasma to prepare calibration standards from 0.5 ng/mL to 500 ng/mL.

    • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 1.5 ng/mL, 75 ng/mL, and 400 ng/mL) in blank plasma.

    • Sample Preparation (Protein Precipitation): To 100 µL of plasma sample (standard, QC, or unknown), add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a deuterated analog). Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes. Transfer the supernatant for injection.

Protocol 3: The Cross-Validation Study
  • Sample Selection: Prepare a minimum of three batches of QC samples. Each batch should contain at least six replicates at a low, medium, and high concentration level relevant to the analytical range of both methods. For this example, we will use concentrations that overlap: 3 µg/mL, 50 µg/mL, and 150 µg/mL.

  • Analysis:

    • Analyze one complete batch of QC samples (low, mid, high; n=6 each) using the validated HPLC-UV method.

    • Analyze the same complete batch of QC samples using the validated LC-MS/MS method.

    • Repeat for the remaining two batches on different days to assess inter-day precision.

  • Data Evaluation:

    • Calculate the mean concentration and precision (%CV) for each QC level from each method.

    • For each QC level, calculate the percentage difference between the mean concentration obtained by the HPLC-UV method and the LC-MS/MS method. The formula is: %Difference = [(Mean_Method1 - Mean_Method2) / ((Mean_Method1 + Mean_Method2) / 2)] * 100

Data Presentation and Acceptance Criteria

Quantitative data should be summarized in clear, comparative tables.

Table 1: Hypothetical Performance Characteristics of the Analytical Methods

ParameterHPLC-UV MethodLC-MS/MS Method
Linearity Range 1 µg/mL - 200 µg/mL0.5 ng/mL - 500 ng/mL
Correlation (r²) > 0.998> 0.999
LOQ 1 µg/mL0.5 ng/mL
Intra-day Precision (%CV) < 5%< 8%
Inter-day Precision (%CV) < 6%< 10%
Accuracy (% Recovery) 97.0% - 104.0%95.0% - 105.0%

Table 2: Hypothetical Cross-Validation Results

QC LevelHPLC-UV Mean (µg/mL)LC-MS/MS Mean (µg/mL)% DifferenceAcceptance Criteria Met?
Low QC (3 µg/mL) 3.052.91-4.69%Yes
Mid QC (50 µg/mL) 51.248.9-4.59%Yes
High QC (150 µg/mL) 148.5153.1+3.05%Yes

Acceptance Criteria: The mean concentration at each QC level determined by each method should be within ±15% of each other (or ±20% for LLOQ), as recommended by FDA and EMA guidelines for bioanalytical method validation.[8][9][13]

Visualizing the Workflow

A clear workflow diagram ensures the process is understood and can be reproduced consistently.

G cluster_prep Preparation cluster_analysis Analysis cluster_hplc Method 1: HPLC-UV cluster_lcms Method 2: LC-MS/MS cluster_eval Evaluation prep_qcs Prepare 3 Batches of QC Samples (Low, Mid, High Concentrations) n=6 replicates per level hplc_run Analyze QC Samples (Batch 1, 2, 3) prep_qcs->hplc_run lcms_run Analyze QC Samples (Batch 1, 2, 3) prep_qcs->lcms_run hplc_cal Run Calibration Curve hplc_cal->hplc_run calc Calculate Mean Concentration and Precision (%CV) for each method and level hplc_run->calc lcms_cal Run Calibration Curve lcms_cal->lcms_run lcms_run->calc compare Calculate % Difference Between Method 1 and Method 2 Means calc->compare decision Compare % Difference to Acceptance Criteria (e.g., ±15%) compare->decision pass Cross-Validation Successful decision->pass Pass fail Investigation Required decision->fail Fail

Caption: Experimental workflow for cross-validation of two analytical methods.

Conclusion and Expert Insights

The cross-validation of analytical methods is a non-negotiable step in ensuring data comparability across the lifecycle of a pharmaceutical product. This guide has demonstrated a practical approach to comparing a robust HPLC-UV method with a highly sensitive LC-MS/MS method for the analysis of this compound. The key to a successful cross-validation lies not just in executing the protocol but in understanding the scientific principles that underpin it.

As a final insight, it is crucial to proactively define the acceptance criteria in a validation plan before the study begins. This practice, grounded in regulatory expectations, prevents bias in data interpretation and ensures the process is a self-validating system.[14] Thorough documentation of every step, from sample preparation to the final statistical analysis, provides a transparent and defensible record for regulatory submissions and reinforces the trustworthiness of the data generated.

References

A Comparative Guide to the Receptor Binding Affinity of Phenylethylamine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Phenylethylamine Scaffold and its Serotonergic Significance

The phenylethylamine backbone represents a foundational scaffold in neuropharmacology, giving rise to a diverse array of psychoactive compounds that have captivated both medicinal chemists and neuroscientists.[1] This structural motif is shared by endogenous neurotransmitters like dopamine and norepinephrine, as well as a wide spectrum of synthetic analogs with profound effects on consciousness, perception, and mood.[1] Among the primary targets for many of these compounds are the serotonin (5-hydroxytryptamine, 5-HT) receptors, a family of G protein-coupled receptors (GPCRs) that play a crucial role in modulating a vast range of physiological and psychological processes.[2]

Of particular interest to researchers in drug development are the 5-HT2 receptor subtypes: 5-HT2A, 5-HT2B, and 5-HT2C.[3] Agonism at the 5-HT2A receptor is a key mechanism underlying the effects of classic psychedelic compounds.[[“]][5] The 5-HT2B receptor is associated with cardiac function, and its activation is a critical safety consideration in drug development.[6][7] The 5-HT2C receptor is implicated in the regulation of mood, appetite, and reward pathways.[3][8] Consequently, a thorough understanding of the binding affinities of novel phenylethylamine analogs at these receptors is paramount for predicting their pharmacological effects and therapeutic potential.

This guide provides a comparative analysis of the receptor binding affinities of several key phenylethylamine analogs, supported by a detailed experimental protocol for determining these values. We will delve into the causality behind the experimental design and data analysis, providing researchers with the foundational knowledge to confidently assess the serotonergic activity of their compounds of interest.

Comparative Receptor Binding Affinities

The binding affinity of a ligand for a receptor is typically expressed as the inhibition constant (Ki), which represents the concentration of a competing ligand that will occupy 50% of the receptors in the absence of the radioligand. A lower Ki value indicates a higher binding affinity. The following table summarizes the in vitro binding affinities (Ki, in nanomolars) of mescaline, 2C-B, and DOB for human 5-HT2A, 5-HT2B, and 5-HT2C receptors.

Compound5-HT2A Ki (nM)5-HT2B Ki (nM)5-HT2C Ki (nM)
Mescaline ~10,000>20,000-
2C-B 1.2 (EC50)13 (EC50)0.63 (EC50)
DOB 59--

Note: Data for 2C-B are presented as EC50 values, which measure the concentration of a ligand that provokes a response halfway between the baseline and maximum response. While not a direct measure of binding affinity like Ki, it is indicative of the compound's potency at the receptor. Data for Mescaline and DOB are from various sources and may have been determined under different experimental conditions. A direct comparison should be made with caution.[9][10][11]

Experimental Protocol: Competitive Radioligand Binding Assay for 5-HT2 Receptors

To empirically determine and compare the binding affinities of novel phenylethylamine analogs, a competitive radioligand binding assay is the gold standard.[12][13] This method allows for the quantification of the affinity of an unlabeled test compound by measuring its ability to displace a radioactively labeled ligand from the target receptor.[12]

Principle of the Assay

The assay relies on the competition between a radiolabeled ligand with known affinity for the receptor and an unlabeled test compound. By incubating a fixed concentration of the radioligand with the receptor preparation in the presence of increasing concentrations of the test compound, a dose-dependent decrease in the binding of the radioligand is observed. This inhibition curve is then used to calculate the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand), which can be converted to the Ki value.[12]

Step-by-Step Methodology

1. Membrane Preparation:

  • Objective: To isolate cell membranes containing the receptor of interest.

  • Procedure:

    • Culture cells stably expressing the human 5-HT2A, 5-HT2B, or 5-HT2C receptor.

    • Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, 5mM EDTA with protease inhibitors).[14]

    • Centrifuge the homogenate at low speed to remove nuclei and large debris.[14]

    • Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[14]

    • Wash the membrane pellet with fresh buffer and resuspend it in an appropriate assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard method like the bicinchoninic acid (BCA) assay.[14]

  • Causality: Isolating the membranes is crucial as GPCRs are integral membrane proteins. The homogenization and centrifugation steps ensure the enrichment of the receptor-containing membranes while removing other cellular components that could interfere with the assay.

2. Competitive Binding Incubation:

  • Objective: To allow the radioligand and the test compound to compete for binding to the receptor at equilibrium.

  • Procedure:

    • In a 96-well plate, add the following components in order:

      • Assay buffer.

      • Increasing concentrations of the unlabeled test compound (phenylethylamine analog).

      • A fixed concentration of the radioligand (e.g., [3H]ketanserin for 5-HT2A, --INVALID-LINK--DOI for 5-HT2A agonist studies, or a suitable radioligand for 5-HT2B and 5-HT2C).[15][16] The concentration of the radioligand should ideally be at or below its Kd value to ensure sensitive competition.[17]

      • The membrane preparation.

    • For determining non-specific binding, a separate set of wells should contain the assay buffer, radioligand, membrane preparation, and a high concentration of a known, unlabeled ligand for the receptor (e.g., 1 µM Ketanserin for 5-HT2A).[15]

    • Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a sufficient duration to reach binding equilibrium (typically 60 minutes).[14]

  • Causality: Reaching equilibrium is critical for accurate determination of affinity. The incubation time should be optimized in preliminary kinetic experiments. Non-specific binding is the portion of the radioligand that binds to components other than the target receptor and must be subtracted from the total binding to determine the specific binding.

3. Separation of Bound and Free Radioligand:

  • Objective: To separate the receptor-bound radioligand from the unbound radioligand in the solution.

  • Procedure:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester.

    • The filters will trap the membranes with the bound radioligand.

    • Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.[14]

  • Causality: Rapid filtration is essential to prevent the dissociation of the ligand-receptor complex during the separation step. The ice-cold wash buffer further minimizes dissociation.

4. Quantification of Bound Radioactivity:

  • Objective: To measure the amount of radioligand bound to the receptors on the filters.

  • Procedure:

    • Dry the filter mats.

    • Place the filters in scintillation vials with a scintillation cocktail.

    • Measure the radioactivity in each vial using a scintillation counter.

  • Causality: The scintillation cocktail contains fluors that emit light when excited by the radioactive decay of the radiolabel, allowing for the quantification of the bound radioligand.

Experimental Workflow: Competitive Radioligand Binding Assay

G cluster_prep 1. Membrane Preparation cluster_incubation 2. Incubation cluster_separation 3. Separation cluster_quantification 4. Quantification prep1 Cell Culture (Receptor Expressing) prep2 Homogenization prep1->prep2 prep3 Centrifugation prep2->prep3 prep4 Membrane Isolation prep3->prep4 inc1 Add Radioligand, Test Compound, & Membranes prep4->inc1 inc2 Incubate to Equilibrium inc1->inc2 sep1 Rapid Filtration inc2->sep1 sep2 Wash Filters sep1->sep2 quant1 Scintillation Counting sep2->quant1 quant2 Data Analysis quant1->quant2

Caption: Workflow for a competitive radioligand binding assay.

Data Analysis and Interpretation

1. Calculation of Specific Binding:

  • For each concentration of the test compound, subtract the counts per minute (CPM) of the non-specific binding wells from the total CPM to obtain the specific binding.

2. Generation of the Inhibition Curve:

  • Plot the specific binding (as a percentage of the binding in the absence of the competitor) against the logarithm of the test compound concentration. This will generate a sigmoidal dose-response curve.

3. Determination of IC50:

  • Use non-linear regression analysis to fit the data to a one-site competition model and determine the IC50 value.

4. Calculation of Ki using the Cheng-Prusoff Equation:

  • The Cheng-Prusoff equation is used to convert the experimentally determined IC50 value to the inhibition constant (Ki), which is a measure of the affinity of the unlabeled ligand for the receptor.[9]

  • Equation:

    • Ki = IC50 / (1 + ([L]/Kd))

    • Where:

      • Ki is the inhibition constant of the test compound.

      • IC50 is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

      • [L] is the concentration of the radioligand used in the assay.

      • Kd is the dissociation constant of the radioligand for the receptor.

  • Causality: The Cheng-Prusoff equation accounts for the competition between the radioligand and the test compound, providing a more accurate measure of the test compound's affinity that is independent of the radioligand concentration used in the assay.[9]

Data Analysis Pipeline

G raw_data Raw Scintillation Counts (CPM) specific_binding Calculate Specific Binding (Total - Non-specific) raw_data->specific_binding inhibition_curve Plot % Inhibition vs. [Test Compound] specific_binding->inhibition_curve ic50 Determine IC50 (Non-linear Regression) inhibition_curve->ic50 cheng_prusoff Cheng-Prusoff Equation Ki = IC50 / (1 + [L]/Kd) ic50->cheng_prusoff ki_value Ki (Inhibition Constant) cheng_prusoff->ki_value

Caption: Data analysis workflow from raw data to Ki value.

Functional Implications of Receptor Binding Affinity

While binding affinity (Ki) is a crucial parameter, it does not provide a complete picture of a compound's pharmacological activity. A compound can be an agonist (activating the receptor), an antagonist (blocking the receptor), or a partial agonist (eliciting a submaximal response). Therefore, it is essential to follow up binding assays with functional assays to determine the efficacy of the phenylethylamine analogs.

5-HT2A Receptor Signaling:

Activation of the 5-HT2A receptor, a Gq/11-coupled GPCR, initiates a downstream signaling cascade.[1] Upon agonist binding, the receptor activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[1] These signaling events ultimately lead to the diverse physiological and behavioral effects associated with 5-HT2A receptor activation.

Functional assays, such as calcium mobilization assays or inositol phosphate accumulation assays, can be employed to quantify the ability of a phenylethylamine analog to activate this signaling pathway and determine whether it acts as a full or partial agonist.[2]

5-HT2A Receptor Downstream Signaling

G ligand Phenylethylamine Analog (Agonist) receptor 5-HT2A Receptor ligand->receptor g_protein Gq/11 receptor->g_protein plc Phospholipase C (PLC) g_protein->plc pip2 PIP2 plc->pip2 ip3 IP3 pip2->ip3 hydrolyzes dag DAG pip2->dag hydrolyzes ca_release Intracellular Ca2+ Release ip3->ca_release pkc Protein Kinase C (PKC) dag->pkc cellular_response Cellular Response ca_release->cellular_response pkc->cellular_response

Caption: Simplified 5-HT2A receptor signaling pathway.

Conclusion

The systematic evaluation of the receptor binding affinities of novel phenylethylamine analogs is a cornerstone of modern drug discovery and neuroscience research. By employing robust and well-validated experimental protocols, such as the competitive radioligand binding assay detailed in this guide, researchers can obtain critical data to inform structure-activity relationship studies and guide the development of compounds with desired pharmacological profiles. A comprehensive understanding of not only the binding affinity but also the functional efficacy at key serotonergic targets like the 5-HT2A, 5-HT2B, and 5-HT2C receptors is essential for advancing our knowledge of these fascinating molecules and their potential therapeutic applications.

References

head-to-head comparison of 2-Morpholin-4-yl-1-phenylethylamine and its pyridine analog.

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Neuropharmacology and Medicinal Chemistry

Introduction: The Strategic Role of Bioisosteric Replacement

In the landscape of drug discovery, particularly within neuropharmacology, the modulation of monoamine systems remains a cornerstone for developing novel therapeutics. The phenylethylamine scaffold is a privileged structure, serving as the backbone for numerous endogenous neurotransmitters and synthetic psychoactive compounds that target transporters and receptors for dopamine, serotonin, and norepinephrine.[1] This guide focuses on 2-Morpholin-4-yl-1-phenylethylamine , a research chemical utilized as a building block for molecules targeting neurological disorders, and its pyridine analog.[2][3]

The core of this comparison lies in the principle of bioisosterism—the strategic replacement of a functional group (in this case, a phenyl ring) with another that retains similar physical or chemical properties to elicit a comparable biological response.[4] The "phenyl-to-pyridyl switch" is a classic bioisosteric strategy employed to fine-tune a molecule's pharmacological profile. By introducing a nitrogen atom into the aromatic ring, medicinal chemists can modulate key parameters such as solubility, metabolic stability, and receptor-ligand interactions.[5] This guide will provide a head-to-head comparison of the parent phenyl compound and its 3-pyridyl analog, 2-Morpholin-4-yl-1-(pyridin-3-yl)ethanamine , extrapolating from established structure-activity relationships (SAR) and medicinal chemistry principles to predict their differential performance.[6]

cluster_0 Parent Compound cluster_1 Bioisosteric Analog a 2-Morpholin-4-yl- 1-phenylethylamine b 2-Morpholin-4-yl- 1-(pyridin-3-yl)ethanamine a->b Phenyl-to-Pyridyl Switch (Bioisosteric Replacement) cluster_0 Dopamine Signaling Cascade DA Dopamine Synapse Synaptic Cleft DA->Synapse Release DAT Dopamine Transporter (DAT) Synapse->DAT Reuptake Receptor Dopamine Receptor (e.g., D2) Synapse->Receptor Binding Postsynaptic Postsynaptic Neuron Signal Downstream Signaling (e.g., ↓cAMP) Receptor->Signal Inhibitor {this compound| or Pyridine Analog} Inhibitor->DAT Inhibition G cluster_assay Assay Incubation cluster_harvest Harvesting & Counting start Start: Prepare Reagents prep_membranes Prepare hDAT Membrane Homogenate start->prep_membranes prep_ligands Prepare Serial Dilutions of Test Compounds start->prep_ligands add_compound Add Test Compound (or Vehicle/Non-specific) prep_ligands->add_compound add_buffer Add Assay Buffer to 96-well plate add_radioligand Add [³H]WIN 35,428 (Constant Concentration) add_buffer->add_radioligand add_radioligand->add_compound add_membranes Add hDAT Membranes to Initiate Binding add_compound->add_membranes incubate Incubate at Room Temp (e.g., 60-90 min) add_membranes->incubate harvest Rapidly Filter through Glass Fiber Filters incubate->harvest wash Wash Filters with Ice-Cold Buffer (3x) harvest->wash dry Dry Filters wash->dry add_scint Add Scintillation Cocktail dry->add_scint count Count Radioactivity (CPM in Scintillation Counter) add_scint->count analyze Data Analysis: Calculate IC₅₀ and Kᵢ count->analyze end End: Compare Affinities analyze->end

References

A Researcher's Guide to Validating the Specificity of 2-Morpholin-4-yl-1-phenylethylamine in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in neuropharmacology and drug development, the quest for molecular tools with precise biological targets is paramount. The compound 2-Morpholin-4-yl-1-phenylethylamine, a derivative of the well-known 2-phenethylamine scaffold, presents itself as a potential modulator of neurological pathways. The phenethylamine core is notorious for its promiscuity, interacting with a range of biogenic amine receptors and transporters.[1][2] This inherent characteristic makes a rigorous validation of the specificity of any of its derivatives not just a matter of good scientific practice, but a critical necessity for the generation of reproducible and translatable data.

This guide provides a comprehensive framework for validating the biological specificity of this compound. We will explore the rationale behind experimental choices, provide detailed protocols for key assays, and compare its potential interaction profile with established pharmacological agents. Our focus is to equip the researcher with the tools and knowledge to move from a compound of interest to a well-characterized and reliable biological probe.

The Rationale for Specificity Validation

Understanding the Landscape: Potential Targets and Comparative Compounds

The 2-phenethylamine chemical motif is a cornerstone of many endogenous neurotransmitters and synthetic drugs targeting the central nervous system. This family of compounds is known to interact with a variety of receptors, including:

  • Dopamine Receptors (D1, D2, D3, D4): Central to mood, motivation, and motor control. Antagonists are used as antipsychotics.[3][4]

  • Serotonin (5-HT) Receptors (e.g., 5-HT1A, 5-HT2A, 5-HT2C): Involved in a wide array of physiological and psychological processes. Modulators are used to treat depression, anxiety, and psychosis.[5][6]

  • Serotonin Transporter (SERT): The primary target for selective serotonin reuptake inhibitors (SSRIs), a major class of antidepressants.[7][8]

To contextualize the potential activity of this compound, we will compare its hypothetical binding profile to a panel of well-characterized drugs known to interact with these systems.

Comparative Binding Profiles of Reference Compounds

The following table summarizes the binding affinities (Ki, in nM) of several standard psychoactive drugs at key CNS targets. A lower Ki value indicates a higher binding affinity. This data serves as a benchmark for what a selective versus a non-selective compound profile looks like.

CompoundPrimary Target(s)D2 Ki (nM)5-HT2A Ki (nM)H1 Ki (nM)α1 Ki (nM)M1 Ki (nM)SERT Ki (nM)
Haloperidol D2 Antagonist0.5 - 2.272>100010 - 20>1000>1000
Clozapine Atypical Antipsychotic135 - 1905 - 201 - 105 - 201 - 10>1000
Risperidone Atypical Antipsychotic3 - 60.1 - 0.520 - 501 - 5>1000>1000
Sertraline SSRI>1000>1000>1000>1000>10000.5 - 2

Note: Ki values are compiled from various sources and should be considered approximate. Direct comparison is best made with data generated under identical experimental conditions.

Experimental Workflow for Specificity Profiling

A multi-tiered approach is essential for a comprehensive validation of specificity. This workflow progresses from initial broad screening to more focused functional and cellular assays.

G cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: Affinity & Selectivity cluster_2 Tier 3: Functional Activity cluster_3 Tier 4: Cellular & In Vivo Confirmation Broad Receptor Panel Screening Broad Receptor Panel Screening Radioligand Binding Assays Radioligand Binding Assays Broad Receptor Panel Screening->Radioligand Binding Assays Identify initial hits Dose-Response Curves Dose-Response Curves Radioligand Binding Assays->Dose-Response Curves Quantify affinity (Ki) Second Messenger Assays Second Messenger Assays Dose-Response Curves->Second Messenger Assays Determine functional potency (EC50/IC50) Reporter Gene Assays Reporter Gene Assays Second Messenger Assays->Reporter Gene Assays Cellular Target Engagement Cellular Target Engagement Reporter Gene Assays->Cellular Target Engagement Confirm on-target activity in cells Phenotypic Assays Phenotypic Assays Cellular Target Engagement->Phenotypic Assays Link target engagement to cellular phenotype

Caption: A tiered workflow for validating small molecule specificity.

Key Experimental Protocols

Radioligand Binding Assay for Dopamine D2 Receptor

This assay directly measures the affinity of a test compound for a specific receptor by competing with a radiolabeled ligand.

Principle: The assay quantifies the ability of this compound to displace a known high-affinity radioligand (e.g., [³H]-Spiperone) from the D2 receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50, which can be converted to a binding affinity constant (Ki).

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing the human dopamine D2 receptor.

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate and resuspend the membrane pellet in fresh buffer.

    • Determine protein concentration using a standard method (e.g., Bradford assay).

  • Binding Reaction:

    • In a 96-well plate, add in order:

      • Assay buffer.

      • Increasing concentrations of this compound or a reference compound (e.g., Haloperidol).

      • A fixed concentration of [³H]-Spiperone (e.g., 0.2 nM).

      • Cell membrane preparation (e.g., 20-40 µg of protein).

    • For non-specific binding control wells, add a high concentration of a non-labeled competitor (e.g., 10 µM Haloperidol).

  • Incubation and Filtration:

    • Incubate the plate at room temperature for 60-90 minutes.

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

    • Wash the filters several times with ice-cold buffer.

  • Detection and Analysis:

    • Dry the filter mat and add scintillation cocktail to each filter.

    • Measure the radioactivity using a liquid scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Calcium Flux Assay for 5-HT2A Receptor

This assay determines whether a compound acts as an agonist or antagonist at a Gq-coupled receptor like the 5-HT2A receptor.

Principle: Activation of the 5-HT2A receptor leads to the activation of phospholipase C, which in turn mobilizes intracellular calcium. This change in calcium concentration can be measured using a calcium-sensitive fluorescent dye.[9]

Step-by-Step Methodology:

  • Cell Preparation:

    • Plate CHO or HEK293 cells stably expressing the human 5-HT2A receptor in a black, clear-bottom 96-well plate.

    • Allow cells to adhere and grow overnight.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (to prevent dye extrusion).

    • Remove the cell culture medium and add the dye loading buffer to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark.

  • Compound Addition and Measurement:

    • Prepare serial dilutions of this compound and a known 5-HT2A agonist (e.g., serotonin) and antagonist (e.g., ketanserin).

    • Place the plate in a fluorescence plate reader (e.g., FLIPR).

    • Measure the baseline fluorescence.

    • Add the test compounds to the wells.

    • Continuously measure the fluorescence intensity over time to detect changes in intracellular calcium.

  • Data Analysis:

    • For Agonist Mode:

      • Calculate the change in fluorescence from baseline.

      • Plot the peak fluorescence response against the log concentration of the test compound to generate a dose-response curve and determine the EC50 (effective concentration for 50% of maximal response).

    • For Antagonist Mode:

      • Pre-incubate the cells with the test compound for a set period before adding a fixed concentration of a known agonist (e.g., serotonin at its EC80).

      • Measure the inhibition of the agonist-induced calcium flux.

      • Plot the percentage of inhibition against the log concentration of the test compound to determine the IC50.

Visualizing the Underlying Mechanisms

Understanding the signaling pathways involved is crucial for interpreting functional data.

G cluster_0 5-HT2A Receptor Activation 5-HT 5-HT 5-HT2A-R 5-HT2A-R 5-HT->5-HT2A-R Binds Gq Gq 5-HT2A-R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER ER IP3->ER Binds to receptor on PKC PKC DAG->PKC Activates Ca2+ Ca2+ ER->Ca2+ Releases Ca2+->PKC Activates Cellular Response Cellular Response PKC->Cellular Response

References

A Comparative Study of Monoamine Transporter Inhibition by Phenylethylamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

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A Technical Guide for Researchers and Drug Development Professionals

Abstract

This guide provides a comprehensive comparative analysis of the inhibition of monoamine transporters (MATs) by a range of phenylethylamine derivatives. We delve into the structural nuances that dictate the affinity and selectivity of these compounds for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). By synthesizing data from established in vitro assays, including radioligand binding and neurotransmitter uptake inhibition, this document serves as a critical resource for researchers in neuropharmacology and medicinal chemistry. Detailed experimental protocols and structure-activity relationship (SAR) analyses are presented to elucidate the molecular determinants of MAT inhibition and to guide the rational design of novel therapeutic agents.

Introduction: The Critical Role of Monoamine Transporters and the Therapeutic Potential of Phenylethylamines

Monoamine transporters are integral membrane proteins that regulate neurotransmission by mediating the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft into presynaptic neurons.[1] This process is crucial for terminating synaptic signaling and maintaining neurotransmitter homeostasis. Consequently, MATs are primary targets for a wide array of therapeutic drugs, including antidepressants and psychostimulants, as well as drugs of abuse.[2]

Phenylethylamine and its derivatives represent a diverse class of compounds that interact with MATs.[3] This family includes endogenous trace amines, synthetic drugs like amphetamine, and a growing number of novel psychoactive substances.[4][5] The pharmacological effects of these compounds are largely dictated by their specific interactions with DAT, NET, and SERT, which can range from competitive inhibition of neurotransmitter uptake to acting as substrates that induce reverse transport (efflux) of neurotransmitters.[3][6] Understanding the structure-activity relationships that govern these interactions is paramount for the development of selective and effective therapeutics with minimized off-target effects and abuse potential.

This guide will explore the comparative inhibitory profiles of various phenylethylamine derivatives at the three principal monoamine transporters. We will examine how subtle modifications to the phenylethylamine scaffold—such as ring substitutions, side-chain alterations, and stereochemistry—profoundly influence their potency and selectivity.

Mechanisms of Monoamine Transporter Inhibition by Phenylethylamine Derivatives

Phenylethylamine derivatives can interact with monoamine transporters through two primary mechanisms:

  • Competitive Inhibition: These compounds bind to the same site on the transporter as the endogenous monoamine neurotransmitter, thereby blocking its reuptake. This leads to an increased concentration of the neurotransmitter in the synaptic cleft.

  • Substrate-Induced Release (Reverse Transport): Many phenylethylamines, such as amphetamine, are not only inhibitors but also substrates for the transporters.[3] They are transported into the presynaptic neuron, which can lead to a cascade of events culminating in the non-exocytotic release of neurotransmitters from the neuron through the transporter, a process known as reverse transport or efflux.[4][6] This is a key mechanism underlying the potent psychostimulant effects of amphetamines.[7]

The specific mechanism of action is highly dependent on the chemical structure of the phenylethylamine derivative.[5]

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron VMAT2 VMAT2 Vesicle Synaptic Vesicle (Dopamine) Dopamine_cyto Cytosolic Dopamine Vesicle->Dopamine_cyto Release into cytosol DAT Dopamine Transporter (DAT) PEA Phenylethylamine Derivative DAT->PEA Dopamine_syn Dopamine DAT->Dopamine_syn PEA->VMAT2 Inhibits VMAT2 PEA->DAT Enters via DAT TAAR1 TAAR1 PEA->TAAR1 Activates Dopamine_cyto->DAT Reverse Transport (Efflux) TAAR1->DAT Modulates Dopamine_syn->DAT Reuptake D2R Dopamine D2 Receptor Dopamine_syn->D2R Binds A Prepare Reagents (Membranes, Buffers, Compounds, Radioligand) B Add Reagents to 96-well Plate A->B C Incubate to Reach Equilibrium B->C D Rapid Filtration (Separate Bound from Unbound) C->D E Wash Filters D->E F Scintillation Counting E->F G Data Analysis (Calculate Ki) F->G A Plate Cells in 96-well Plate B Pre-incubate with Test Compounds A->B C Add Fluorescent Substrate B->C D Measure Fluorescence (Kinetic or Endpoint) C->D E Data Analysis (Calculate IC50) D->E

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Morpholin-4-yl-1-phenylethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As a versatile morpholine derivative used in pharmaceutical research and as a building block in organic synthesis, 2-Morpholin-4-yl-1-phenylethylamine is a common reagent in advanced laboratory settings.[1][2] Its unique structure, which combines a phenethylamine core with a morpholine moiety, makes it valuable for developing novel therapeutic agents, particularly in neuropharmacology.[1][2] However, its chemical properties also necessitate stringent handling and disposal protocols to ensure the safety of laboratory personnel and protect the environment.

This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound. It moves beyond a simple checklist to explain the scientific and regulatory rationale behind each step, empowering researchers to manage chemical waste with confidence and integrity. The procedures outlined are grounded in the principles of the Resource Conservation and Recovery Act (RCRA), the primary federal law in the United States governing the disposal of solid and hazardous waste.[3][4][5]

Part 1: Hazard Identification and Risk Assessment

Before any disposal protocol can be implemented, a thorough understanding of the compound's hazards is essential. This assessment directly informs its classification as a hazardous waste.

1.1. Toxicological Profile: While a complete, peer-reviewed toxicological dataset for this compound is not extensively published, hazard information from suppliers and data on the closely related parent compound, 2-phenylethylamine, provide critical guidance.

  • Acute Oral Toxicity: Supplier safety information indicates that this compound is classified as Toxic if swallowed (H301), warranting a "Danger" signal word and a skull and crossbones pictogram.[6] This high acute toxicity means that even small quantities, if ingested, can cause severe harm or be fatal.

  • Corrosivity: The parent compound, 2-phenylethylamine, is known to cause severe skin burns and eye damage (H314).[7] It is crucial to assume that this compound shares these corrosive properties. Contact with skin or eyes can lead to immediate and serious chemical burns.

  • Aquatic Toxicity: Phenylethylamine is classified as harmful to aquatic life (H402).[7] Improper disposal, such as pouring the substance down the drain, can lead to significant environmental damage.

1.2. Physical and Chemical Hazards: The compound is typically a white to yellow solid or a viscous liquid.[6][8] Safety data for the related 2-phenylethylamine indicates it is a combustible liquid and may be corrosive to metals.[7] Therefore, waste should be kept away from heat, sparks, and open flames, and stored in appropriate non-metallic or corrosion-resistant containers.[7]

1.3. Regulatory Classification: Based on these hazards, any waste containing this compound must be classified as hazardous waste . Under the EPA's RCRA regulations, chemical waste generators must determine if a discarded chemical is hazardous.[9][10] This classification mandates a specific "cradle-to-grave" management approach, tracking the waste from its point of generation to its final, safe disposal.[5][11]

Part 2: Standard Operating Procedure for Disposal

This section provides a step-by-step protocol for the safe segregation, containerization, and disposal of this compound waste.

2.1. Required Personal Protective Equipment (PPE): Before handling the chemical or its waste, ensure the following PPE is worn to mitigate exposure risks:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Chemical safety goggles and/or a face shield must be worn.[12]

  • Body Protection: A lab coat or chemical-resistant apron is required to protect against skin contact.

2.2. Waste Segregation at the Point of Generation: The cardinal rule of hazardous waste management is proper segregation. Never mix incompatible waste streams.

  • Step 1: Designate a specific, clearly labeled waste container exclusively for this compound and related materials.

  • Step 2: Keep solid and liquid waste in separate containers.[4]

  • Step 3: Do not mix this waste with non-hazardous waste (e.g., regular trash) or other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department. Mixing a listed hazardous waste with a non-hazardous waste renders the entire mixture hazardous.[13]

2.3. Waste Containerization and Labeling: Proper containerization is a common focus of regulatory inspections and is critical for safety.[5]

  • Step 1. Select the Right Container: Use a chemically compatible, leak-proof container with a secure screw-top cap. High-density polyethylene (HDPE) is a suitable choice. Avoid food-grade containers like milk jugs.[5] For waste that may be corrosive to metals, do not use metal containers.[7]

  • Step 2. Keep Containers Closed: The container must be kept tightly closed at all times, except when actively adding waste.[5] This is one of the most frequent violations cited by the EPA, as open containers can lead to spills and the release of hazardous vapors.[5]

  • Step 3. Label the Container Immediately: Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" (avoiding abbreviations or formulas)

    • A clear indication of the hazards (e.g., "Toxic," "Corrosive")

    • The accumulation start date

2.4. Waste Accumulation in a Satellite Accumulation Area (SAA): Laboratories are typically considered SAAs, which allows for the collection of hazardous waste at or near the point of generation.[14]

  • Step 1: Store the labeled waste container in a designated SAA within the laboratory. This area should be under the control of the lab personnel.[14]

  • Step 2: Ensure the SAA is in a secondary containment tray to control any potential leaks or spills.

  • Step 3: Adhere to volume limits. An SAA can accumulate up to 55 gallons of non-acute hazardous waste or one quart of acute hazardous waste.[14] Given the high toxicity of this compound, it is prudent to manage it with the care of an acutely hazardous material.

  • Step 4: Once the container is full or the accumulation time limits set by your institution are reached, arrange for pickup by your institution's EHS department or a licensed hazardous waste contractor.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for handling waste containing this compound.

G cluster_0 Step 1: Generation & Characterization cluster_1 Step 2: Segregation & Containerization cluster_2 Step 3: Accumulation & Disposal cluster_3 A Waste Generated (Pure compound, contaminated labware, or solutions) B Is waste this compound or contaminated with it? A->B C Classify as Hazardous Waste (Toxic, Corrosive) per RCRA B->C Yes D Segregate from other waste streams C->D E Select compatible, sealed container (e.g., HDPE) D->E F Affix 'Hazardous Waste' Label (Name, Hazards, Date) E->F G Store in designated Satellite Accumulation Area (SAA) F->G H Is container full or removal date reached? G->H I Contact Institutional EHS for Pickup H->I Yes J Transport by Licensed Contractor to a TSDF* I->J K Final Disposal (Typically Incineration) J->K L *TSDF: Treatment, Storage, and Disposal Facility

Caption: Workflow for the compliant disposal of this compound waste.

Part 3: Emergency Procedures

Accidents can happen despite the best precautions. This section outlines immediate actions for spills and exposures.

3.1. Spill Response:

  • Minor Spill:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite). Do not use combustible materials like paper towels on a concentrated spill.

    • Sweep up the absorbed material and place it in a labeled hazardous waste container.[12]

    • Clean the spill area thoroughly.

  • Major Spill:

    • Evacuate the area immediately.

    • Alert your institution's EHS or emergency response team.

    • Prevent entry into the area.

3.2. Personnel Exposure:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[15]

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention.[15]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[15]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and call a poison control center or seek immediate medical attention.[9]

Part 4: Summary of RCRA Generator Requirements

A laboratory's responsibilities under RCRA depend on the total amount of hazardous waste it generates per month. Understanding your generator status is crucial for compliance.

Generator CategoryMonthly Hazardous Waste GenerationOn-Site Accumulation Time LimitKey Requirements
Very Small Quantity Generator (VSQG) ≤ 100 kg (220 lbs) of non-acute waste AND ≤ 1 kg (2.2 lbs) of acute wasteNo time limit, provided quantity limits are not exceededMust identify all hazardous waste; Cannot exceed accumulation quantity limits; Must ensure waste is delivered to a facility that is permitted to handle it.[16]
Small Quantity Generator (SQG) > 100 kg (220 lbs) but < 1,000 kg (2,200 lbs) of non-acute waste AND ≤ 1 kg (2.2 lbs) of acute wasteUp to 180 days (or 270 days if disposal site is >200 miles away)Must comply with container management, SAA rules, and emergency preparedness procedures; Must use a hazardous waste manifest for off-site transport.[17]
Large Quantity Generator (LQG) ≥ 1,000 kg (2,200 lbs) of non-acute waste OR > 1 kg (2.2 lbs) of acute wasteUp to 90 daysSubject to the most comprehensive regulations, including detailed contingency plans, personnel training, and biennial reporting to the EPA.[3][16]

References

Definitive Guide to Personal Protective Equipment (PPE) for Handling 2-Morpholin-4-yl-1-phenylethylamine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive operational plan for the safe handling of 2-Morpholin-4-yl-1-phenylethylamine (CAS No. 38060-08-1), a versatile morpholine derivative utilized in advanced pharmaceutical and neuropharmacological research.[1] Given the compound's acute toxicity profile and the potential for uncharacterized hazards, this guide is founded on a principle of prudent risk mitigation. Adherence to these protocols is essential for ensuring personnel safety and maintaining the integrity of your research.

Hazard Assessment: A Synthesis of Direct and Inferred Data

A thorough risk assessment is the cornerstone of laboratory safety. For this compound, direct data is available for oral toxicity, while other potential hazards are inferred from its structural precursors, 2-phenylethylamine and morpholine. This conservative approach is crucial when handling novel or sparsely studied research chemicals.

Confirmed Hazard:

  • Acute Oral Toxicity (Category 3): The primary documented hazard is "Toxic if swallowed" (H301), as indicated by its GHS classification.[2] This necessitates stringent measures to prevent ingestion via direct or cross-contamination pathways. The assigned "Danger" signal word and skull and crossbones pictogram underscore the seriousness of this hazard.[2][3]

Inferred Hazards (Based on Structural Analogs):

  • Skin Corrosion/Irritation: The parent compound, 2-phenylethylamine, is classified as causing severe skin burns and eye damage (Skin Corrosion 1B).[4] Similarly, related aminomorpholine derivatives are known skin corrosives.[5] Therefore, it is prudent to handle this compound as a potential skin corrosive, capable of causing severe burns upon contact.

  • Serious Eye Damage: Both 2-phenylethylamine and other morpholine derivatives are classified as causing serious eye damage.[4][6] Direct or aerosol contact with the eyes is likely to result in severe, potentially irreversible damage.

  • Respiratory Irritation: 2-phenylethylamine may cause respiratory irritation.[4] While the target compound is a solid, handling procedures that could generate dust or aerosols (e.g., weighing, preparing solutions) present a significant inhalation risk.

Core Directive: Required PPE for All Operations

Due to the compound's confirmed toxicity and high potential for corrosivity, the following minimum PPE is mandatory for all personnel entering a laboratory where this compound is being handled, regardless of the specific task.

Protection TypeSpecific EquipmentStandard/SpecificationRationale
Eye/Face Protection Chemical splash goggles and a full-face shield.Conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US).[7][8]Protects against splashes and potential dust/aerosol contact. A face shield is critical due to the inferred high risk of severe eye damage and skin corrosion.[8]
Hand Protection Double-gloving with chemical-resistant nitrile gloves.Outer glove tested to ASTM D6978 or equivalent.Prevents direct skin contact. Double-gloving provides an extra layer of protection against potential permeation and allows for safe removal of the contaminated outer layer.[9]
Body Protection A disposable, low-permeability laboratory coat with long sleeves and tight-fitting knit cuffs.Select based on workplace hazards.Protects skin and personal clothing from contamination. Cuffs should be tucked under the outer glove to ensure a complete barrier.
Footwear Closed-toed, chemical-resistant shoes.N/AProtects feet from spills.

Operational Plan: PPE Protocols for Specific Tasks

Safe handling requires adapting PPE levels to the specific risks associated with each laboratory procedure. The following step-by-step guidance outlines procedures for common tasks.

Weighing and Aliquoting Solid Compound

This operation presents the highest risk of generating airborne particles.

  • Engineering Control: All weighing operations must be conducted inside a certified chemical fume hood or a ventilated balance enclosure to contain any dust.

  • Step-by-Step Protocol:

    • Don Base PPE: Before entering the designated area, don your lab coat, inner nitrile gloves, and safety shoes.

    • Don Task-Specific PPE: At the fume hood, don a second pair of nitrile gloves (outer layer) and a full-face shield over your chemical splash goggles.

    • Respiratory Protection: A fit-tested N95 or higher NIOSH-approved respirator is required to prevent inhalation of fine particulates.[9]

    • Handling: Use spark-proof tools and handle the container carefully to minimize dust generation.

    • Post-Weighing: After sealing the compound container, carefully wipe down the spatula and weighing vessel with a dampened cloth before removing them from the hood. Dispose of the cloth as hazardous waste.

    • Doffing: Remove the outer gloves first, turning them inside out, and dispose of them in the designated hazardous waste container. Remove the face shield. Exit the immediate area before removing the respirator and inner gloves.

Solution Preparation and Transfers

This task involves risks from both the solid compound and splashes of the final solution.

  • Engineering Control: All solution preparation and liquid transfers must be performed in a chemical fume hood.

  • Step-by-Step Protocol:

    • Don Full PPE: The full ensemble, including double gloves and a face shield over goggles, is required. A respirator is mandatory during the initial dissolution of the solid.

    • Procedure: When adding solvent, do so slowly to avoid splashing. When transferring the solution, use a funnel and keep the containers low to the hood surface.

    • Spill Management: Ensure an appropriate spill kit is immediately accessible. In case of a spill, evacuate personnel, ensure ventilation, and follow established spill cleanup procedures.[7]

    • Doffing: After completing the transfer and securing all containers, remove the outer gloves and dispose of them as hazardous waste. The remaining PPE can be removed outside the immediate work area.

PPE Selection and Risk Assessment Workflow

The following diagram outlines the decision-making process for ensuring adequate protection when handling this compound.

PPE_Workflow cluster_prep Preparation & Assessment cluster_task Task-Specific Risk Analysis cluster_action Action & Disposal start Start: New Task with This compound assess_hazard Assess Hazards: - Acute Oral Toxicity (H301) - Inferred Skin/Eye Corrosivity - Inferred Respiratory Irritation start->assess_hazard base_ppe Don Core PPE: - Lab Coat - Double Nitrile Gloves - Goggles + Face Shield - Closed-Toed Shoes assess_hazard->base_ppe task_type What is the task? base_ppe->task_type weighing Weighing Solid task_type->weighing Solid Handling solution Preparing/Transferring Solution task_type->solution Liquid Handling add_resp Add Respiratory Protection (N95 or higher) weighing->add_resp fume_hood Perform all work in Chemical Fume Hood weighing->fume_hood solution->fume_hood disposal Dispose of all contaminated PPE and materials as hazardous chemical waste fume_hood->disposal

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.